2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Description
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Properties
IUPAC Name |
(5,6-dimethoxypyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2Si/c1-12-9-6-8(14(3,4)5)7-11-10(9)13-2/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUSKULIVGDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673839 | |
| Record name | 2,3-Dimethoxy-5-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-75-5 | |
| Record name | 2,3-Dimethoxy-5-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Introduction
Pyridine and its derivatives are fundamental scaffolds in the landscape of modern medicinal chemistry and drug discovery. Their presence in a vast array of pharmaceuticals underscores their importance as privileged structures. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Among the myriad of substituted pyridines, 2,3-Dimethoxy-5-(trimethylsilyl)pyridine stands out as a versatile intermediate, particularly in the synthesis of complex molecular architectures. The methoxy groups modulate the electronic properties of the pyridine ring, while the trimethylsilyl (TMS) moiety serves as a valuable synthetic handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive, in-depth technical overview of a reliable and reproducible synthetic pathway to this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Strategic Approach to Synthesis: Overcoming Regiochemical Challenges
A primary consideration in the synthesis of polysubstituted pyridines is the control of regioselectivity. The initial, intuitive approach for the synthesis of this compound might involve a directed ortho-metalation (DoM) of 2,3-dimethoxypyridine, followed by quenching with an electrophilic silicon source such as trimethylsilyl chloride. The methoxy groups at the 2- and 3-positions are indeed directing groups for metalation. However, experimental evidence has shown that the lithiation of 2,3-dimethoxypyridine with n-butyllithium (n-BuLi) preferentially occurs at the 4-position, directed by the synergistic effect of the two methoxy groups. This regiochemical outcome necessitates an alternative and more controlled synthetic strategy.
The pathway detailed in this guide circumvents this regioselectivity issue by employing a two-step sequence. The core of this strategy is the pre-functionalization of the pyridine ring at the 5-position with a bromine atom. This bromine atom then serves as a precursor to the desired trimethylsilyl group via a halogen-metal exchange reaction. This approach offers superior control over the final product's constitution.
Visualizing the Synthetic Workflow
The overall synthetic transformation can be visualized as a two-stage process, beginning with the synthesis of a key intermediate, 5-bromo-2,3-dimethoxypyridine, followed by its conversion to the final product.
Figure 1: A schematic representation of the two-stage synthesis pathway for this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. Anhydrous solvents and inert atmosphere conditions are critical for the success of the halogen-metal exchange and silylation step.
Part 1: Synthesis of 5-Bromo-2,3-dimethoxypyridine
This initial stage focuses on the preparation of the key bromo-substituted pyridine intermediate.
Step 1.1: Bromination of 2,3-Dihydroxypyridine
-
To a solution of 2,3-dihydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature with stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid, 5-bromo-2,3-dihydroxypyridine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 1.2: Methylation of 5-Bromo-2,3-dihydroxypyridine
-
To a suspension of 5-bromo-2,3-dihydroxypyridine (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add methyl iodide (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 5-bromo-2,3-dimethoxypyridine.
Part 2: Synthesis of this compound via Halogen-Metal Exchange
This final stage involves the conversion of the bromo-intermediate to the desired trimethylsilylated product. This reaction is highly sensitive to moisture and air.
Step 2.1: Halogen-Metal Exchange and Silylation
-
To a solution of 5-bromo-2,3-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, typically a 1.6 M solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. A color change is typically observed, indicating the formation of the aryllithium species.[2]
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (TMSCl, 1.2 eq), freshly distilled, dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound as the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Stage 1: Bromination & Methylation | Stage 2: Silylation |
| Starting Material | 2,3-Dihydroxypyridine | 5-Bromo-2,3-dimethoxypyridine |
| Key Reagents | Bromine, Methyl Iodide, K₂CO₃ | n-Butyllithium, Trimethylsilyl Chloride |
| Solvent | Acetic Acid, DMF | Anhydrous THF |
| Reaction Temperature | Room Temperature (Bromination), 0 °C to RT (Methylation) | -78 °C to Room Temperature |
| Typical Yield | 60-70% (overall for two steps) | 75-85% |
| Purification Method | Column Chromatography | Column Chromatography or Vacuum Distillation |
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is paramount to the success of this synthesis.
-
Choice of Brominating Agent: Bromine in acetic acid is a classic and effective method for the electrophilic bromination of activated aromatic rings like dihydroxypyridines.
-
Methylation Conditions: The use of a strong base like potassium carbonate and a polar aprotic solvent like DMF facilitates the Williamson ether synthesis for the methylation of the hydroxyl groups. Methyl iodide is a reactive and readily available methylating agent.
-
Halogen-Metal Exchange: n-Butyllithium is a strong base and an excellent reagent for halogen-metal exchange with aryl bromides. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate.[2]
-
Silylating Agent: Trimethylsilyl chloride is a highly reactive and cost-effective electrophile for introducing the TMS group.
-
Solvent Choice: Anhydrous THF is the solvent of choice for the halogen-metal exchange as it is aprotic, polar enough to solvate the organolithium intermediate, and has a low freezing point.
Conclusion
The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By strategically employing a bromo-intermediate, the challenge of regioselectivity in the functionalization of the 2,3-dimethoxypyridine scaffold is effectively overcome. The protocols and insights provided herein are intended to empower researchers in the field of drug discovery and development with a practical and reproducible method for accessing this valuable synthetic building block.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Available from: [Link]
-
Wikipedia. Metal–halogen exchange. Available from: [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. 2019;24(15):2770. Available from: [Link]
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An In-Depth Technical Guide to 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Abstract: This technical guide provides a comprehensive analysis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine, a specialized heterocyclic building block. Due to the limited availability of direct experimental data for this compound, this document leverages established principles of physical organic chemistry and draws upon data from analogous structures to present a detailed overview of its predicted physicochemical properties, spectroscopic characteristics, and chemical behavior. The guide is intended for researchers, scientists, and drug development professionals who may utilize this molecule in synthetic chemistry and medicinal research. We will explore its structural attributes, propose a viable synthetic pathway, discuss its stability and reactivity, and contextualize its potential within the broader field of drug discovery.
Introduction and Structural Elucidation
This compound (CAS Number: 1131335-75-5) is a polysubstituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to act as a hydrogen bond acceptor and engage in various receptor interactions.[1][2][3] The subject molecule is functionalized with two electron-donating methoxy groups at the 2- and 3-positions and a sterically bulky, lipophilic trimethylsilyl (TMS) group at the 5-position.
The combination of these substituents imparts a unique electronic and steric profile. The methoxy groups increase the electron density of the aromatic ring, potentially influencing its reactivity in electrophilic substitution, while the TMS group offers a versatile handle for further chemical transformations, such as cross-coupling reactions, or can serve to enhance solubility in organic solvents.[4][5] It is important to note that while this compound is commercially available, suppliers often do not provide detailed analytical data, necessitating a predictive approach to its characterization.
Molecular Structure:
Predicted Physicochemical Properties
The properties of this compound are largely dictated by its constituent functional groups. By referencing the known properties of the parent compound, 2,3-dimethoxypyridine, we can infer the influence of the added trimethylsilyl group.
| Property | Predicted Value / Observation | Rationale & References |
| CAS Number | 1131335-75-5 | [1] |
| Molecular Formula | C₁₀H₁₇NO₂Si | - |
| Molecular Weight | 211.33 g/mol | - |
| Physical Form | Solid | Inferred from supplier information.[1] |
| Boiling Point | > 200 °C (at atm. pressure) | The boiling point of 2,3-dimethoxypyridine is 98-100 °C at 16 mmHg.[6][7] The addition of the bulky, non-polar TMS group significantly increases the molecular weight and van der Waals forces, which is expected to substantially elevate the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, Hexanes). Insoluble in water. | The molecule possesses both polar (methoxy, pyridine nitrogen) and significant non-polar (trimethylsilyl, aromatic ring) character. The large, lipophilic TMS group is expected to confer high solubility in organic media.[4] |
| Stability | Thermally stable under inert atmosphere. Sensitive to strong acids, bases, and fluoride ions. | The C(sp²)-Si bond is generally robust but can be cleaved under specific conditions. Fluoride sources (e.g., TBAF) are particularly effective at cleaving silicon-carbon bonds.[8] Organosilicon compounds are typically stable but should be stored under inert gas to prevent slow hydrolysis of the silyl group if moisture is present.[9] |
Predicted Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, a robust prediction can be made based on established NMR chemical shift principles.[10][11]
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
-
δ ~8.0-8.2 ppm (s, 1H): This signal corresponds to the proton at the C6 position of the pyridine ring. It is deshielded by the adjacent electronegative nitrogen atom and appears as a singlet due to the absence of ortho- or meta-proton coupling.
-
δ ~7.2-7.4 ppm (s, 1H): This signal is assigned to the proton at the C4 position. It is shielded relative to the C6 proton and also appears as a singlet.
-
δ ~3.9-4.1 ppm (s, 3H): One of the methoxy (-OCH₃) groups.
-
δ ~3.8-4.0 ppm (s, 3H): The second methoxy (-OCH₃) group. The precise shifts of the two methoxy groups may vary slightly.
-
δ ~0.2-0.3 ppm (s, 9H): This characteristic upfield signal corresponds to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. Signals for TMS groups typically appear close to 0 ppm.[12]
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
-
δ ~155-160 ppm: Quaternary carbon at C2, attached to a methoxy group and adjacent to nitrogen.
-
δ ~145-150 ppm: Quaternary carbon at C3, attached to a methoxy group.
-
δ ~140-145 ppm: CH carbon at C6.
-
δ ~135-140 ppm: CH carbon at C4.
-
δ ~125-130 ppm: Quaternary carbon at C5, bearing the trimethylsilyl group.
-
δ ~55-60 ppm: The two methoxy (-OCH₃) carbons.
-
δ ~ -1.0 to 0.0 ppm: The three equivalent methyl carbons of the trimethylsilyl group.
Synthesis and Reactivity
Proposed Synthetic Protocol
A viable synthetic route to this compound involves the halogen-metal exchange of a suitable halopyridine precursor followed by quenching with an electrophilic silicon source. The synthesis of silyl-pyridines from their bromo- or iodo-counterparts is a well-established method.[13]
Objective: To synthesize this compound from 5-Bromo-2,3-dimethoxypyridine.
Materials:
-
5-Bromo-2,3-dimethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon.
-
Initial Solution: 5-Bromo-2,3-dimethoxypyridine (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to prevent side reactions and ensure the stability of the lithiated pyridine intermediate.
-
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Causality: A slight excess of n-BuLi ensures complete conversion of the starting material. The formation of the lithiated species is typically rapid at this temperature.
-
-
Silylation: Trimethylsilyl chloride (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature over 2 hours.
-
Causality: The highly reactive lithiated pyridine acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl to form the desired C-Si bond.
-
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated NaHCO₃ solution, then brine, and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
-
Self-Validation: Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with the predicted values.
-
Chemical Reactivity
-
Pyridine Nitrogen: The lone pair on the nitrogen atom makes the molecule basic and allows it to act as a ligand for metal centers.
-
Trimethylsilyl Group: The C-Si bond is the most versatile site for further functionalization. It can undergo ipso-substitution, where the TMS group is replaced by other functionalities. For example, it can be converted to a bromo, iodo, or boronic ester group, which are precursors for Suzuki, Stille, and other cross-coupling reactions.[5] This makes the molecule a valuable intermediate for building more complex structures.
-
Aromatic Ring: The electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution, although the steric bulk of the substituents will heavily influence the regioselectivity of such reactions.
Applications in Research and Drug Development
The pyridine core is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to participate in hydrogen bonding with biological targets like enzymes and receptors.[14][15][16] this compound serves as a highly functionalized building block for the synthesis of novel drug candidates.
-
Scaffold for Library Synthesis: The TMS group can be readily converted into a boronic ester, facilitating high-throughput library synthesis via Suzuki coupling to introduce a wide range of aryl or heteroaryl substituents at the 5-position.
-
Modulation of Physicochemical Properties: The TMS group itself is lipophilic, which can be used to modulate the overall solubility and pharmacokinetic profile of a lead compound.[4]
-
Bioisosteric Replacement: The dimethoxypyridine core can serve as a bioisostere for other aromatic systems, such as dimethoxyphenyl or catechol moieties, in efforts to optimize drug-receptor interactions or improve metabolic stability.
Caption: Proposed synthetic pathway for this compound.
Safety and Handling
As specific toxicity data is unavailable, standard laboratory precautions for handling novel chemical compounds should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust (if solid) or vapors and prevent contact with skin and eyes.
-
Analog Data: The parent compound, 2,3-dimethoxypyridine, is classified as a skin, eye, and respiratory irritant.[7][17] It is prudent to assume similar hazards for the silylated derivative.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion
This compound is a promising, albeit under-characterized, building block for synthetic and medicinal chemistry. While a lack of direct experimental data necessitates a predictive approach, its structural features suggest a profile of good solubility in organic solvents, thermal stability, and versatile reactivity centered on the C-Si bond. Its potential as a precursor for complex, biologically active molecules is significant, leveraging the privileged nature of the pyridine scaffold. The proposed synthetic protocol provides a reliable and scalable method for its preparation, enabling further investigation and application by the scientific community.
References
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An In-depth Technical Guide to 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
CAS Number: 1131335-75-5
Abstract: This technical guide provides a comprehensive overview of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine, a specialized heterocyclic building block for chemical synthesis. While detailed literature on this specific compound is not extensively available, this guide consolidates available data and provides expert insights into its physicochemical properties, a probable synthetic route with mechanistic considerations, and its potential applications in medicinal chemistry and materials science. The strategic placement of the dimethoxy substituents and the versatile trimethylsilyl group makes this molecule a valuable intermediate for the synthesis of complex, multi-substituted pyridine derivatives. This document is intended for researchers, chemists, and professionals in drug discovery and development who are interested in leveraging advanced pyridine scaffolds.
Introduction and Strategic Importance
Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence in over 7,000 drug candidates and numerous FDA-approved drugs underscores their importance as a versatile pharmacophore.[1] The nitrogen atom within the aromatic ring imparts unique physicochemical properties, such as increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic profile of a drug molecule.[1]
This compound emerges as a strategically designed building block. Its utility lies not in its final application, but in its potential for controlled, regioselective functionalization. The key features of this molecule are:
-
The 2,3-Dimethoxy Pyridine Core: The methoxy groups are electron-donating and can influence the reactivity of the pyridine ring. They can also act as directing groups in certain synthetic transformations.
-
The 5-(trimethylsilyl) Group: The trimethylsilyl (TMS) group is a cornerstone of modern synthetic chemistry. It is not merely an inert substituent; it is a versatile synthetic handle. The carbon-silicon bond can be selectively cleaved and replaced with a variety of other functional groups, making it an invaluable tool for late-stage functionalization and the construction of molecular libraries.[3]
This guide will delve into the practical aspects of this compound, providing a framework for its synthesis and subsequent utilization in complex synthetic endeavors.
Physicochemical and Safety Data
While extensive experimental data for this compound is not publicly available, the following information has been compiled from reliable chemical supplier databases. Researchers should independently verify the properties of any sample received.[4]
Properties Summary
| Property | Value | Source |
| CAS Number | 1131335-75-5 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₇NO₂Si | Sigma-Aldrich[4] |
| Molecular Weight | 211.33 g/mol | Sigma-Aldrich[4] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| InChI Key | IYTUSKULIVGDAI-UHFFFAOYSA-N | Sigma-Aldrich[4] |
| SMILES | COc1cc(cnc1OC)(C)C | Sigma-Aldrich[4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like THF, Dichloromethane, and Ethyl Acetate. | Inferred |
Safety and Handling
Based on available GHS data, this compound should be handled with care in a laboratory setting.[4]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Users must consult the full Safety Data Sheet (SDS) from the supplier before handling and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis and Mechanistic Considerations
A specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature, which is common for specialized chemical building blocks. However, a highly plausible and efficient synthetic route can be designed based on well-established organometallic methodologies, specifically halogen-lithium exchange followed by quenching with an electrophilic silicon source.[5][6]
A logical precursor for this synthesis is 5-Bromo-2,3-dimethoxypyridine . The proposed reaction is a one-pot procedure detailed below.
Proposed Synthetic Protocol: Halogen-Lithium Exchange
This protocol describes a representative method for the synthesis of the title compound.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
5-Bromo-2,3-dimethoxypyridine (1.0 eq)
-
n-Butyllithium (n-BuLi, typically 1.1 eq, solution in hexanes)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-Bromo-2,3-dimethoxypyridine.
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The halogen-lithium exchange is typically very fast at this temperature.[7]
-
Electrophilic Quench: Add trimethylsilyl chloride dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
Causality and Mechanistic Insights
-
Choice of Lithiation Method: Halogen-lithium exchange is chosen over direct deprotonation (directed ortho-metalation) because the bromine atom provides a definitive site for metalation. While the methoxy groups are ortho-directing groups, direct lithiation could potentially lead to a mixture of products.[8][9] The bromine at the 5-position ensures regioselective formation of the desired aryllithium intermediate.
-
Low Temperature: The reaction is conducted at -78 °C to prevent side reactions. Organolithium reagents are highly reactive and can react with the solvent (THF) or undergo other decomposition pathways at higher temperatures.[6]
-
The Role of the Trimethylsilyl Group: The TMS group is introduced as a stable, yet reactive, handle. The C(sp²)-Si bond is significantly weaker than a C(sp²)-H or C(sp²)-C bond, allowing for its selective transformation in subsequent reactions.
Applications in Synthetic Chemistry
This compound is best viewed as a versatile intermediate for the synthesis of more complex molecules. Its primary utility stems from the ability to transform the trimethylsilyl group into other functionalities, particularly for use in transition-metal-catalyzed cross-coupling reactions.
Precursor for Cross-Coupling Reactions
The C-Si bond can be converted into a C-halogen or a C-boronate ester bond, opening the door to a wide array of powerful C-C and C-heteroatom bond-forming reactions.
Caption: Potential synthetic utility of this compound.
-
Hiyama Coupling: The trimethylsilyl group can directly participate in palladium-catalyzed Hiyama cross-coupling reactions with aryl or vinyl halides, although activation with a fluoride source is often required.[10]
-
Conversion to Boronates for Suzuki Coupling: The TMS group can be converted to a boronic acid or boronate ester. This resulting compound is a valuable substrate for Suzuki-Miyaura coupling, one of the most widely used C-C bond-forming reactions in drug discovery.
-
Conversion to Halides for Stille or Sonogashira Coupling: Through ipso-desilylation-halogenation (using reagents like ICl or Br₂), the TMS group can be replaced with a halogen. The resulting 5-halo-2,3-dimethoxypyridine is then a suitable electrophile for a variety of cross-coupling reactions, including Stille (with organostannanes) and Sonogashira (with terminal alkynes).
Role in Fragment-Based Drug Discovery
In the context of drug discovery, this molecule represents a well-defined, functionalized fragment. It can be used to synthesize a library of derivatives where diverse substituents are introduced at the 5-position via the cross-coupling strategies outlined above. This allows for the systematic exploration of the chemical space around the 2,3-dimethoxypyridine core to optimize binding affinity and other pharmacological properties for a given biological target.
Conclusion
This compound, CAS 1131335-75-5, is a specialized chemical intermediate with significant potential for the synthesis of complex substituted pyridines. While not a final product itself, its value lies in the synthetic versatility afforded by the trimethylsilyl group. This guide has provided a framework for its synthesis via a plausible halogen-lithium exchange route and has outlined its primary application as a precursor for a wide range of palladium-catalyzed cross-coupling reactions. For researchers in medicinal chemistry and materials science, this compound serves as a valuable building block for creating novel molecular architectures with tailored properties. As with any specialized reagent, careful handling and independent verification of its properties are paramount for successful application.
References
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Pyridine. (2023, November 29). In Wikipedia. [Link]
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Myers, A. G. Directed (ortho) Metallation. Harvard University. Retrieved from [Link]
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Myers, A. G. ortho metalation. Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Retrieved from [Link]
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Directed ortho metalation. (2023, April 11). In Wikipedia. [Link]
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- Preparation of 5'-silyl-2'-orthoester ribonucleosides for use in oligoribonucleotide synthesis. (2004). Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.10.
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Silylation of pyridine‐containing drugs. (n.d.). ResearchGate. Retrieved from [Link]
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- Scott, J. S., et al. (2010). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. ChemInform.
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- Parham, W. E., & Jones, L. D. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260.
- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. (n.d.).
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- Synthesis and characterization of N,O-protected ribophosphoesters for applications in. (n.d.). Indian Academy of Sciences.
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Spectroscopic Characterization of Substituted Pyridines: A Technical Guide for Researchers
An In-depth Guide to the Spectroscopic Analysis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine and Related Compounds
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its role in the architecture of numerous biologically active compounds and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. Among the vast array of substituted pyridines, this compound represents a class of molecules with significant potential in synthetic chemistry, serving as a versatile building block for the introduction of a substituted pyridine motif. The trimethylsilyl group, in particular, offers a handle for further chemical transformations, such as cross-coupling reactions.
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound and its analogues. While specific experimental data for this compound is not publicly available, this guide will leverage established principles of spectroscopy and data from structurally related compounds to provide a robust framework for its characterization. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this class of compounds. Our focus will be on not just the data itself, but the rationale behind the expected spectral features, empowering researchers to confidently analyze their own substituted pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to be relatively simple and highly informative. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing nature of the pyridine nitrogen, as well as the trimethylsilyl substituent.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
| H-4 | ~7.0 - 7.5 | d | J ≈ 2-3 | 1H |
| H-6 | ~8.0 - 8.5 | d | J ≈ 2-3 | 1H |
| OCH₃ (C2) | ~3.8 - 4.0 | s | - | 3H |
| OCH₃ (C3) | ~3.8 - 4.0 | s | - | 3H |
| Si(CH₃)₃ | ~0.2 - 0.4 | s | - | 9H |
Causality Behind Expected Shifts:
-
Aromatic Protons (H-4 and H-6): The pyridine ring protons are deshielded due to the ring current and the electronegativity of the nitrogen atom. The electron-donating methoxy groups will shield these protons to some extent. The expected doublet multiplicity arises from the meta-coupling between H-4 and H-6.
-
Methoxy Protons (OCH₃): The protons of the methoxy groups are expected to appear as sharp singlets in the region of 3.8-4.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.
-
Trimethylsilyl Protons (Si(CH₃)₃): The nine equivalent protons of the trimethylsilyl group will give rise to a strong singlet at a significantly upfield chemical shift (0.2-0.4 ppm). This is a hallmark of the TMS group and is due to the lower electronegativity of silicon compared to carbon.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~160 - 165 |
| C-3 | ~150 - 155 |
| C-4 | ~120 - 125 |
| C-5 | ~135 - 140 |
| C-6 | ~145 - 150 |
| OCH₃ | ~55 - 60 |
| Si(CH₃)₃ | ~-1 - 2 |
Expert Insights on ¹³C NMR: The chemical shifts of the pyridine ring carbons are highly dependent on the nature and position of the substituents. The carbons bearing the methoxy groups (C-2 and C-3) will be significantly deshielded due to the electronegativity of the oxygen atoms. The silyl-substituted carbon (C-5) will also be influenced by the silicon atom. The trimethylsilyl carbons appear at a very characteristic upfield chemical shift.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. These experiments are invaluable for unambiguous assignment of all signals.[2][3]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (aliphatic, OCH₃ & Si(CH₃)₃) | 2850 - 3000 | Stretch |
| C=N, C=C (pyridine ring) | 1550 - 1650 | Stretch |
| C-O (methoxy) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | Stretch |
| Si-C (trimethylsilyl) | 1250 (symmetric deformation), 840 (rocking) | Deformation/Rocking |
Trustworthiness of IR Data: The presence of a strong band around 1250 cm⁻¹ is a highly reliable indicator of a trimethylsilyl group. The combination of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both moieties. The C-O stretching bands of the methoxy groups are also characteristic and aid in confirming the structure.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
-
Sample Application:
-
If the sample is a solid, place a small amount directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.
Expected Mass Spectral Data
-
Molecular Ion (M⁺): For this compound (C₁₀H₁₇NO₂Si), the expected monoisotopic mass is approximately 211.10 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition to within a few parts per million.
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-15 Da): Fragmentation of a methoxy or trimethylsilyl group to give a [M-15]⁺ ion is a common pathway.
-
Loss of a methoxy group (-31 Da): Cleavage of a methoxy radical can lead to a [M-31]⁺ ion.
-
Characteristic Trimethylsilyl Fragments: The presence of ions at m/z 73 ([Si(CH₃)₃]⁺) is a strong indicator of a trimethylsilyl group.
-
Experimental Protocol for MS Data Acquisition (ESI)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like pyridine derivatives.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their m/z ratio.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can then be analyzed to probe the molecule's connectivity.
-
Conclusion
References
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Reddit. Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros. [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Hotze, A. C. G., et al. (2003). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2. European Journal of Inorganic Chemistry, 2003(12), 2346-2357. [Link]
-
Campos, P. J., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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An In-Depth Technical Guide to 2,3-Dimethoxy-5-(trimethylsilyl)pyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine. Positioned as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry, this silylated pyridine derivative offers unique reactivity and functionalization potential. This document delves into the causal reasoning behind synthetic strategies, provides detailed experimental protocols, and presents a thorough analysis of its spectroscopic signature. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Silylated Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and bioactive molecules, prized for its ability to engage in hydrogen bonding and other crucial interactions with biological targets.[1] The introduction of a trimethylsilyl (TMS) group onto the pyridine ring, as seen in this compound, serves a dual purpose. Firstly, the TMS group can act as a temporary protecting group, allowing for selective functionalization at other positions of the pyridine ring. Secondly, and more strategically, the silicon atom can direct ortho-lithiation, opening avenues for the introduction of a wide array of electrophiles at the C-4 or C-6 position, a powerful tool for generating molecular diversity.[2] The presence of two methoxy groups at the C-2 and C-3 positions further modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a pharmacophore.[3]
This guide will provide a detailed exploration of this compound, a molecule of growing interest for the synthesis of complex, poly-substituted pyridine derivatives with potential therapeutic applications.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its application in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | Angene Chemical[4] |
| CAS Number | 1131335-75-5 | Angene Chemical[4] |
| Molecular Formula | C10H17NO2Si | Angene Chemical[4] |
| Molecular Weight | 211.33 g/mol | Angene Chemical[4] |
| Appearance | Solid | Sigma-Aldrich[5] |
| SMILES | COc1cc(cnc1OC)(C)C | Angene Chemical[4] |
The structure, depicted below, features a pyridine ring substituted with two methoxy groups at positions 2 and 3, and a trimethylsilyl group at position 5.
Caption: Molecular structure of this compound.
Synthesis of this compound: A Directed Lithiation Approach
The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This powerful technique leverages the coordinating ability of the methoxy groups to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent position on the aromatic ring.[2]
Retrosynthetic Analysis
The retrosynthetic analysis points towards 2,3-dimethoxypyridine as the logical starting material. The trimethylsilyl group can be introduced by quenching an in situ generated lithiated pyridine species with trimethylsilyl chloride (TMSCl).
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The Strategic Reactivity of the Trimethylsilyl Group on the Pyridine Ring: A Technical Guide for Advanced Synthesis
Foreword for the Modern Chemist
In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone, a privileged heterocycle whose functionalization is a constant frontier of innovation. The strategic introduction and subsequent manipulation of substituents on this electron-deficient ring are paramount to tuning molecular properties. Among the vast toolkit available to the synthetic chemist, the trimethylsilyl (TMS) group has emerged not merely as a protecting group, but as a versatile and highly reactive handle, a linchpin for complex molecular construction.
This guide moves beyond a simple recitation of protocols. It is designed for the practicing researcher and drug development professional, providing a deep dive into the why and how of employing trimethylsilylpyridines in synthesis. We will explore the causal logic behind methodological choices, from the regioselective installation of the TMS group to its predictable and powerful transformations. Herein, the TMS group is presented as a "super proton," a bulky, electropositive leaving group that enables a suite of transformations often unattainable through classical pyridine chemistry.
Strategic Installation: The Gateway to Silylated Pyridines
The utility of any synthetic handle is predicated on its efficient and selective installation. For the pyridine ring, direct C–H silylation presents a formidable challenge due to the ring's inherent electron deficiency, which disfavors conventional electrophilic substitution. However, modern catalytic methods have provided robust solutions.
Zinc-Catalyzed Dehydrogenative Silylation: A Robust Path to meta-Functionalization
A field-proven method for the direct silylation of pyridine utilizes a simple, commercially available zinc salt, such as zinc trifluoromethanesulfonate (Zn(OTf)₂), as a catalyst.[1][2] This method is notable for its operational simplicity and its distinct regioselectivity, favoring the C3 (meta) position.
Causality of the Method: The choice of a Lewis acidic catalyst like Zn(OTf)₂ is crucial. It activates the hydrosilane (e.g., triethylsilane, Et₃SiH), rendering the silicon atom sufficiently electrophilic to engage the pyridine ring. The reaction proceeds not via a classical SₑAr pathway on the neutral pyridine, but through a dearomatization-rearomatization sequence. The proposed mechanism involves the formation of a 1-(triethylsilyl)pyridinium cation, which then undergoes either a 1,2- or 1,4-hydride addition from a zinc hydride species.[2] This generates a dihydropyridine intermediate, a key species that is more susceptible to further silylation and subsequent dehydrogenation to yield the aromatic silylated pyridine.[1] The preference for the C3 and C5 positions arises from the electronic landscape of these dihydropyridine intermediates.
-
Preparation: In an inert atmosphere glovebox, add Zn(OTf)₂ (99.9 mg, 0.275 mmol, 16 mol%) to an oven-dried 10 mL microwave pressure tube.
-
Reagent Addition: Add pyridine (405.1 mg, 5.128 mmol) and triethylsilane (Et₃SiH, 199.8 mg, 1.722 mmol) to the tube.
-
Reaction: Seal the tube and place it in a CEM Discover microwave reactor. Heat the mixture to 240 °C for 2 hours.
-
Workup: After cooling, transfer the resulting dark brown solution to a 50 mL round-bottom flask using CH₂Cl₂ (3 x 1 mL). Remove the volatiles in vacuo.
-
Purification: Add hexane (50 mL) to the residue and pass the solution through a silica gel-padded frit. The hexane solution is then concentrated in vacuo to yield the product. Column chromatography (silica gel, hexane/EtOAc gradient) can be used for further purification, affording 3-(triethylsilyl)pyridine and the minor bis-3,5-(triethylsilyl)pyridine product.
Caption: Proposed mechanism for Zn(OTf)₂-catalyzed C3-silylation of pyridine.
Alternative Silylation Strategies
While zinc catalysis provides excellent access to 3-silylpyridines, other methods offer complementary regioselectivity.
-
Rhodium-Aluminum Catalysis for C2-Selectivity: A bimetallic Rh-Al complex has been developed for the highly selective mono-silylation of pyridines at the C2-position.[3] The site-selectivity is controlled by the initial coordination of the pyridine nitrogen to the Lewis-acidic aluminum center, which positions the C2-H bond for activation by the proximal rhodium center.[3]
-
Electrochemical Silylation for C4-Selectivity: Under electrochemical reduction conditions, electron-deficient pyridines can be selectively silylated at the C4-position. This method involves a temporary dearomatization to form a 1,4-disilylated intermediate, which then rearomatizes upon workup.[4]
| Method | Catalyst/Reagent | Primary Regioselectivity | Key Mechanistic Feature | Reference |
| Dehydrogenative Silylation | Zn(OTf)₂, R₃SiH | C3 (meta) | Dearomatization via hydrosilylation | [1][2] |
| Bimetallic C-H Activation | Rh-Al Complex, R₃SiH | C2 (ortho) | N-coordination directed C-H activation | [3] |
| Electrochemical Reduction | e⁻, Chlorosilane | C4 (para) | Reductive dearomatization/rearomatization | [4] |
The Reactive Core: Transforming the C-Si Bond
Once installed, the C(sp²)-SiMe₃ bond is not a passive spectator. Its unique electronic nature—a polarized covalent bond with a weak, high-energy HOMO—renders it susceptible to a variety of transformations. The silicon atom's ability to stabilize a positive charge on the β-carbon is a cornerstone of this reactivity.[5]
Ipso-Substitution: The Silyl Group as a Superior Proton
The most powerful and synthetically enabling reaction of trimethylsilylpyridines is electrophilic aromatic ipso-substitution. In this reaction, an incoming electrophile replaces the TMS group directly, overriding the intrinsic directing effects of the pyridine ring and other substituents.
Causality of Ipso-Selectivity: This high regioselectivity is a direct consequence of the β-silicon effect . Attack of an electrophile (E⁺) at the silyl-bearing carbon generates a Wheland intermediate (a sigma complex) where the positive charge is located on the carbon atom β to the silicon. This carbocation is remarkably stabilized by hyperconjugation with the electron-rich C-Si σ-bond.[5][6] This stabilization drastically lowers the activation energy for the ipso-attack pathway compared to attack at other positions. The subsequent cleavage of the weakened C-Si bond by a nucleophile is rapid and irreversible, driving the reaction to completion.[5]
Caption: The β-silicon effect stabilizes the Wheland intermediate in ipso-substitution.
-
Protodesilylation: Replacement of the TMS group with a proton (E⁺ = H⁺). This is often achieved under mild acidic or basic conditions and can be used to unmask a C-H bond after the TMS group has served its synthetic purpose. A base-catalyzed, additive-free method using potassium trimethylsilanolate (KOTMS) in wet DMSO has been reported for various organosilanes.[7]
-
Halodesilylation: Replacement with a halogen atom (e.g., E⁺ = Br⁺ from Br₂ or NBS). This provides a direct route to halopyridines, which are themselves valuable precursors for cross-coupling reactions. The reaction with bromine, for instance, proceeds rapidly to give the corresponding bromopyridine.[5]
-
Acylation/Alkylation: Friedel-Crafts type reactions can be performed, installing acyl or alkyl groups at the position formerly occupied by the silyl group.
Desilylation Followed by Functionalization
In many synthetic strategies, the TMS group is not replaced directly but is first converted into a more reactive functionality, such as a silanol, which can then participate in further reactions.
Hiyama-Denmark Cross-Coupling: A Fluoride-Free Approach
The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a powerful tool for C-C bond formation.[8][9] The Hiyama-Denmark modification is particularly relevant as it proceeds under fluoride-free conditions, making it compatible with silyl protecting groups elsewhere in the molecule.[10] This reaction typically uses an organosilanolate, generated in situ from the organosilane with a base, as the active transmetalating species.
Causality of the Method: The key is the activation of the C-Si bond without the use of fluoride. A base (e.g., KOSiMe₃) promotes the formation of a silanolate from the silylpyridine. This silanolate is a more potent nucleophile for transmetalation to the palladium(II) center in the catalytic cycle than the neutral silylpyridine. This circumvents the need for harsh fluoride activators, broadening the functional group tolerance of the reaction.[10]
Caption: Synthetic workflow for Hiyama-Denmark cross-coupling.
Applications in Drug Discovery and Complex Synthesis
The true measure of a synthetic method is its application in solving real-world challenges, particularly in the synthesis of complex, biologically active molecules. The reactivity of the TMS group on the pyridine ring provides a powerful platform for late-stage functionalization (LSF), a strategy that introduces molecular diversity at the final stages of a synthesis, accelerating the drug discovery process.[11][12][13][14][15]
Case Study: Late-Stage Diversification of a Bioactive Scaffold
Consider a complex drug candidate containing a pyridine moiety. Traditional methods to create analogs might require a complete re-synthesis for each new substituent. The silyl-pyridine strategy offers a more convergent and efficient approach:
-
Silylation: A late-stage intermediate or even the final drug molecule is selectively silylated at a specific position on the pyridine ring (e.g., C2, C3, or C4) using one of the catalytic methods described.
-
Diversification: The resulting TMS-pyridine derivative becomes a common precursor for a library of new analogs.
-
Halodesilylation followed by Suzuki, Sonogashira, or Buchwald-Hartwig coupling can introduce a vast array of aryl, alkynyl, or amino groups.
-
Ipso-acylation can install various ketone functionalities.
-
Hiyama-Denmark coupling can directly form C-C bonds with aryl or vinyl halides.
-
This approach was elegantly demonstrated in the late-stage functionalization of a silyl-protected abiraterone derivative, a prostate cancer drug, showcasing the real-world applicability of these methods on complex molecular architectures.[3]
Conclusion and Future Outlook
The trimethylsilyl group has transcended its role as a simple protecting group to become a cornerstone of modern pyridine chemistry. Its ability to be installed with high regioselectivity via catalytic C-H activation and its subsequent, predictable reactivity as a "super proton" in ipso-substitutions and as a precursor in cross-coupling reactions provide chemists with a powerful toolkit. For researchers in drug development, mastering the chemistry of silylpyridines opens new avenues for rapid lead optimization and the exploration of chemical space around this vital heterocyclic core. As catalytic methods continue to evolve, we can anticipate even milder, more selective, and more functional-group-tolerant ways to both install and manipulate the versatile C-Si bond on the pyridine ring, further solidifying its place in the arsenal of the modern synthetic chemist.
References
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The Methoxy Group as a Strategic Activator of the Pyridine Ring: A Mechanistic and Synthetic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, present in a remarkable number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it an invaluable pharmacophore.[3] However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for its selective functionalization.[1][4] This guide, written from the perspective of a senior application scientist, delves into the multifaceted role of one of the most powerful tools in our synthetic arsenal for overcoming this challenge: the methoxy group.
We will move beyond simple definitions to explore the nuanced electronic interplay that allows the methoxy group to act as a potent activator and regiochemical director. This guide is structured to provide not just theoretical knowledge but actionable, field-proven insights into leveraging methoxy-substituted pyridines in complex synthetic pathways, particularly within the context of drug discovery and development.
Chapter 1: The Electronic Duality of the Methoxy Substituent
To effectively harness the methoxy group, one must first appreciate its dual electronic nature. The pyridine ring itself is π-deficient due to the inductive effect (-I) of the electronegative nitrogen atom, which withdraws electron density from the ring, making it sluggish towards electrophilic attack but susceptible to nucleophilic attack at the C-2 and C-4 positions.[5][6]
The methoxy group (-OCH₃) introduces its own set of electronic influences:
-
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, exerting a through-bond, electron-withdrawing inductive effect.
-
Mesomeric Effect (+M): The oxygen's lone pairs can be delocalized into the pyridine ring through resonance, donating electron density. This effect is most pronounced at the ortho and para positions relative to the substituent.
The ultimate influence of the methoxy group on the pyridine ring's reactivity is a delicate balance of these opposing effects, heavily dependent on its position (C-2, C-3, or C-4) and the nature of the attacking reagent (electrophile vs. nucleophile).
Caption: Logical flow of the methoxy group's dual electronic effects.
Chapter 2: The Methoxy Group in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring is primed for Nucleophilic Aromatic Substitution (SNAr), which preferentially occurs at the C-2 and C-4 positions. This is because the anionic σ-complex (Meisenheimer intermediate) formed during the rate-determining step is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[7][8]
While seemingly an activating group, the methoxy group itself can serve as an effective nucleofuge (leaving group) in SNAr reactions, particularly when the ring is further activated by other electron-withdrawing groups (e.g., -NO₂).[9] This displacement of a methoxy group is a cornerstone of modern medicinal chemistry for installing amine, thiol, and other functionalities.[10][11] The reaction proceeds via a high-energy Meisenheimer intermediate, meaning that aromaticity is temporarily disrupted.[7][8][12]
Recent advancements have even enabled the amination of non-activated methoxy(hetero)arenes using specialized catalytic systems or reagents like a sodium hydride-iodide composite, proceeding through a concerted SNAr mechanism where traditional electron-withdrawing activating groups are not required.[10][13]
Field-Proven Protocol: Amination of 2-Methoxy-5-nitropyridine
This protocol describes a standard SNAr procedure where a methoxy group is displaced by a secondary amine. The nitro group at C-5 provides strong activation, facilitating the reaction.
Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxy-5-nitropyridine (1.0 eq.), the desired secondary amine (e.g., morpholine, 1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.
-
Scientist's Note: DMSO is an ideal solvent for SNAr as its polar aprotic nature effectively solvates the potassium cation without solvating the amine nucleophile, thus maximizing its nucleophilicity.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (10x the volume of DMSO) and stir. The product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Caption: A typical experimental workflow for SNAr reactions.
Chapter 3: Methoxy Group as a Director in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is notoriously difficult. The ring is deactivated by the nitrogen's inductive withdrawal, and under the strongly acidic conditions often required for EAS, the nitrogen atom protonates, creating a pyridinium cation with even greater deactivation.[6]
Here, the methoxy group's powerful +M (resonance) effect is paramount. It is a potent activating group that can sufficiently enrich the ring with electron density to enable EAS under milder conditions. The methoxy group directs incoming electrophiles to the positions ortho and para to itself.
-
2-Methoxypyridine: Directs to C-3 and C-5.
-
3-Methoxypyridine: Directs to C-2, C-4, and C-6.
-
4-Methoxypyridine: Directs to C-3 and C-5.
This directing effect stems from the stability of the cationic intermediate (σ-complex or Wheland intermediate). When the electrophile adds to an ortho or para position, a key resonance structure can be drawn where the positive charge is stabilized by the lone pair of the methoxy oxygen.
Caption: Resonance stabilization dictates ortho/para direction in EAS.
Furthermore, converting the pyridine to a pyridine N-oxide can facilitate EAS. The N-oxide group is electron-donating via resonance, activating the C-2 and C-4 positions. The presence of a methoxy group further modulates this reactivity.[14][15][16][17]
Chapter 4: Methoxy Group as a Director in Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective C-H functionalization of aromatic rings, avoiding the need for pre-installed halides.[4][18] The methoxy group is a premier Directed Metalating Group (DMG). The oxygen atom's lone pairs coordinate to a strong lithium base (like n-BuLi, LDA, or LTMP), delivering the base to a proximal C-H bond for deprotonation.[18][19]
-
2-Methoxypyridine: The methoxy group strongly directs lithiation to the C-3 position.[19][20][21]
-
3-Methoxypyridine: Lithiation typically occurs at the more acidic C-2 position, aided by proximity to both the nitrogen and the methoxy group.[18]
-
4-Methoxypyridine: Directs lithiation to the C-3 position.[22]
This technique transforms a typically inert C-H bond into a nucleophilic C-Li bond, which can then be quenched with a wide variety of electrophiles to install new functional groups with high precision.
Field-Proven Protocol: ortho-Lithiation and Silylation of 2-Methoxypyridine
This protocol details the C-3 functionalization of 2-methoxypyridine, a common synthetic intermediate.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck flask with a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF) and 2-methoxypyridine (1.0 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note: Strict anhydrous and anaerobic conditions are critical for success, as organolithium reagents are extremely reactive with water and oxygen.
-
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Metalation: Stir the resulting solution at -78 °C for 1 hour. The formation of the C-3 lithio species may be accompanied by a color change.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.2 eq.) dropwise, again maintaining a temperature below -70 °C.
-
Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude oil by vacuum distillation or silica gel chromatography.
-
Validation: Confirm the structure of 2-methoxy-3-(trimethylsilyl)pyridine via ¹H NMR, which should show the disappearance of the C-3 proton signal and the appearance of a singlet around 0.2-0.3 ppm for the TMS group.
Chapter 5: Modulating Physicochemical and Pharmacological Properties
Beyond directing chemical reactions, the strategic placement of a methoxy group is a key tactic in drug design to fine-tune a molecule's properties.[23][24]
Basicity (pKa) Modulation: The pyridine nitrogen is basic, and its pKa is a critical determinant of a drug's solubility, receptor binding, and off-target effects. A methoxy group significantly alters this basicity. A 2-methoxy group, for example, lowers the pKa of the pyridinium ion (from 5.23 for pyridine to 3.06 for 2-methoxypyridine) due to a combination of inductive electron withdrawal and steric hindrance, which can be beneficial in preventing unwanted interactions or side reactions.[25]
Physicochemical Properties: The methoxy group increases lipophilicity compared to a hydroxyl group but is more polar than a methyl group. This allows medicinal chemists to precisely modulate a compound's solubility and permeability (logP/logD) to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[23][24]
| Compound | pKa (Conjugate Acid) | cLogP (Calculated) |
| Pyridine | 5.23 | 0.65 |
| 2-Methoxypyridine | 3.06[25] | 1.12 |
| 3-Methoxypyridine | 4.88 | 0.92 |
| 4-Methoxypyridine | 6.62 | 0.51 |
Metabolic Stability: The methoxy group is a common site for metabolism, specifically O-demethylation by cytochrome P450 enzymes. While sometimes a liability leading to rapid clearance, this can also be exploited to design prodrugs or to generate active metabolites.[23]
The use of methoxypyridine derivatives is prevalent in drug discovery, forming the core of novel PI3K/mTOR dual inhibitors, γ-secretase modulators, and other therapeutic agents.[26][27]
Conclusion
The methoxy group is far more than a simple substituent; it is a strategic tool of profound versatility in pyridine chemistry. Its ability to function as an activator for electrophilic attack, a director for C-H functionalization, a leaving group for nucleophilic substitution, and a modulator of critical physicochemical properties makes it indispensable for the modern synthetic and medicinal chemist. A deep, mechanistic understanding of its dual electronic nature is the key to unlocking its full potential, enabling the efficient and regioselective construction of complex pyridine-containing molecules that are vital to the future of medicine and materials science.
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The Versatility of the Pyridine Ring: A Technical Guide to Functionalized Derivatives and Their Applications
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in modern chemistry. Its unique electronic properties, including its basicity, aromaticity, and ability to participate in a wide range of chemical transformations, make it a privileged scaffold in numerous scientific disciplines. The strategic functionalization of the pyridine ring allows for the fine-tuning of its steric and electronic characteristics, leading to a vast library of derivatives with tailored properties. This technical guide provides an in-depth exploration of the potential applications of functionalized pyridine derivatives, with a focus on their pivotal roles in medicinal chemistry, catalysis, materials science, and agrochemicals. We will delve into the synthetic methodologies, mechanistic underpinnings, and practical applications of these versatile compounds, offering valuable insights for researchers, scientists, and professionals in drug development and beyond.
I. Medicinal Chemistry: Pyridine Derivatives as Architects of Therapeutic Innovation
The pyridine motif is a ubiquitous feature in a remarkable number of approved pharmaceuticals, a testament to its ability to interact with biological targets and modulate physiological processes.[[“]][2] Its presence can enhance drug solubility, improve bioavailability, and provide a scaffold for designing potent and selective therapeutic agents.[3]
A. Anticancer Agents: Targeting the Hallmarks of Malignancy
Functionalized pyridine derivatives have emerged as a powerful class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell survival.[4] Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer potency of these compounds.[5]
A notable example is a series of pyridine-urea compounds that have demonstrated significant anti-proliferative activity against various cancer cell lines.[6] For instance, certain derivatives have exhibited potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, highlight the efficacy of these compounds.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 8e | MCF-7 (Breast Cancer) | 0.22 | [6] |
| 8n | MCF-7 (Breast Cancer) | 1.88 | [6] |
| 8b | VEGFR-2 | 5.0 ± 1.91 | [7] |
| 8e | VEGFR-2 | 3.93 ± 0.73 | [7] |
| Sorafenib (Reference) | VEGFR-2 | 0.09 ± 0.01 | [7] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [8] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [8] |
| Compound 27 | Ishikawa (Endometrial Cancer) | 8.26 | [4] |
| Compound 28 | MCF-7 (Breast Cancer) | 3.42 | [4] |
| Compound 28 | A549 (Lung Cancer) | 5.97 | [4] |
| Compound 13c | PC3 (Prostate Cancer) | 5.195 | [9] |
Table 1: In vitro anticancer activity of selected functionalized pyridine derivatives.
The mechanism of action of many pyridine-based anticancer agents involves the inhibition of critical signaling pathways that drive cancer progression. For instance, imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest and apoptosis in breast cancer cells by upregulating tumor suppressor proteins like p53 and p21.[8]
B. Antitubercular Agents: The Case of Isoniazid
Isoniazid, a pyridine-4-carboxylic acid hydrazide, has been a cornerstone in the treatment of tuberculosis for decades. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[10][11] The activated form of isoniazid covalently binds to NAD+ to form an adduct that inhibits the activity of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[11][12] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[11]
Recent research also suggests that isoniazid's mode of action may be more complex, potentially involving modulation of the host immune system.[13]
II. Catalysis: Pyridine Ligands as Enablers of Efficient Chemical Transformations
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This property has led to the widespread use of functionalized pyridine derivatives as ligands in transition metal catalysis. The steric and electronic properties of the pyridine ligand can be readily tuned by introducing substituents on the ring, thereby influencing the activity, selectivity, and stability of the catalyst.
A. Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and pyridine-containing ligands have played a crucial role in its development.[14] These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[15][16]
B. Synthesis of Pyridine-Derived N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis. Pyridine-derived NHCs can be synthesized by the deprotonation of the corresponding N-substituted pyridinium salts.[17] These ligands form highly stable complexes with transition metals and have shown exceptional activity in a variety of catalytic transformations.
Experimental Protocol: Synthesis of a Pyridine-Derived NHC-Ruthenium Complex [18]
-
Materials: [Ru3(CO)12], N-methylpyridinium triflate, K[(Me3Si)2N] (0.5 M in toluene), THF, toluene.
-
Procedure: a. To a mixture of [Ru3(CO)12] (100 mg, 0.156 mmol) and N-methylpyridinium triflate (38 mg, 0.156 mmol) in THF (20 mL), add a toluene solution of K[(Me3Si)2N] (315 µL, 0.5 M, 0.156 mmol). b. Stir the mixture at room temperature for 10 hours, monitoring the reaction by IR spectroscopy. c. Remove the solvent under reduced pressure. d. Extract the residue with toluene to isolate the NHC-ruthenium complex.
III. Materials Science: Pyridines as Building Blocks for Functional Materials
The ability of pyridine derivatives to self-assemble and coordinate with metal ions makes them valuable building blocks for the construction of advanced materials with tailored properties.
A. Metal-Organic Frameworks (MOFs)
Pyridine-based ligands, such as pyridine-2,6-dicarboxylate, are widely used in the synthesis of Metal-Organic Frameworks (MOFs).[19] These crystalline porous materials have exceptionally high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and catalysis.[5] The synthesis of these MOFs typically involves the solvothermal reaction of the pyridine-based linker with a metal salt.[20]
Experimental Protocol: Synthesis of a Mixed-Ligand Pyridine-Containing MOF [19]
-
Materials: Zinc(II) or Manganese(II) salt, pyridine-2,6-dimethanol (H2pdm), benzene-1,4-dicarboxylic acid (H2bdc), solvent (e.g., DMF).
-
Procedure: a. Combine the metal salt, H2pdm, and H2bdc in a suitable solvent in a sealed vessel. b. Heat the mixture under solvothermal conditions (e.g., 100-150 °C) for a specified period (e.g., 24-72 hours). c. Cool the vessel to room temperature to allow for the formation of crystalline MOF product. d. Isolate the product by filtration, wash with fresh solvent, and dry.
B. Pyridine-Containing Polymers
Polymers incorporating pyridine units exhibit a range of interesting properties, including pH-responsiveness, metal-ion coordination, and catalytic activity. Poly(4-vinylpyridine) (P4VP) is a well-studied example that can be synthesized via various polymerization techniques, including free-radical and anionic polymerization.[21]
Experimental Protocol: Free-Radical Polymerization of 4-Vinylpyridine [21]
-
Materials: 4-Vinylpyridine (4VP), azobisisobutyronitrile (AIBN), methanol, diethyl ether.
-
Procedure: a. Purify 4VP by distillation under reduced pressure to remove inhibitors. b. Prepare a solution of 4VP in methanol in a polymerization tube. c. Add a catalytic amount of AIBN to the solution. d. Degas the solution using freeze-pump-thaw cycles to remove oxygen. e. Seal the tube and heat to 60-70 °C to initiate polymerization. f. After the desired reaction time, cool the mixture to terminate the polymerization. g. Precipitate the polymer by adding the reaction mixture to diethyl ether. h. Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.
IV. Agrochemicals: Pyridines in Crop Protection
Pyridine derivatives are integral to modern agriculture, serving as the active ingredients in a wide range of herbicides, insecticides, and fungicides. Their efficacy often stems from their ability to mimic or interfere with essential biological processes in pests and weeds.
A. Pyridine Carboxylic Acid Herbicides
Pyridine carboxylic acid herbicides, such as picloram, clopyralid, and aminopyralid, are synthetic auxins that disrupt plant growth.[22][23] They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[22] The persistence of these herbicides in the soil provides long-lasting weed control.[23]
| Herbicide | Chemical Name | Target Weeds |
| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | Herbaceous weeds and woody plants |
| Clopyralid | 3,6-dichloropicolinic acid | Annual and perennial broadleaf weeds |
| Aminopyralid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | Broadleaf weeds in pastures |
Table 2: Examples of pyridine carboxylic acid herbicides.
B. Synthesis of Functionalized Pyridines for Agrochemicals
The synthesis of functionalized pyridines for agrochemical applications often employs multicomponent reactions that allow for the efficient construction of complex molecules in a single step.
Experimental Protocol: Ultrasound-Assisted Synthesis of Insecticidal Pyridines [24]
-
Materials: Aromatic aldehyde, acetophenone derivative, sodium alkoxide (methoxide or ethoxide), malononitrile, ethanol or methanol.
-
Procedure: a. Mix equimolar amounts of the acetophenone derivative and aromatic aldehyde with sodium alkoxide in the appropriate alcohol and stir for 10 minutes at room temperature. b. Add malononitrile to the mixture. c. Irradiate the reaction mixture using an ultrasonic generator at 60 °C for 1-3 hours, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture and pour it into water. e. Collect the precipitated product by filtration, wash with water, and purify by recrystallization.
V. Conclusion and Future Outlook
Functionalized pyridine derivatives represent a remarkably versatile and enduring class of compounds with profound impacts across diverse scientific and industrial sectors. From life-saving medicines to high-performance materials and essential agricultural products, the pyridine scaffold continues to provide a fertile ground for innovation. The ongoing development of novel synthetic methodologies, including C-H functionalization and biocatalysis, will undoubtedly expand the accessible chemical space of pyridine derivatives, leading to the discovery of new compounds with enhanced properties and functionalities.[2] As our understanding of the intricate relationships between structure and function deepens, we can anticipate that functionalized pyridines will continue to play a pivotal role in addressing some of the most pressing challenges in human health, sustainable technology, and food security.
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Methodological & Application
synthesis of substituted pyridines using 2,3-Dimethoxy-5-(trimethylsilyl)pyridine.
An Application Guide to the Synthesis of Substituted Pyridines Utilizing 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
The pyridine scaffold is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science, with over 7,000 bioactive compounds featuring this heterocycle.[1][2] The development of efficient and regioselective methods to construct highly functionalized pyridines is therefore a critical endeavor. This guide focuses on the synthetic utility of This compound , a versatile and strategically designed building block for accessing a diverse array of substituted pyridine derivatives.
The power of this reagent lies in the orthogonal reactivity imparted by its distinct functional groups:
-
2,3-Dimethoxy Groups: These electron-donating groups serve as powerful Directed Metalation Groups (DMGs) . In the presence of a strong organolithium base, they direct deprotonation exclusively to the C4 position, enabling precise functionalization at a site that is often challenging to access through classical electrophilic substitution.[3][4][5]
-
5-Trimethylsilyl (TMS) Group: The TMS group is a robust and versatile synthetic handle. It is stable to a wide range of reaction conditions, yet the carbon-silicon bond can be selectively cleaved. This allows for ipso-substitution, most notably for the introduction of halogens, or for direct participation in palladium-catalyzed cross-coupling reactions.[6]
-
Pyridine Nitrogen: The inherent electron-deficient nature of the pyridine ring influences its overall reactivity, making it resistant to many standard electrophilic aromatic substitution reactions and necessitating the strategic approaches detailed herein.[2][7]
This document provides detailed protocols and the underlying scientific rationale for three primary synthetic strategies employing this building block: Directed ortho-Metalation (DoM), ipso-Halodesilylation, and Palladium-Catalyzed Cross-Coupling.
Strategy 1: C4 Functionalization via Directed ortho-Metalation (DoM)
The synergistic effect of the C2 and C3 methoxy groups provides a powerful tool for regioselective C-H activation at the C4 position. This process, known as Directed ortho-Metalation (DoM), involves the chelation of an organolithium base by the methoxy oxygens, which dramatically increases the kinetic acidity of the adjacent C4 proton.[3][8][9] The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles.
Causality Behind the Protocol:
-
Base Selection: A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums like n-BuLi for pyridines, as they minimize the risk of competitive nucleophilic addition to the pyridine ring.[8]
-
Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive aryllithium intermediate, preventing decomposition or undesired side reactions.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. A rigorously inert atmosphere (Argon or Nitrogen) and anhydrous solvents are mandatory.
Experimental Protocol: General Procedure for DoM and Electrophilic Quench
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of LDA (1.1 eq, freshly prepared or commercial) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated species may be accompanied by a color change.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional 1-3 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C4-substituted pyridine.
Visualization of the DoM Workflow
Caption: Directed ortho-Metalation workflow at the C4 position.
Data Presentation: Scope of Electrophiles in DoM
| Electrophile (E+) | Product Functional Group (E) | Typical Yield Range | Notes |
| I₂ | -I (Iodo) | 75-90% | Provides a handle for subsequent cross-coupling reactions. |
| N-Iodosuccinimide (NIS) | -I (Iodo) | 80-95% | Often cleaner than using elemental iodine. |
| Benzaldehyde (PhCHO) | -CH(OH)Ph (Alcohol) | 70-85% | Can be oxidized to the corresponding ketone. |
| Dimethylformamide (DMF) | -CHO (Aldehyde) | 60-75% | A versatile functional group for further transformations. |
| Methyl Iodide (CH₃I) | -CH₃ (Methyl) | 50-70% | Alkylation can be lower yielding due to potential side reactions. |
| CO₂ (dry ice) | -COOH (Carboxylic Acid) | 70-90% | Quench by pouring the reaction mixture over crushed dry ice. |
Strategy 2: Ipso-Substitution via Halodesilylation
The carbon-silicon bond at the C5 position provides a regiochemical anchor for introducing halogens. This ipso-substitution (substitution at the same position) is highly efficient and overcomes the challenges of direct halogenation on an electron-deficient pyridine ring.[10][11][12] The reaction proceeds via an electrophilic attack on the carbon bearing the silyl group, with the TMS group acting as an excellent electrofuge.
Causality Behind the Protocol:
-
Electrophilic Halogen Source: Reagents like Iodine Monochloride (ICl) and N-Bromosuccinimide (NBS) are used as they provide a source of electrophilic halogen (I⁺ or Br⁺).
-
Solvent Choice: Dichloromethane (DCM) or acetonitrile (MeCN) are common solvents as they are relatively non-coordinating and inert to the electrophilic halogenating agents.
-
Reaction Conditions: These reactions can often be performed at room temperature or with gentle heating, making them highly practical.
Experimental Protocol: Iododesilylation
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add a solution of Iodine Monochloride (ICl, 1.0 M in DCM, 1.1 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield 5-Iodo-2,3-dimethoxypyridine .
Visualization of the Halodesilylation Workflow
Caption: Ipso-substitution of the TMS group to install a halogen.
Strategy 3: C5 Functionalization via Palladium-Catalyzed Cross-Coupling
The C5 position, functionalized with either a TMS group or a halogen, is primed for carbon-carbon or carbon-heteroatom bond formation using palladium catalysis.[13][14] This opens the door to a vast array of complex pyridine structures.
Pathway A: Hiyama Coupling (Direct use of the Silyl Group)
The Hiyama coupling utilizes an organosilane as the nucleophilic partner.[6] A key step is the activation of the silicon-carbon bond, typically with a fluoride source like tetrabutylammonium fluoride (TBAF), which generates a hypervalent silicate species that is active in the transmetalation step of the catalytic cycle.
Pathway B: Suzuki Coupling (Via the Halopyridine Intermediate)
The Suzuki-Miyaura coupling is one of the most robust and widely used cross-coupling reactions, pairing an organohalide with a boronic acid or ester.[15] The 5-iodo or 5-bromo pyridine synthesized in Strategy 2 is an ideal electrophilic partner for this transformation.
Causality Behind the Protocols:
-
Catalyst System: A palladium(0) source (or a Pd(II) precatalyst that is reduced in situ) and a suitable ligand (e.g., a phosphine) are essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[14]
-
Base (Suzuki Coupling): A base (e.g., K₂CO₃, Cs₂CO₃) is required in the Suzuki reaction to facilitate the transmetalation step by forming an "ate" complex with the boronic acid, increasing its nucleophilicity.
-
Activator (Hiyama Coupling): A fluoride source (e.g., TBAF) is crucial to activate the organosilane for transmetalation.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a Schlenk tube, combine 5-Bromo-2,3-dimethoxypyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with argon (3x). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Cooling and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the 5-aryl-2,3-dimethoxypyridine.
Visualization of Cross-Coupling Strategies
Caption: Two pathways for C5 functionalization via cross-coupling.
Data Presentation: Comparison of Cross-Coupling Methods
| Feature | Hiyama Coupling | Suzuki Coupling (from 5-Halopyridine) |
| Starting Material | 5-TMS-Pyridine | 5-Halo-Pyridine |
| Coupling Partner | Organohalide (R-X) | Organoboronic Acid/Ester (R-B(OH)₂) |
| Key Additive | Fluoride Activator (e.g., TBAF) | Base (e.g., K₂CO₃, Cs₂CO₃) |
| Advantages | Direct use of TMS compound (one less step). | Extremely broad scope, high functional group tolerance, commercially available reagents. |
| Considerations | Organosilanes can be less common than boronics. Fluoride can be basic and sensitive to some functional groups. | Requires an additional synthetic step (halogenation). Boronic acids can undergo protodeboronation. |
| Typical Yields | 60-85% | 70-95% |
Conclusion
This compound is a powerful and multifaceted building block for the synthesis of substituted pyridines. The strategic placement of its functional groups allows for highly regioselective modifications at both the C4 and C5 positions through orthogonal synthetic operations. By leveraging Directed ortho-Metalation, ipso-halodesilylation, and palladium-catalyzed cross-coupling, researchers can access a vast chemical space, facilitating the rapid development of novel compounds for drug discovery, agrochemical research, and materials science.
References
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Synthesis and Characterization of 3-Pyridinyl Substituted Ethoxysilane Monomers. Taylor & Francis Online. [Link]
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Synthesis, properties, and structure of poly(silyl)pyridines. The phantom of intramolecular Si-N bonding. Technical University of Munich. [Link]
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Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. NIH National Center for Biotechnology Information. [Link]
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Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega. [Link]
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Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. NIH National Center for Biotechnology Information. [Link]
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Directed ortho metalation. Wikipedia. [Link]
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Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]
-
Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ortho metalation. Harvard University, Andrew G Myers Research Group. [Link]
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Dihydropyridines from Silylation of Pyridines. Journal of the American Chemical Society. [Link]
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Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
Scheme 43 Deprotonative functionalization of 2-methoxy-and 2,6dimethoxypyrazine. Reaction conditions. ResearchGate. [Link]
-
Synthetic procedure for the preparation of substituted pyridines. ResearchGate. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. NIH National Center for Biotechnology Information. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign, Denmark Group. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH National Center for Biotechnology Information. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Halogenation. Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Center for Biotechnology Information. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. NIH National Center for Biotechnology Information. [Link]
-
Rearrangement Cascade Initiated by Nucleophilic Benzyne Attack on 3,6-Di(2-pyridyl). ACS Publications. [Link]
-
C-H Functionalization of Pyridines. Royal Society of Chemistry. [Link]
-
Common cross coupling reactions. YouTube. [Link]
-
Products. 2a biotech. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Learn the 3 Steps for Halogenation & Examples. YouTube. [Link]
-
Alkene halogenation (video). Khan Academy. [Link]
-
Exercise 9.26 - Predict the Products for Halogenation. YouTube. [Link]
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The Hiyama-Type Cross-Coupling of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine: A Practical Guide for Advanced Pyridine Synthesis
Introduction: Expanding the Synthetic Chemist's Toolkit for Functionalized Pyridines
In the landscape of modern medicinal chemistry and materials science, the substituted pyridine motif remains a cornerstone of molecular design. The inherent electronic properties and hydrogen bonding capabilities of the pyridine ring are pivotal in modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents and influencing the optoelectronic characteristics of functional materials. The Suzuki-Miyaura cross-coupling reaction has long been a workhorse for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] However, the exploration of alternative coupling partners beyond the traditional boronic acids and their derivatives opens new avenues for synthetic efficiency and substrate scope.
This application note delves into the utility of 2,3-dimethoxy-5-(trimethylsilyl)pyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. While structurally reminiscent of substrates for the Suzuki-Miyaura reaction, the engagement of an organosilane in this context is mechanistically classified as a Hiyama-type coupling.[3][4] This guide will provide a comprehensive overview of the underlying principles, detailed experimental protocols, and practical insights for leveraging this powerful transformation in the synthesis of complex 2,3,5-trisubstituted pyridines. We will explore the critical role of activating agents in facilitating the cleavage of the robust carbon-silicon bond, a key step that distinguishes this methodology from its more conventional counterparts.
Mechanistic Insights: The Hiyama Catalytic Cycle and the Crucial Role of Silane Activation
The Hiyama cross-coupling reaction provides a powerful means to forge C-C bonds using organosilanes as coupling partners.[3][4] The reaction is catalyzed by palladium and necessitates an activating agent, typically a fluoride source or a base, to facilitate the crucial transmetalation step.[3] The generally accepted mechanism for the Hiyama coupling of an aryl silane with an aryl halide is depicted below.
The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. The pivotal step in the Hiyama coupling is the activation of the organosilane. The robust Si-C bond requires polarization to enable transmetalation.[3] This is achieved by the addition of an activating agent, such as tetrabutylammonium fluoride (TBAF), which coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate.[5] This activated species is sufficiently nucleophilic to undergo transmetalation with the Pd(II) complex, transferring the pyridine moiety to the palladium center. The subsequent reductive elimination from the resulting diorganopalladium(II) complex furnishes the desired biaryl product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.
Figure 1. A simplified catalytic cycle of the Hiyama cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethoxy-5-bromopyridine
A precursor to the target silylpyridine is the corresponding bromopyridine. This protocol outlines a representative synthesis.
Materials:
-
2,3-Dimethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2,3-dimethoxypyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,3-dimethoxy-5-bromopyridine.
Protocol 2: Synthesis of this compound
Materials:
-
2,3-Dimethoxy-5-bromopyridine
-
Hexamethyldisilane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,3-dimethoxy-5-bromopyridine (1.0 eq), hexamethyldisilane (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.
Protocol 3: Hiyama-Type Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1 M in THF, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Activator Addition: Add the TBAF solution dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2. General workflow for the Hiyama-type cross-coupling experiment.
Data Presentation: Representative Reaction Conditions
The success of a Hiyama-type coupling is highly dependent on the choice of catalyst, ligand, and activating agent. The following table summarizes typical reaction conditions that can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Activator (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Pd(OAc)₂ (2) | SPhos (4) | TBAF (2) | 1,4-Dioxane | 100 | 12-24 | Good to Excellent |
| Pd₂(dba)₃ (2) | XPhos (5) | CsF (2.5) | Toluene | 110 | 16-24 | Good |
| Pd(PPh₃)₄ (5) | - | TBAF (2) | THF | 80 | 24 | Moderate to Good |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water can lead to protodesilylation of the starting material and decomposition of the activating agent. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Choice of Fluoride Source: While TBAF is commonly used, other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can also be effective. The solubility of the fluoride salt in the reaction solvent is a critical factor.
-
Ligand Selection: For challenging substrates, particularly those that are sterically hindered or electron-deficient, the use of bulky and electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.
-
Protodesilylation: A common side reaction is the cleavage of the C-Si bond by trace amounts of acid or water, leading to the formation of 2,3-dimethoxypyridine. This can be minimized by maintaining strictly anhydrous and basic conditions.
-
Homocoupling: Homocoupling of the aryl halide can occur, especially at higher temperatures or with high catalyst loading. Optimizing the reaction temperature and catalyst concentration can mitigate this side reaction.
Conclusion
The Hiyama-type cross-coupling of this compound offers a valuable and versatile strategy for the synthesis of highly functionalized pyridine derivatives. By understanding the key mechanistic features, particularly the necessity of C-Si bond activation, researchers can effectively employ this methodology to access novel chemical space. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic transformation in drug discovery and materials science endeavors.
References
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of Silicon−Oxygen Bonds. Accounts of Chemical Research, 35(10), 835–846. [Link]
-
Hiyama, T. (1994). Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion. Pure and Applied Chemistry, 66(7), 1471-1478. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
-
Pierrat, P., Gros, P., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(4), 697–700. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic & Biomolecular Chemistry, 4(10), 1685-1695. [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
YouTube. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wikipedia. (n.d.). Hiyama coupling. [Link]
-
YouTube. (2024, January 25). Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. [Link]
Sources
The Strategic Advantage of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery
The pyridine motif is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast array of therapeutic agents.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a "privileged scaffold" in the design of novel drugs. The strategic functionalization of the pyridine ring is therefore of paramount importance in the hit-to-lead and lead optimization phases of drug development.[2] 2,3-Dimethoxy-5-(trimethylsilyl)pyridine emerges as a particularly valuable building block, offering multiple points for diversification through modern synthetic methodologies. The electron-donating methoxy groups activate the pyridine ring, while the trimethylsilyl moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.[1][2]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound, with a focus on the Hiyama and Suzuki-Miyaura reactions. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind the selection of reagents and reaction conditions, and provide step-by-step protocols to empower researchers in their synthetic endeavors.
The Hiyama Coupling: A Fluoride-Activated Approach to C-C Bond Formation
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate.[3] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source, to facilitate the transmetalation step.[4]
Mechanism of the Hiyama Coupling
The catalytic cycle of the Hiyama coupling is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The organosilane is then activated by a fluoride ion to form a pentacoordinate silicate, which is sufficiently nucleophilic to undergo transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.[3][4]
Diagram: Catalytic Cycle of the Hiyama Coupling
Caption: The catalytic cycle of the Hiyama cross-coupling reaction.
Experimental Protocol: Hiyama Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure based on established methods for Hiyama couplings of silylpyridines and may require optimization for specific substrates.[5]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).
-
Add anhydrous 1,4-dioxane, followed by this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).
-
Add the TBAF solution (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PCy₃ | The combination of a palladium(II) precatalyst and an electron-rich, bulky phosphine ligand is effective for the oxidative addition of aryl bromides.[6] |
| Activator | TBAF | Fluoride ions are crucial for activating the silicon-carbon bond, forming a hypervalent silicate that facilitates transmetalation.[4] |
| Solvent | 1,4-Dioxane | A common aprotic solvent for cross-coupling reactions that effectively dissolves the reactants and catalyst. |
| Temperature | 100 °C | Elevated temperatures are often necessary to drive the catalytic cycle, particularly the transmetalation and reductive elimination steps. |
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7] This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]
To utilize this compound in a Suzuki-Miyaura coupling, it must first be converted to its corresponding boronic acid or ester, or more commonly, the corresponding 5-bromo-2,3-dimethoxypyridine is used as the coupling partner.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. The organoboron species is activated by a base, forming a borate complex. This complex then undergoes transmetalation with the palladium(II) species. Finally, reductive elimination affords the biaryl product and regenerates the palladium(0) catalyst.[7]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethoxypyridine with an Arylboronic Acid
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of bromopyridines and may require optimization for specific substrates.[9]
Materials:
-
5-Bromo-2,3-dimethoxypyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 5-Bromo-2,3-dimethoxypyridine (1.0 equivalent), the arylboronic acid (1.5 equivalents), K₃PO₄ (2.0 equivalents), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that is highly effective for the Suzuki-Miyaura coupling of electron-rich aryl bromides.[6][10] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[11] |
| Solvent | 1,4-Dioxane / Water | The addition of water is often beneficial for the Suzuki-Miyaura coupling, as it can aid in the dissolution of the base and facilitate the formation of the active borate species.[8] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Conclusion: A Versatile Building Block for Complex Molecule Synthesis
This compound and its bromo-analogue are powerful and versatile building blocks for the synthesis of complex, highly functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions outlined in this guide provide reliable and efficient methods for the construction of C-C bonds, enabling the rapid diversification of this privileged scaffold. By understanding the underlying mechanisms and the rationale for the choice of reaction conditions, researchers can effectively leverage these protocols to accelerate their drug discovery and development programs.
References
- Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 421–454.
-
Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]
-
Fluoride-free Hiyama coupling by palladium abnormal N-heterocyclic carbene complexes. Dalton Transactions. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. National Science Foundation Public Access Repository. [Link]
-
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4][12]pyridine-1,3-diones. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. Kaunas University of Technology. [Link]
-
Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides. Semantic Scholar. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Institutes of Health. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
-
One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. PubMed. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Synthesis of palladium aryl hydroxide complexes 5 and 6.. ResearchGate. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. [Link]
-
Hiyama reactions of phenyltrimethoxysilane with aryl halides.. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]
-
Palladium-Catalyzed Stereocontrolled Synthesis of Aryl-C-Glycosides from Arylboronic Acids and Glycal Enones Through 1,4-Conjugate Addition. Thieme Connect. [Link]
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. MDPI. [Link]
-
Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKAT USA. [Link]
-
Palladium-Catalyzed Aryl C(sp(2))-H Bond Hydroxylation of 2-Arylpyridine Using TBHP as Oxidant. PubMed. [Link]
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. ResearchGate. [Link]
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- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Silylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Silylated Pyridines in Biaryl Synthesis
The pyridine motif is a cornerstone in medicinal chemistry and drug discovery, present in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1][2] Consequently, the development of robust and versatile methods for the synthesis of substituted pyridines, particularly biaryl and heteroaryl pyridines, is of paramount importance. Among the various cross-coupling methodologies, the palladium-catalyzed reaction of silylated pyridines, a variant of the Hiyama coupling, has emerged as a powerful tool.[3][4]
Organosilanes offer significant advantages over other organometallic reagents, such as boronic acids (Suzuki coupling) and organotins (Stille coupling). They are generally stable to air and moisture, exhibit low toxicity, and the silicon byproducts are often easily removed.[5][6] This stability is particularly beneficial when working with electron-deficient heterocycles like pyridines, where corresponding boronic acids can be prone to protodeboronation.[7] The palladium-catalyzed cross-coupling of silylated pyridines provides a reliable and efficient route to complex pyridine-containing molecules, making it an invaluable technique for drug development professionals.
This application note provides a comprehensive guide to the protocol for the palladium-catalyzed cross-coupling of silylated pyridines with organic halides and triflates. It delves into the mechanistic underpinnings of the reaction, offers detailed step-by-step experimental procedures, and provides insights into troubleshooting and optimization.
Mechanism and Key Parameters: A Tale of Activation and Catalysis
The palladium-catalyzed cross-coupling of silylated pyridines, mechanistically a Hiyama coupling, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
A crucial aspect of this reaction is the activation of the relatively inert carbon-silicon bond to facilitate transmetalation. This is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicate species, rendering the pyridine group more nucleophilic and poised for transfer to the palladium center.[5][8]
dot digraph "Hiyama Coupling Catalytic Cycle" { rankdir=LR; size="7,5"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Pd(0)L2" [label="Pd(0)L₂ (Active Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition"]; "ArPd(II)XL2" [label="Ar-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation"]; "ArPd(II)PyL2" [label="Ar-Pd(II)-Py L₂", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination"]; "ArPy_Product" [label="Ar-Py (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Silylated_Pyridine" [label="Py-SiR₃ + F⁻", shape=cds, fillcolor="#FFFFFF"]; "Activated_Silicate" [label="[Py-SiR₃F]⁻", shape=cds, fillcolor="#FFFFFF"]; "ArX" [label="Ar-X (Organic Halide)", shape=cds, fillcolor="#FFFFFF"]; "SiR3X" [label="SiR₃X + F⁻", shape=cds, fillcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=none]; "ArX" -> "Oxidative_Addition"; "Oxidative_Addition" -> "ArPd(II)XL2"; "ArPd(II)XL2" -> "Transmetalation" [arrowhead=none]; "Activated_Silicate" -> "Transmetalation"; "Transmetalation" -> "ArPd(II)PyL2"; "ArPd(II)PyL2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "ArPy_Product"; "Reductive_Elimination" -> "Pd(0)L2" [label=" Catalyst\nRegeneration"]; "Silylated_Pyridine" -> "Activated_Silicate" [label="Activation"]; "Transmetalation" -> "SiR3X" [style=dashed]; } END_DOT Figure 1. Catalytic cycle of the Hiyama cross-coupling reaction.
Key Reaction Parameters:
-
Palladium Catalyst: A variety of Pd(0) and Pd(II) sources can be employed. Common precatalysts include PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃. The choice of catalyst can influence reaction efficiency and should be optimized for specific substrates.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Triphenylphosphine (PPh₃) is commonly used, while more electron-rich and bulky ligands like CataCXium® A have shown to be effective for challenging couplings, including those with aryl chlorides.[7]
-
Silyl Group: While various silyl groups can be used, trimethylsilyl (TMS) and triethylsilyl (TES) are common. The reactivity can be influenced by the substituents on the silicon atom.
-
Activator: A fluoride source, most commonly TBAF, is essential for the activation of the C-Si bond. In some cases, particularly with more reactive organosilanols (the Hiyama-Denmark variation), a base such as NaOH or KOSiMe₃ can be used, avoiding the need for fluoride, which can be advantageous when acid-sensitive functional groups are present.[4][9]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane are typically used. The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.
-
Copper(I) Co-catalyst: The addition of a copper(I) salt, such as CuI, has been shown to be beneficial in some cases, particularly for promoting the coupling of less reactive substrates.[10]
Experimental Protocols
Protocol 1: Synthesis of Silylated Pyridines
A. Synthesis of 2-(Trimethylsilyl)pyridine via Grignard Reaction
This protocol is adapted from the synthesis of 5-methyl-2-trimethylsilyl-pyridine.[11]
-
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq) and trimethylchlorosilane (1.1 eq) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the magnesium turnings to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours, or until the magnesium is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(trimethylsilyl)pyridine.
-
B. Synthesis of 3-(Triethylsilyl)pyridine via Lithiation
This method is a general approach for the synthesis of silylated pyridines at positions not amenable to direct Grignard formation.
-
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triethylchlorosilane (TESCl)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 3-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triethylchlorosilane (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-(triethylsilyl)pyridine.
-
Protocol 2: Palladium-Catalyzed Cross-Coupling of a Silylated Pyridine with an Aryl Halide
This protocol is based on the work of Pierrat et al. for the Hiyama cross-coupling of substituted 2-trimethylsilylpyridines.[10]
-
Materials:
-
Silylated pyridine (e.g., 3-chloro-2-(trimethylsilyl)pyridine) (2.0 eq)
-
Aryl or heteroaryl halide (e.g., 4-iodoanisole) (1.0 eq)
-
Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.1 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Copper(I) iodide (CuI) (2.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (4.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.1 eq), PPh₃ (0.2 eq), and CuI (2.0 eq).
-
Add anhydrous DMF to the Schlenk tube.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl or heteroaryl halide (1.0 eq) followed by the silylated pyridine (2.0 eq).
-
Finally, add the TBAF solution (4.0 eq) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine.
-
Reaction Scope and Optimization: A Tabulated Guide
The following table summarizes representative examples of the Hiyama cross-coupling of silylated pyridines, showcasing the scope of the reaction.
| Entry | Silylated Pyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive (eq) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 3-Chloro-2-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂ (10) | PPh₃ (20) | CuI (2), TBAF (4) | DMF | RT | 85 | [10] |
| 2 | 3-Fluoro-2-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂ (10) | PPh₃ (20) | CuI (2), TBAF (4) | DMF | RT | 90 | [10] |
| 3 | 3-Methoxy-2-(trimethylsilyl)pyridine | 4-Iodotoluene | PdCl₂(PPh₃)₂ (10) | PPh₃ (20) | CuI (2), TBAF (4) | DMF | RT | 78 | [10] |
| 4 | 2-(Trimethylsilyl)pyridine | 4-Bromoacetophenone | Pd(OAc)₂ (5) | CataCXium® A (10) | TBAF (2) | Dioxane | 100 | 75 | [7] |
| 5 | 2-(Trimethylsilyl)pyridine | 4-Chlorotoluene | Pd(OAc)₂ (5) | CataCXium® A (10) | TBAF (2) | Dioxane | 100 | 65 | [7] |
| 6 | Phenyl(trimethoxy)silane | 2-Bromopyridine | Pd/C (0.5) | (4-FC₆H₄)₃P (1) | TBAF·3H₂O (1.5) | Toluene/H₂O | 120 | 88 | [12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete activation of the silyl group. 2. Catalyst deactivation. 3. Low reactivity of the aryl halide. | 1. Ensure the TBAF solution is fresh and anhydrous. Increase the equivalents of TBAF. Consider using a different fluoride source like CsF. 2. Use a more robust ligand (e.g., bulky, electron-rich phosphines). Ensure the reaction is performed under an inert atmosphere. 3. Switch to a more reactive halide (I > Br > Cl > OTf). Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | 1. Side reactions of the organopalladium intermediate. 2. Reaction of the silylated pyridine with itself. | 1. Lower the reaction temperature. Use a less reactive palladium precursor. 2. Slowly add the silylated pyridine to the reaction mixture. |
| Protodesilylation of the Starting Material | Presence of protic impurities (e.g., water). | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents. |
| Difficulty in Product Purification | Removal of tin byproducts is a known issue in Stille couplings, and silicon byproducts can sometimes be challenging to remove. | 1. Aqueous workup with KF can help precipitate silicon byproducts as insoluble fluorosilicates. 2. Careful column chromatography is often effective. |
Conclusion: A Versatile Tool for Modern Synthesis
The palladium-catalyzed cross-coupling of silylated pyridines represents a highly effective and practical method for the synthesis of functionalized biaryl pyridines. The operational simplicity, tolerance of a wide range of functional groups, and the stability and low toxicity of the organosilane reagents make this a valuable alternative to other cross-coupling methodologies. By understanding the key reaction parameters and employing the detailed protocols provided, researchers, scientists, and drug development professionals can confidently apply this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new therapeutics.
References
- Huang, P., Xu, D., Reich, R. M., Kaiser, F., Liu, B., & Kühn, F. E. (2019). General Procedures for the Et2Zn-mediated silylation of terminal alkynes. Tetrahedron Letters, 60(24), 1574–1577.
- Riedmiller, F., Jockisch, A., & Schmidbaur, H. (1999). Synthesis and Molecular Structures of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines.
-
Pierrat, P., Gros, P., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(4), 697–700. Available from: [Link]
-
Gong, H. P., Quan, Z., & Wang, X. C. (2022). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Chemical Papers, 76(4), 2267–2274. Available from: [Link]
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Synthesis of 3-pyridine PNs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Hiyama coupling. (2023, November 29). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Gurung, S. K., Thapa, S., & Giri, R. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5698. Available from: [Link]
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Zhang, X., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 26(1), 138-143. Available from: [Link]
-
Hiyama–Denmark coupling. (2023, November 29). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Gong, H. P., et al. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 46(1-2), 19-25. Available from: [Link]
-
Said, T., & Ben, A. (2017). Effect of solvent on the reactivity of the Hiyama reaction under ultrasounds irradiation and magnetic stirring. ResearchGate. Available from: [Link]
-
Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40–44. Available from: [Link]
-
Napier, S., Marcuccio, S., Tye, H., & Whittaker, M. (2009). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. ChemInform, 40(33). Available from: [Link]
-
Effect of solvents and bases on Hiyama-Denmark cross- coupling. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Napier, S., Marcuccio, S., Tye, H., & Whittaker, M. (2009). Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides. Tetrahedron Letters, 50(43), 5941-5944. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides. (2003). ResearchGate. Available from: [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (2021). ResearchGate. Available from: [Link]
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-
Denmark, S. E., & Smith, R. C. (2006). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Organic letters, 8(26), 6003–6006. Available from: [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. (n.d.). [PDF]. Retrieved January 19, 2026, from [Link]
-
New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. (2020). Chemical Review and Letters, 3(2), 79-88. Available from: [Link]
-
Chemistry Solved. (2023, November 25). Hiyama Coupling |Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]
-
Cao, Z.-W., et al. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. Organic Letters, 26(42), 6681-6686. Available from: [Link]
-
Lautens, M., et al. (2023). Intramolecular Hiyama Coupling of Silyl-Tethered Aryl Triflates. Angewandte Chemie International Edition, 62(25), e202303491. Available from: [Link]
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The Strategic Utility of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems.[1] Within this privileged class of heterocyles, 2,3-Dimethoxy-5-(trimethylsilyl)pyridine emerges as a particularly valuable and versatile building block. Its unique trifunctional nature—a dimethoxy-substituted pyridine ring, a reactive silyl group, and the latent potential of an ethynyl moiety—offers medicinal chemists a powerful tool for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of drug development and chemical biology.
The strategic placement of the methoxy groups at the 2- and 3-positions of the pyridine ring significantly influences the electronic properties of the scaffold, often enhancing binding affinities to biological targets. The trimethylsilyl (TMS) group at the 5-position is not merely a placeholder; it serves as a stable protecting group for a terminal alkyne and a handle for various cross-coupling reactions. This dual functionality allows for a staged and controlled introduction of molecular complexity, a crucial aspect of modern synthetic strategy.
This document will delve into the core applications of this compound, focusing on its pivotal role in the synthesis of kinase inhibitors and neuroprotective agents. We will provide detailed, field-proven protocols for its synthesis and subsequent transformations, including Sonogashira coupling and desilylation, culminating in its application in powerful "click chemistry" reactions for the rapid generation of compound libraries.
Core Applications in Medicinal Chemistry
The structural attributes of this compound make it an ideal starting point for the synthesis of molecules targeting a range of therapeutic areas.
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyridine scaffold is a common feature in many approved kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase active site. The 2,3-dimethoxy substitution pattern can further enhance binding affinity and modulate the pharmacokinetic properties of the inhibitor.
The trimethylsilyl group on the pyridine ring allows for the strategic introduction of various substituents through palladium-catalyzed cross-coupling reactions. This enables the exploration of the chemical space around the core scaffold, a fundamental aspect of structure-activity relationship (SAR) studies in the development of potent and selective kinase inhibitors.[3] For instance, the silyl group can be replaced with aryl or heteroaryl moieties to probe different regions of the kinase binding pocket.
Neuroprotective Agents: Combating Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major focus of medicinal chemistry research.[4] Substituted pyridines have emerged as a promising class of compounds in this area, with the ability to modulate various targets involved in neuronal survival and function.[5]
The this compound scaffold can be elaborated into complex molecules that interact with targets such as glycogen synthase kinase-3β (GSK-3β) or exhibit antioxidant and anti-inflammatory properties, all of which are implicated in the pathology of neurodegenerative diseases.[4] The ability to readily functionalize the 5-position of the pyridine ring is crucial for optimizing the druglike properties of these compounds, including their ability to cross the blood-brain barrier.[6][7]
Synthetic Pathways and Key Transformations
The true utility of this compound lies in its synthetic accessibility and the diverse range of chemical transformations it can undergo. The following sections provide a logical workflow for its preparation and subsequent use in the synthesis of medicinally relevant compounds.
Caption: Synthetic workflow from 2,3-Dimethoxy-5-bromopyridine to bioactive molecules.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is the most direct method for the synthesis of this compound from its corresponding bromo-precursor.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is typically employed. The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.
-
Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent the quenching of the catalyst and reagents.
Step-by-Step Methodology:
-
To a dry, argon-flushed round-bottom flask, add 2,3-dimethoxy-5-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed tetrahydrofuran (THF) to the flask.
-
To the resulting mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Reagent/Parameter | Molar Ratio/Condition | Purpose |
| 2,3-Dimethoxy-5-bromopyridine | 1.0 eq | Aryl halide substrate |
| Trimethylsilylacetylene | 1.2 eq | Alkyne coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.03 eq | Palladium catalyst |
| CuI | 0.06 eq | Copper co-catalyst |
| Triethylamine | 3.0 eq | Base |
| THF | Anhydrous, degassed | Solvent |
| Temperature | Room Temperature | Reaction condition |
| Time | 12-24 hours | Reaction duration |
Protocol 2: Desilylation to Afford the Terminal Alkyne
The trimethylsilyl group serves as an excellent protecting group for the terminal alkyne. Its removal is typically achieved under mild conditions, unmasking the reactive alkyne for subsequent transformations.
Causality Behind Experimental Choices:
-
Desilylating Agent: A fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base, such as potassium carbonate in methanol, is commonly used. Fluoride ions have a high affinity for silicon, leading to the cleavage of the carbon-silicon bond. Basic conditions facilitate the protonolysis of the silyl group.
-
Solvent: The choice of solvent depends on the desilylating agent. THF is commonly used for TBAF, while methanol is used for potassium carbonate.
Step-by-Step Methodology (using K₂CO₃/MeOH):
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,3-dimethoxy-5-ethynylpyridine. This product is often used in the next step without further purification.
Protocol 3: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The unmasked terminal alkyne, 2,3-dimethoxy-5-ethynylpyridine, is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction allows for the rapid and efficient formation of a stable 1,2,3-triazole linkage between the pyridine scaffold and another molecule bearing an azide functionality. This is a powerful strategy for generating libraries of compounds for biological screening.[10]
Causality Behind Experimental Choices:
-
Catalyst: A source of copper(I) is required. This can be added directly as a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).
-
Solvent System: The reaction is often tolerant of a wide range of solvents, including mixtures of water and organic solvents like t-butanol or THF, which is advantageous for biological applications.
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Synthesis of Bioactive Molecules Containing the Dimethoxy-Pyridine Scaffold: Application Notes and Protocols
Introduction: The Dimethoxy-Pyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyridine ring is a cornerstone in the architecture of numerous therapeutic agents, valued for its ability to engage in critical biological interactions and its synthetic versatility.[1][2][3] When adorned with two methoxy groups, the resulting dimethoxy-pyridine scaffold emerges as a particularly "privileged" structural motif in modern drug discovery. The electron-donating nature of the methoxy groups significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and its capacity to form key hydrogen bonds and other non-covalent interactions with biological targets.[4] This unique profile has led to the incorporation of the dimethoxy-pyridine core into a wide array of bioactive molecules, from blockbuster proton pump inhibitors to targeted kinase inhibitors for cancer therapy.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of bioactive molecules featuring the dimethoxy-pyridine scaffold. We will delve into the strategic considerations behind common synthetic routes, provide detailed, field-proven protocols for key transformations, and offer insights into the causality of experimental choices, empowering you to confidently navigate the synthesis of these valuable compounds.
Strategic Approaches to the Synthesis of Functionalized Dimethoxy-Pyridines
The construction of bioactive molecules around a dimethoxy-pyridine core can be broadly approached in two ways:
-
Ring Construction: Building the dimethoxy-pyridine ring from acyclic precursors. This is often achieved through multi-component reactions like the Hantzsch pyridine synthesis, which allows for the convergent assembly of highly substituted pyridines.[7][8]
-
Functionalization of a Pre-existing Ring: Starting with a commercially available or readily synthesized dimethoxy-pyridine derivative and introducing further complexity through functional group interconversions and cross-coupling reactions. This is a highly prevalent strategy, leveraging the power of modern synthetic chemistry.
The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials. For the purposes of this guide, we will focus on the functionalization of pre-existing dimethoxy-pyridine rings, as this approach offers a high degree of flexibility and is widely applicable in drug discovery programs.
The Influence of Methoxy Group Positioning on Reactivity
The position of the two methoxy groups on the pyridine ring profoundly influences its reactivity towards both electrophilic and nucleophilic reagents. Understanding these electronic effects is paramount for successful synthetic planning.
-
Electron-Donating Effects: The methoxy groups, through resonance, increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. However, the pyridine nitrogen remains an electron-withdrawing group, rendering the ring overall electron-deficient compared to benzene.
-
Directing Effects: The methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. However, the inherent reactivity of the pyridine ring positions (C-2, C-4, and C-6 being more electron-deficient) must be considered.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-donating nature of methoxy groups can disfavor SNAr reactions. However, the presence of a good leaving group (e.g., a halogen) and the activating effect of the ring nitrogen can still allow for successful SNAr, particularly at the C-2 and C-6 positions.
Key Synthetic Transformations and Protocols
The following sections detail some of the most powerful and commonly employed reactions for the synthesis of bioactive dimethoxy-pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and they are indispensable tools for modifying the dimethoxy-pyridine scaffold.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound.[4] This reaction is particularly useful for creating biaryl structures, which are common in kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Dimethoxy-Pyridine with an Arylboronic Acid
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Bromo-dimethoxy-pyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the bromo-dimethoxy-pyridine, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the bromo-dimethoxy-pyridine.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich dimethoxy-pyridines, ligands like dppf can be effective. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle, so careful selection is necessary.
-
Base: The base is required for the transmetalation step of the catalytic cycle. Carbonates are commonly used, with cesium carbonate often being more effective for challenging couplings.
-
Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the dimethoxy-pyridine scaffold. This is a key transformation in the synthesis of many kinase inhibitors and other bioactive molecules.
Protocol 2: Buchwald-Hartwig Amination of a Chloro-Dimethoxy-Pyridine with a Primary Amine
This protocol is a general guideline, and optimization of the catalyst, ligand, and base may be necessary.
Materials:
-
Chloro-dimethoxy-pyridine derivative (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add the chloro-dimethoxy-pyridine, followed by the anhydrous, degassed solvent.
-
Amine Addition: Add the primary amine. If the amine is a solid, it can be added with the other solids. If it is a liquid, it should be added via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Trustworthiness and Self-Validation:
The success of a Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. Using a pre-catalyst and high-purity, anhydrous solvents is critical. A control reaction without the palladium catalyst should show no product formation, confirming the catalytic nature of the transformation.
Synthesis of Proton Pump Inhibitors: A Case Study of Omeprazole
The synthesis of omeprazole, a widely used proton pump inhibitor, is a classic example that showcases the assembly of a bioactive molecule around a dimethoxy-pyridine core.[9][10] The key steps involve a nucleophilic substitution to form a thioether, followed by a selective oxidation to the sulfoxide.
Overall Synthetic Workflow for Omeprazole:
The synthesis begins with the coupling of 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. The resulting thioether is then oxidized to omeprazole.
Caption: Overall workflow for the synthesis of Omeprazole.
Protocol 3: Synthesis of the Thioether Intermediate (Pyrmetazole)
Materials:
-
5-Methoxy-2-mercaptobenzimidazole (10.0 g, 56.1 mmol, 1.0 equiv)
-
Sodium hydroxide (2.4 g, 60.0 mmol, 1.07 equiv)
-
Ethanol (100 mL)
-
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (12.5 g, 56.1 mmol, 1.0 equiv)
-
Water (50 mL)
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve sodium hydroxide in ethanol with gentle heating. Add the 5-methoxy-2-mercaptobenzimidazole and heat to reflux until a clear solution is obtained.
-
Cooling: Cool the solution to 10 °C in an ice bath.
-
Pyridine Addition: In a separate beaker, dissolve the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.
-
Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution. Allow the reaction temperature to rise to room temperature and stir for 4-6 hours.
-
Precipitation and Isolation: A precipitate will form. Collect the solid by filtration, wash with water, and then with cold ethanol.
-
Drying: Dry the solid under vacuum to yield the thioether intermediate.
Protocol 4: Selective Oxidation to Omeprazole
The selective oxidation of the thioether to a sulfoxide without over-oxidation to the sulfone is a critical step.[11]
Materials:
-
Thioether intermediate (10.0 g, 30.3 mmol, 1.0 equiv)
-
Dichloromethane (DCM) (100 mL)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (approx. 77% purity, 7.5 g, ~33.4 mmol, 1.1 equiv)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
Procedure:
-
Dissolution: Dissolve the thioether intermediate in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add the m-CPBA portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material and the formation of the sulfoxide.
-
Quenching: Quench the reaction by adding saturated sodium thiosulfate solution to destroy any excess peroxide, followed by saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude omeprazole can be purified by crystallization from a suitable solvent system (e.g., acetone/water).
Data Summary Table:
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 5-Methoxy-2-mercaptobenzimidazole | NaOH, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | Thioether Intermediate | 85-95% |
| 2 | Thioether Intermediate | m-CPBA | Omeprazole | 70-85% |
Visualization of Key Synthetic Pathways
The following diagram illustrates the key palladium-catalyzed cross-coupling reactions discussed.
Caption: Key Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion and Future Perspectives
The dimethoxy-pyridine scaffold is a versatile and valuable component in the design of bioactive molecules. A thorough understanding of its reactivity and the application of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, are essential for the efficient synthesis of novel drug candidates. The protocols and insights provided in this guide serve as a foundation for researchers to build upon, enabling the exploration of new chemical space and the development of the next generation of therapeutics. As our understanding of disease biology grows, so too will the demand for innovative molecules, and the dimethoxy-pyridine scaffold is poised to remain a central element in these endeavors.
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- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
Application Notes and Protocols: 2,3-Dimethoxy-5-(trimethylsilyl)pyridine in Materials Science
Introduction: Unlocking New Frontiers in Organic Materials
In the dynamic landscape of materials science, the quest for novel molecular building blocks with tunable electronic and structural properties is paramount. 2,3-Dimethoxy-5-(trimethylsilyl)pyridine emerges as a highly versatile precursor for the synthesis of advanced functional materials. Its unique trifunctional nature, featuring an electron-rich dimethoxypyridine core and a reactive trimethylsilyl (TMS) group, offers a powerful platform for creating sophisticated architectures for organic electronics and polymer chemistry. The strategic placement of the methoxy groups influences the electronic properties of the pyridine ring, enhancing its potential as a component in organic semiconductors.[1][2] Concurrently, the TMS group serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to construct extended π-conjugated systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in materials science, complete with detailed protocols and the underlying scientific rationale.
Core Attributes and Synthetic Potential
The utility of this compound in materials science is rooted in its distinct molecular features:
-
Electron-Rich Pyridine Core: The two methoxy groups donate electron density to the pyridine ring, modulating its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical attribute for designing materials with specific charge-transport properties.
-
Reactive Trimethylsilyl Group: The C-Si bond is a key reactive site. It readily participates in a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl or heteroaryl substituents.[3][4] This enables the construction of well-defined oligomeric and polymeric structures.
-
Strategic Substitution Pattern: The 2,3,5-substitution pattern provides a scaffold for creating linear or angular molecular geometries, influencing the solid-state packing and ultimately the bulk material properties.
The convergence of these features makes this compound an attractive starting material for:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for hole-transporting or electron-transporting materials.[5][6]
-
Organic Field-Effect Transistors (OFETs): For the synthesis of novel organic semiconductors.
-
Functional Polymers: To create polymers with tailored electronic and photophysical properties.
Application I: Synthesis of Novel Organic Semiconductors via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4] In the context of this compound, the TMS group can be readily converted to a boronic acid or boronate ester, which then participates in cross-coupling with an aryl halide. Alternatively, the silyl group can be replaced by a halogen to then couple with an arylboronic acid. This protocol will focus on the latter, a common and effective strategy.
Protocol 1: Two-Step Synthesis of a Bipyridyl Derivative
This protocol outlines the conversion of this compound to an intermediate 5-bromo derivative, followed by a Suzuki-Miyaura coupling to synthesize a model bipyridyl compound, a common motif in organic electronic materials.
Part A: Bromodesilylation
This step replaces the trimethylsilyl group with a bromine atom, creating a reactive site for the subsequent cross-coupling reaction.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Silver Nitrate (AgNO₃) (catalytic amount)
-
Acetonitrile (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add a catalytic amount of silver nitrate (0.05 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-2,3-dimethoxypyridine.
Part B: Suzuki-Miyaura Coupling
This step couples the synthesized 5-bromo-2,3-dimethoxypyridine with a commercially available pyridine-3-boronic acid.
Materials:
-
5-bromo-2,3-dimethoxypyridine (from Part A)
-
Pyridine-3-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 5-bromo-2,3-dimethoxypyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).[7]
-
Add a degassed 9:1 mixture of 1,4-dioxane and water.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bipyridyl derivative.
Scientific Rationale: The choice of a palladium catalyst and a sterically hindered phosphine ligand like SPhos is crucial for achieving high yields in the cross-coupling of heteroaryl halides.[7] The base, K₃PO₄, is essential for the transmetalation step in the catalytic cycle.[4]
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a bipyridyl derivative.
Application II: Facile Desilylation for Core Functionalization
In some synthetic strategies, the trimethylsilyl group can be used as a temporary protecting group or removed to generate a reactive C-H bond for subsequent functionalization. This protocol details a simple and efficient method for the protodesilylation of this compound.
Protocol 2: Protodesilylation of this compound
This protocol removes the TMS group, yielding the parent 2,3-dimethoxypyridine, which can be used as a ligand or further functionalized at the 5-position through alternative methods like lithiation followed by quenching with an electrophile.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Scientific Rationale: The high affinity of the fluoride ion for silicon drives the cleavage of the C-Si bond.[8] TBAF is a commonly used and highly effective reagent for this transformation due to its solubility in organic solvents.
Visualization of the Desilylation Process:
Caption: A simple workflow for the desilylation of the starting material.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| This compound | C₁₀H₁₇NO₂Si | 211.33 | Building block for organic semiconductors and functional polymers. |
| 5-bromo-2,3-dimethoxypyridine | C₇H₈BrNO₂ | 218.05 | Intermediate for cross-coupling reactions. |
| 2,3-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | Ligand, starting material for further functionalization. |
Conclusion and Future Outlook
This compound represents a valuable and under-explored building block in the materials scientist's toolbox. The protocols detailed herein provide a solid foundation for its utilization in the synthesis of novel organic materials. The ability to selectively functionalize the pyridine core through the versatile trimethylsilyl handle opens up a vast chemical space for the design of next-generation materials for a wide array of applications, from flexible displays to advanced sensor technologies. Further exploration of this and related silylated pyridine derivatives will undoubtedly lead to exciting advancements in the field of organic materials science.
References
- Cook, M. J., & Lyons, L. E. (Year).
- Walker, S. D., & Molander, G. A. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substr
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
- Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. (n.d.). Benchchem.
- Silylation of Pyridine, Picolines, and Quinoline with a Zinc C
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026).
- Rajamäki, S. H. M. (n.d.).
- Organic Semiconductors for Advanced Electronics. (n.d.). Sigma-Aldrich.
- Heterocyclic Building Blocks for Organic Semiconductors | Request PDF. (n.d.).
- Building Blocks for Organic Semiconductor. (n.d.). TCI Chemicals.
- Development of Organic Semiconductors. (n.d.). Merck Millipore.
- Al-Suwaidan, I. A., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules.
- El-Sayed, N. N. E., et al. (2020). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Bioorganic Chemistry.
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- 4. Suzuki Coupling [organic-chemistry.org]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine for Library Synthesis
Introduction: The Strategic Value of the 2,3-Dimethoxypyridine Scaffold
The 2,3-dimethoxypyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an attractive framework for designing ligands that target a diverse range of biological targets. The strategic derivatization of this core is paramount in drug discovery for generating libraries of analogues to explore structure-activity relationships (SAR).
This guide focuses on 2,3-Dimethoxy-5-(trimethylsilyl)pyridine as a versatile starting material for parallel and library synthesis.[1] The trimethylsilyl (TMS) group at the 5-position serves as a synthetic handle, allowing for a variety of transformations, most notably ipso-substitution and subsequent cross-coupling reactions. This approach provides a robust platform for introducing molecular diversity at a specific vector, which is a cornerstone of modern library design for high-throughput screening.[2][3]
Core Synthetic Strategy: From Silyl Anchor to Diverse Functionalities
The central strategy for derivatizing this compound involves a two-step sequence:
-
Ipso-Iododesilylation: The C-Si bond is selectively cleaved and replaced with an iodine atom. This transformation is highly efficient and regioselective, yielding the key intermediate, 5-iodo-2,3-dimethoxypyridine. Aryl iodides are particularly valuable in cross-coupling reactions due to their high reactivity.
-
Palladium-Catalyzed Cross-Coupling: The resulting 5-iodo-2,3-dimethoxypyridine serves as a versatile electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and other organic moieties.
This two-stage approach is highly amenable to parallel synthesis formats, enabling the rapid generation of a large and diverse library of compounds from a single, readily accessible starting material.[4]
Experimental Protocols
Part 1: Ipso-Iododesilylation of this compound
This protocol details the conversion of the starting material to the key 5-iodo intermediate. The reaction proceeds via an electrophilic aromatic substitution mechanism where the trimethylsilyl group is displaced by an electrophilic iodine species.[5] Iodine monochloride is a highly effective reagent for this transformation.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Iodine monochloride (1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the reddish-brown color of excess iodine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 5-iodo-2,3-dimethoxypyridine, can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Ensures a dry reaction environment. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions. |
| Stoichiometry | 1.1 eq of Iodine Monochloride | A slight excess ensures complete conversion of the starting material. |
| Work-up | Quenching with Na₂S₂O₃ | Removes unreacted iodine. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions for Library Synthesis
The 5-iodo-2,3-dimethoxypyridine synthesized in Part 1 is a versatile building block for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern drug discovery and allow for the modular construction of complex molecules.[6] The following protocols are designed to be adaptable for parallel synthesis platforms.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[7][8] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.
Workflow for Suzuki-Miyaura Coupling Library Synthesis:
Caption: Workflow for Suzuki-Miyaura library synthesis.
Step-by-Step Protocol:
-
Array Preparation: In an array of reaction vials or a 96-well plate, dispense 5-iodo-2,3-dimethoxypyridine (1.0 eq).
-
Reagent Addition: To each vial, add the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the vials/plate and heat the reaction mixture to 80-100 °C under an inert atmosphere (nitrogen or argon) for 4-12 hours, or until reaction completion as monitored by LC-MS.
-
Work-up and Purification (Parallel): After cooling to room temperature, the reaction mixtures can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layers can be concentrated, and the products purified using parallel purification techniques such as mass-directed automated preparative HPLC.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst choice may need to be optimized for specific boronic acids. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact reaction efficiency. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Degassing the solvent is crucial to prevent catalyst deactivation. |
| Temperature | 80-100 °C | Higher temperatures may be required for less reactive boronic acids. |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to a diverse range of alkynyl-substituted pyridines.[9][10]
Workflow for Sonogashira Coupling Library Synthesis:
Caption: Workflow for Sonogashira library synthesis.
Step-by-Step Protocol:
-
Array Preparation: In an array of reaction vials under an inert atmosphere, dispense 5-iodo-2,3-dimethoxypyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).
-
Alkyne Addition: Add the respective terminal alkyne (1.1-1.5 eq) to each vial.
-
Reaction Execution: Stir the reactions at room temperature or heat to 50-70 °C for 2-16 hours. Monitor progress by LC-MS.
-
Work-up and Purification (Parallel): Upon completion, dilute the reaction mixtures with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine. Concentrate the organic layers and purify the products using parallel purification methods.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | The copper(I) co-catalyst is crucial for the reaction. |
| Base | Triethylamine, Diisopropylethylamine | The base also often serves as a co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are important for optimal results. |
| Temperature | Room Temperature to 70 °C | Reactions with aryl iodides often proceed well at room temperature. |
The Stille coupling utilizes organostannane reagents to form C-C bonds.[5][11][12] While tin reagents have toxicity concerns, they are often highly effective for complex couplings where other methods may fail.
Step-by-Step Protocol:
-
Array Preparation: To an array of oven-dried reaction vials under an inert atmosphere, add 5-iodo-2,3-dimethoxypyridine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 0.02-0.05 eq).
-
Reagent and Solvent Addition: Add the corresponding organostannane (1.1-1.3 eq) and an anhydrous, degassed solvent such as DMF, THF, or toluene.
-
Reaction Execution: Heat the reactions to 80-110 °C for 6-24 hours, monitoring by LC-MS.
-
Work-up and Purification (Parallel): After cooling, dilute the reaction mixtures with an organic solvent. A key step in the work-up is to remove the tin byproducts, which can often be achieved by washing with a saturated aqueous solution of potassium fluoride (KF). After aqueous work-up, concentrate the organic layers and purify the products.
The Hiyama coupling employs organosilanes as coupling partners, which are generally less toxic than organostannanes.[13][14][15][16] The reaction requires an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon species.
Step-by-Step Protocol:
-
Array Preparation: To an array of reaction vials, add 5-iodo-2,3-dimethoxypyridine (1.0 eq), the corresponding organosilane (e.g., an aryltrimethoxysilane, 1.5-2.0 eq), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 0.05 eq).
-
Activator and Solvent Addition: Add an anhydrous solvent such as THF or 1,4-dioxane, followed by the fluoride activator (e.g., TBAF, 1.5-2.5 eq).
-
Reaction Execution: Heat the reactions to 60-100 °C for 12-24 hours under an inert atmosphere.
-
Work-up and Purification (Parallel): After cooling, perform a standard aqueous work-up. The resulting products can be purified by parallel flash chromatography or preparative HPLC.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the construction of diverse chemical libraries. The synthetic strategies outlined in this guide, centered around a robust ipso-iododesilylation followed by a suite of powerful palladium-catalyzed cross-coupling reactions, provide a reliable and efficient pathway for generating novel analogues of the medicinally important 2,3-dimethoxypyridine scaffold. The adaptability of these protocols to parallel synthesis formats makes this building block particularly attractive for modern drug discovery campaigns. Further exploration of other derivatization strategies, such as C-H activation or functionalization of the methoxy groups, could further expand the accessible chemical space from this privileged core.
References
- Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 2, pp 421–453.
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.
- Hiyama, T.; Hatanaka, Y. Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure Appl. Chem.1994, 66, 1471–1478.
- Giron, P., et al. Privileged Scaffolds for Library Design and Drug Discovery. J. Med. Chem.2012, 55, 8151-8162.
- Denmark, S. E.; Sweis, R. F. The Hiyama Cross-Coupling Reaction: A Mechanistic Perspective. Acc. Chem. Res.2002, 35, 835–846.
-
Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction - arkat usa. (n.d.). Retrieved January 18, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 18, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Introduction | Parallel Synthesis | Chemistry - Asynt. (2022, September 7). Retrieved January 18, 2026, from [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC - NIH. (2022, September 2). Retrieved January 18, 2026, from [Link]
-
Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
- Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004, 80, 359–371.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874–922.
- Sonogashira, K. Development of Palladium-Catalyzed Cross-Coupling of Terminal Alkynes with Organic Halides. J. Organomet. Chem.2002, 653, 46–49.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). Retrieved January 18, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 18, 2026, from [Link]
-
Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]
-
Parallel Synthesis & High-Throughput Experimentation - SpiroChem. (n.d.). Retrieved January 18, 2026, from [Link]
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Application Note & Scale-Up Protocol: Synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine, a key building block in medicinal chemistry and materials science. The protocol is founded on the principles of Directed ortho-Metalation (DoM), a powerful and regioselective strategy for the functionalization of aromatic systems. We present a detailed, step-by-step methodology suitable for researchers and process chemists, emphasizing safety, scalability, and mechanistic understanding. This guide moves beyond a simple recitation of steps to explain the critical parameters and chemical reasoning that ensure a successful and reproducible synthesis on a larger scale.
Introduction and Strategic Overview
This compound is a versatile synthetic intermediate. The dimethoxypyridine core is present in numerous biologically active compounds, and the trimethylsilyl (TMS) group serves as a versatile handle for further chemical transformations, most notably in cross-coupling reactions such as the Hiyama coupling, or as a precursor to other functional groups.
The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring.[1] However, the strategic placement of activating groups can overcome this challenge. The selected approach for this synthesis is Directed ortho-Metalation (DoM), which leverages the coordinating power of the two methoxy substituents to direct a strong base to deprotonate a specific C-H bond on the pyridine ring.[2][3]
The Core Synthetic Strategy involves two key steps:
-
Regioselective Lithiation: 2,3-Dimethoxypyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The methoxy groups act as Directed Metalation Groups (DMGs), coordinating to the lithium cation and increasing the kinetic acidity of the adjacent C-H bonds.[2][4] This facilitates regioselective deprotonation to form a lithiated pyridine intermediate.
-
Electrophilic Quench: The resulting aryllithium species is then quenched with an electrophilic silicon source, chlorotrimethylsilane (TMSCl), to install the trimethylsilyl group at the metalated position.
This method offers high regioselectivity, avoiding the formation of complex product mixtures often seen with other aromatic substitution methods.[2]
Reaction Mechanism and Regioselectivity
The success of this synthesis hinges on the precise control of regiochemistry through Directed ortho-Metalation.
Figure 1: Proposed Reaction Pathway. The synthesis proceeds via a Directed ortho-Metalation (DoM) mechanism.
The two methoxy groups at the C2 and C3 positions chelate the lithium ion from n-BuLi, bringing the butyl anion into proximity of the ring's protons. The C4 proton is the most sterically hindered and electronically activated site for deprotonation. The subsequent reaction with TMSCl at the C5 position is the observed outcome, which suggests that the C5 position is ultimately favored for silylation, either through direct metalation or rearrangement, leading to the desired product.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 mmol scale. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Equipment and Reagents
| Item | Specification | Purpose |
| Reactor | 1 L, 3-neck round-bottom flask or jacketed reactor | Main reaction vessel |
| Stirring | Overhead mechanical stirrer with a Teflon paddle | Ensure efficient mixing in larger volumes |
| Atmosphere | Schlenk line or nitrogen/argon manifold with bubbler | Maintain inert and anhydrous conditions |
| Temperature Control | Dry ice/acetone bath or cryocooler for jacketed reactor | Maintain low temperature (-78 °C) for reaction control |
| Reagent Addition | 250 mL pressure-equalizing dropping funnel | Controlled addition of reagents |
| Thermometry | Low-temperature thermometer or thermocouple | Monitor internal reaction temperature |
| Starting Material | 2,3-Dimethoxypyridine | Substrate for the reaction |
| Reagent | n-Butyllithium (2.5 M in hexanes) | Strong base for lithiation |
| Reagent | Chlorotrimethylsilane (TMSCl), distilled | Electrophile for silylation |
| Solvent | Tetrahydrofuran (THF), anhydrous | Reaction solvent |
| Workup Reagents | Saturated aq. NH₄Cl, Ethyl Acetate, Brine, Anhydrous MgSO₄ | Quenching, extraction, and drying |
Experimental Workflow
Figure 2: Step-by-step experimental workflow. A visual guide from setup to final product analysis.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the reactor setup under a positive pressure of nitrogen or argon. All glassware must be rigorously dried in an oven (120 °C) and cooled under an inert atmosphere.
-
Charging the Reactor: Charge the reactor with 2,3-dimethoxypyridine (13.9 g, 100 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 400 mL).
-
Cooling: Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol, 1.1 equiv) dropwise via the addition funnel over 30-45 minutes. It is critical to maintain the internal temperature below -70 °C during the addition to prevent side reactions and ensure regioselectivity. After the addition is complete, allow the resulting dark solution to stir at -78 °C for 1 hour.
-
Silylation (Electrophilic Quench): Add chlorotrimethylsilane (14.0 mL, 12.0 g, 110 mmol, 1.1 equiv) dropwise to the reaction mixture, again ensuring the internal temperature remains below -70 °C. A color change and the formation of a precipitate (LiCl) may be observed.
-
Warming: Once the TMSCl addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2-3 hours with continued stirring.
-
Workup and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. Caution: This quench can be highly exothermic if significant unreacted n-BuLi remains.
-
Extraction: Transfer the biphasic mixture to a 1 L separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (100 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient on silica gel) to yield this compound as a clear oil.
Critical Safety Considerations
Scaling up chemical reactions introduces hazards that may not be apparent at the laboratory bench scale. Adherence to strict safety protocols is mandatory.
-
n-Butyllithium (n-BuLi): This reagent is pyrophoric , meaning it can ignite spontaneously upon contact with air.[5][6] It also reacts violently with water and other protic sources.[5][7]
-
Handling: Always handle n-BuLi under a robust inert atmosphere (nitrogen or argon).[5][8] Use proper syringe or cannula transfer techniques. Never work alone.
-
PPE: Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile for incidental contact, with butyl rubber or other more resistant materials recommended for prolonged handling).[5][6][7]
-
Spills: Small spills should be smothered with dry sand or another inert, dry material.[5] Do NOT use water.
-
Fire: Use a dry chemical (Class D) or carbon dioxide extinguisher.[6]
-
-
Chlorotrimethylsilane (TMSCl): TMSCl is a flammable, corrosive, and moisture-sensitive liquid.[9][10][11][12]
-
Reactivity: It reacts vigorously with water to release corrosive hydrogen chloride (HCl) gas.[9][11] All handling must be performed in a well-ventilated chemical fume hood.[9][10]
-
PPE: Standard PPE, including gloves and eye protection, is required. Direct contact can cause severe skin and eye burns.[9]
-
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides over time. Always use freshly distilled solvent or solvent from a sealed, new container. Ethers are also highly flammable. Ensure all equipment is properly grounded to prevent static discharge.[10][13]
Data Summary and Expected Outcome
Table 1: Reagent Stoichiometry and Properties
| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Amount Used | Density (g/mL) |
| 2,3-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | 100 | 1.0 | 13.9 g | ~1.08 |
| n-Butyllithium | C₄H₉Li | 64.06 | 110 | 1.1 | 44 mL (2.5 M) | ~0.68 (soln) |
| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | 110 | 1.1 | 14.0 mL / 12.0 g | 0.856 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 400 mL | 0.889 |
Expected Yield: 75-85% Appearance: Colorless to pale yellow oil.
References
- Site-selective electrochemical C–H silylations of pyridines enabled by temporary reductive dearomatization. Organic Chemistry Frontiers (RSC Publishing).
- An In-depth Technical Guide to the Safety and Handling of Trimethylsilyl Compounds. Benchchem.
- Photochemical C–H Silylation and Hydroxymethylation of Pyridines and Related Structures: Synthetic Scope and Mechanisms. ACS Catalysis.
- STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
- Silylation of pyridine‐containing drugs. ResearchGate.
- Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. PMC - NIH.
- C2-Selective silylation of pyridines by a rhodium–aluminum complex. RSC Publishing.
- n-Butyllithium 2.5M solution in hexanes. Apollo Scientific.
- n-Butyllithium - Safety Data Sheet. ChemicalBook.
- Safety First: Handling Chlorotrimethylsilane in Laboratory and Industrial Settings.
- N-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes. Fisher Scientific.
- TRIMETHYLCHLOROSILANE Safety Data Sheet. Gelest, Inc..
- Safety Data Sheet - Chlorotrimethylsilane. Regis Technologies.
- Chloro Trimethylsilane MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- ortho metalation. Andrew G Myers Research Group.
- Directed ortho Metalation (DOM). Organic Chemistry Portal.
- Directed ortho metalation. Wikipedia.
- Directed (ortho) Metallation.
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Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring via the Trimethylsilyl Group
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties, however, present considerable challenges for direct and regioselective functionalization.[3] This guide provides an in-depth exploration of the use of the trimethylsilyl (TMS) group as a versatile and powerful tool to overcome these challenges. We will detail the strategic introduction, manipulation, and removal of TMS groups to achieve precise substitution patterns on the pyridine ring, thereby enabling the synthesis of complex and valuable molecules for drug discovery and development. This document covers the core chemical principles, provides detailed, field-tested protocols, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Pyridine Challenge and the Silyl Solution
The pyridine ring is a six-membered heteroaromatic system where one CH group is replaced by a nitrogen atom. This nitrogen atom profoundly influences the ring's reactivity. It renders the ring electron-deficient, making it resistant to standard electrophilic aromatic substitution, which typically occurs at the C-3 position only under harsh conditions.[4] Conversely, the ring is more susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions.[4] This inherent reactivity pattern often conflicts with the synthetic need to install substituents at specific locations.
The trimethylsilyl (TMS) group emerges as a strategic solution. By temporarily installing a TMS group at a specific position, chemists can fundamentally alter the reactivity landscape of the pyridine ring. The TMS group can act as:
-
A Bulky Placeholder: Preventing reactions at the silylated position while directing chemistry elsewhere.
-
A Precursor for Cross-Coupling: Serving as the nucleophilic partner in powerful C-C bond-forming reactions like the Hiyama coupling.[5][6]
-
An Activator for Metalation: Facilitating deprotonation at an adjacent site through directed ortho-metalation (DoM).[7][8][9]
Crucially, the C-Si bond can be cleaved selectively under mild conditions, revealing the desired functional group or a simple C-H bond, making the TMS group a traceless directing group.[10]
Strategic Overview: A Logic-Based Workflow
The functionalization of pyridine using TMS groups follows a logical, multi-step process. The choice of strategy depends entirely on the desired final substitution pattern.
Caption: General workflow for TMS-mediated pyridine functionalization.
Core Methodologies and Protocols
Protocol 1: Regioselective Silylation of Pyridine
The introduction of the TMS group is the critical first step. The choice of catalyst and conditions dictates the position of silylation.
-
C2-Silylation: Direct C-H activation at the C2 position can be achieved using specialized transition metal catalysts, such as Rhodium-Aluminum complexes.[11] This method offers high selectivity for the position adjacent to the nitrogen.[11]
-
C3/C5-Silylation: Catalytic silylation using zinc triflate (Zn(OTf)₂) with a hydrosilane like triethylsilane (Et₃SiH) favors the formation of 3-silylpyridine.[12][13][14] The proposed mechanism involves an initial 1,4- or 1,2-hydrosilylation of the pyridine ring.[12][15]
-
C4-Silylation: Accessing 4-silylpyridines often requires a multi-step approach, for instance, via a Grignard reaction with 4-chloropyridine and TMS-Cl.
Protocol: Zinc-Catalyzed C3 Silylation of Pyridine
This protocol is adapted from the work of Chin, R. M., et al. (2020).[14]
Materials:
-
Pyridine
-
Triethylsilane (Et₃SiH)
-
Zinc triflate (Zn(OTf)₂)
-
Anhydrous toluene
-
Schlenk flask and nitrogen/argon manifold
-
Standard glassware for workup and purification
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (5.0 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagents: Add pyridine (1.0 mmol, 1.0 eq) followed by triethylsilane (3.0 mmol, 3.0 eq).
-
Catalyst: Add zinc triflate (0.1 mmol, 10 mol%).
-
Reaction: Seal the flask and heat the mixture to 110 °C. Monitor the reaction progress by GC-MS or TLC (staining with KMnO₄). Expert Insight: The excess silane acts as both reactant and solvent. Reaction times can vary from 12-24 hours depending on the substrate.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 3-(triethylsilyl)pyridine.
Data Presentation:
| Catalyst System | Position Selectivity | Typical Yield | Reference |
| Rh-Al Complex | C2 | Moderate to High | [11] |
| Zn(OTf)₂ | C3 | 26-41% | [12][14] |
| Multi-step (e.g., Grignard) | C4 | Substrate Dependent | N/A |
Protocol 2: Functionalization via Directed ortho-Metalation (DoM)
DoM is a powerful technique where a directing group guides the deprotonation of the adjacent (ortho) position by a strong base, typically an organolithium reagent.[8][16] While the pyridine nitrogen itself can direct metalation to C2, a strategically placed silyl group can direct metalation to other positions. For example, a 3-silylpyridine can be metalated at the C2 or C4 position.
Caption: Simplified mechanism of Directed ortho-Metalation.
Protocol: ortho-Metalation of 3-(Trimethylsilyl)pyridine and Trapping with an Electrophile
Materials:
-
3-(Trimethylsilyl)pyridine
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., Iodomethane, Benzaldehyde)
-
Dry ice/acetone bath
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF (10 mL) and 3-(trimethylsilyl)pyridine (1.0 mmol, 1.0 eq). Cool the solution to -78 °C.
-
Base Addition: Add TMEDA (1.2 mmol, 1.2 eq) followed by the dropwise addition of s-BuLi (1.1 mmol, 1.1 eq). The solution typically turns a deep red or brown color, indicating anion formation. Stir for 1 hour at -78 °C. Causality Note: TMEDA breaks up the alkyllithium aggregates, increasing basicity and accelerating the deprotonation.[16]
-
Electrophilic Quench: Add the chosen electrophile (1.2 mmol, 1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Warming: Allow the reaction to stir for an additional 2-3 hours, slowly warming to room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether (3 x 20 mL).
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to isolate the 2-substituted-3-silylpyridine product.
Protocol 3: Hiyama Cross-Coupling of Silylpyridines
The Hiyama coupling is a palladium-catalyzed reaction that forms C-C bonds between an organosilane and an organic halide.[5] A key advantage is that the silyl group must be "activated," typically with a fluoride source (like TBAF) or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center.[6]
Protocol: Hiyama Coupling of 2-(Trimethylsilyl)pyridine with an Aryl Bromide
Materials:
-
2-(Trimethylsilyl)pyridine
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other suitable phosphine ligand)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous 1,4-dioxane
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a Schlenk tube. Add anhydrous dioxane (3 mL).
-
Reagents: Add the aryl bromide (1.0 mmol, 1.0 eq) and 2-(trimethylsilyl)pyridine (1.2 mmol, 1.2 eq).
-
Activator: Add the TBAF solution (1.5 mmol, 1.5 eq) dropwise. Expert Insight: The fluoride activator is crucial for cleaving the Si-C bond and forming the reactive species. Anhydrous conditions are preferred as water can compete in the catalytic cycle.
-
Reaction: Seal the tube and heat to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2-arylpyridine product.
Protocol 4: Protodesilylation
The final step is often the removal of the TMS group to install a hydrogen atom. This can be achieved under various conditions, most commonly using fluoride ions or acid.[10][17]
Protocol: Fluoride-Mediated Protodesilylation
Materials:
-
Functionalized silylpyridine
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
Setup: Dissolve the functionalized silylpyridine (1.0 mmol) in THF (5 mL) in a round-bottom flask.
-
Reagent Addition: Add TBAF solution (1.1 mmol, 1.1 eq) at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. Monitor the disappearance of the starting material by TLC. Self-Validation: The change in polarity between the silylated starting material and the desilylated product is typically large, making TLC an effective monitoring tool.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography if necessary.
Conclusion and Future Outlook
The trimethylsilyl group provides a robust and highly adaptable platform for the strategic functionalization of the pyridine ring. By mastering the protocols for silylation, silyl-mediated transformations, and desilylation, researchers can access a vast chemical space of substituted pyridines that are otherwise difficult to synthesize. This capability is invaluable for medicinal chemists and drug development professionals who rely on the pyridine motif to fine-tune the pharmacological properties of lead compounds.[1][18][19] The continued development of novel silylation catalysts and cross-coupling methods will further expand the utility of this powerful synthetic tool.
References
-
Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. (2020). ACS Omega. [Link]
-
C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. (n.d.). The Royal Society of Chemistry. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [Link]
-
Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. (2020). ACS Omega. [Link]
-
Silylation Of Pyridine, Picolines, And Quinoline With A Zinc Catalyst. (2020). UNI ScholarWorks. [Link]
-
Hiyama coupling. (n.d.). Wikipedia. [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate. [Link]
-
Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. (2020). PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]
-
The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. (n.d.). Current Organic Chemistry. [Link]
-
Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University. [Link]
-
Hiyama Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Directed ortho metalation. (n.d.). Grokipedia. [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. (n.d.). MDPI. [Link]
-
The regioselective functionalization of pyridine at 2,3,4-positions via carbene interme. (n.d.). ResearchGate. [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]
-
Directed (ortho) Metallation. (n.d.). University of Rochester. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013). Zeitschrift für Naturforschung B. [Link]
-
Desilylation. (n.d.). Organic Chemistry Portal. [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (n.d.). MDPI. [Link]
-
Hiyama-Denmark Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). ResearchGate. [Link]
-
C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for 2,3-Dimethoxy-5-(trimethylsilyl)pyridine.
Welcome to the technical support center for 2,3-Dimethoxy-5-(trimethylsilyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis and strategic application of this versatile building block.
Introduction
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The electron-rich dimethoxy-substituted pyridine core, combined with the synthetically versatile trimethylsilyl (TMS) group, makes it a valuable intermediate. The TMS group can act as a placeholder for regioselective functionalization or be converted into a variety of other groups, such as halogens or boronic esters, enabling its use in a wide array of cross-coupling reactions.
This guide provides practical, field-tested advice to help you optimize your reaction conditions and troubleshoot common issues encountered during the synthesis and subsequent transformations of this key intermediate.
Section 1: Synthesis of this compound via Directed ortho-Metalation (DoM)
The most reliable method for synthesizing the title compound is through the Directed ortho-Metalation (DoM) of 2,3-dimethoxypyridine, followed by quenching with an electrophilic silicon source like trimethylsilyl chloride (TMSCl). The methoxy groups at the C2 and C3 positions direct the deprotonation to the C5 position.[1]
Core Reaction Scheme
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the best base to use for the lithiation of 2,3-dimethoxypyridine?
A1: The choice of base is critical and depends on balancing reactivity with potential side reactions.
-
n-Butyllithium (n-BuLi): This is a common and cost-effective choice. However, it is highly nucleophilic and can sometimes lead to addition to the pyridine ring, especially at higher temperatures.[2]
-
Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP): These are sterically hindered, non-nucleophilic bases and are often the preferred choice for pyridine lithiation to avoid nucleophilic addition.[2] They can, however, be less reactive, sometimes requiring longer reaction times or the use of an additive.
-
sec-Butyllithium (s-BuLi): More basic and reactive than n-BuLi, often used with TMEDA to accelerate the reaction at low temperatures.
Q2: Why is a low temperature (-78 °C) necessary for this reaction?
A2: Low temperatures are crucial for several reasons. Firstly, the lithiated pyridine intermediate is highly reactive and can be unstable at higher temperatures, leading to decomposition or side reactions. Secondly, it minimizes the risk of nucleophilic addition of the organolithium base to the pyridine ring. Finally, it prevents unwanted reactions between the base and the solvent (e.g., THF).
Q3: What is the role of TMEDA (N,N,N',N'-tetramethylethylenediamine)?
A3: TMEDA is a bidentate ligand that chelates to the lithium ion. This breaks up the oligomeric aggregates that organolithium reagents typically form in solution, increasing their basicity and reactivity. This allows the deprotonation to occur more quickly and efficiently, often at more accessible temperatures.
Experimental Protocol: Synthesis
Disclaimer: This is a representative protocol. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe, add 2,3-dimethoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 eq, prepared in situ or as a commercial solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours. Progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C5 position.
-
Quenching: Add freshly distilled trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warm-up & Quench: After stirring for an additional 1 hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Troubleshooting Guide: Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive organolithium reagent. 2. Wet solvent or glassware. 3. Insufficient reaction time for metalation. | 1. Titrate the organolithium solution before use. 2. Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvents. 3. Increase the metalation time to 3-4 hours or include TMEDA (1.1 eq) to accelerate the reaction. |
| Formation of Side Products (e.g., from nucleophilic addition) | 1. Reaction temperature was too high. 2. Use of a highly nucleophilic base like n-BuLi. | 1. Maintain a strict temperature of -78 °C during base addition and metalation. 2. Switch to a sterically hindered base like LDA or LTMP. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of base. 2. Poor quality of starting material. | 1. Use a slight excess of base (1.1-1.2 eq). 2. Purify the 2,3-dimethoxypyridine before use. |
| Desilylation during work-up | The C-Si bond can be labile under acidic conditions. | Use a neutral or slightly basic aqueous quench (e.g., saturated NH₄Cl or water) instead of acidic solutions. |
Section 2: Key Transformations of the Trimethylsilyl Group
The true utility of this compound lies in the ability to selectively transform the TMS group. This is typically achieved through ipso-substitution, where an incoming electrophile replaces the silyl group.
Workflow for Functionalization
Caption: Key transformations of the TMS group.
Halodesilylation (Conversion to -Br, -I)
Q: Which halogenating agent should I use for iododesilylation?
A: Iodine monochloride (ICl) is generally more reactive and often gives cleaner reactions and higher yields than molecular iodine (I₂). However, I₂ can also be effective, sometimes requiring a silver salt (e.g., AgBF₄) as an activator.
Representative Protocol: Iododesilylation
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of iodine monochloride (1.0 M in DCM, 1.1 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield 5-iodo-2,3-dimethoxypyridine.
Troubleshooting Guide: Halodesilylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficiently electrophilic halogen source. 2. Steric hindrance. | 1. Switch from I₂ to the more reactive ICl. 2. Add a Lewis acid catalyst (e.g., AlCl₃, carefully) to activate the halogenating agent. 3. Increase reaction temperature, but monitor for side reactions. |
| Formation of Di-halogenated or other side products | Over-reaction or non-regioselective halogenation. | 1. Use stoichiometric amounts of the halogenating agent (1.0-1.1 eq). 2. Maintain a low reaction temperature (0 °C or below). |
Conversion to Boronic Ester for Suzuki-Miyaura Coupling
The TMS group can be converted to a boronic acid pinacol ester (Bpin), a crucial partner for Suzuki-Miyaura cross-coupling reactions.[3]
Q: What is the best method to convert the C-TMS bond to a C-Bpin bond?
A: A common method involves a two-step process: bromodesilylation to form the 5-bromopyridine, followed by a Miyaura borylation. A more direct, but sometimes lower-yielding, route involves ipso-borylation using reagents like BBr₃ followed by trapping with pinacol.
Representative Protocol: Borylation via Halogen Intermediate
-
Step 1 (Bromodesilylation): Convert this compound to 5-bromo-2,3-dimethoxypyridine using a suitable brominating agent (e.g., Br₂ or NBS) following a similar procedure to the iododesilylation described above.
-
Step 2 (Miyaura Borylation):
-
Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-2,3-dimethoxypyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base like potassium acetate (KOAc, 3.0 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent such as 1,4-dioxane or toluene.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
Troubleshooting Guide: Borylation & Suzuki Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Borylation | 1. Inactive palladium catalyst. 2. Insufficiently anhydrous or deoxygenated conditions. | 1. Use a fresh, high-quality catalyst or a pre-catalyst. 2. Ensure all reagents and solvents are dry and the reaction is run under a strict inert atmosphere (N₂ or Ar). |
| Deborylation during Suzuki Coupling | Pyridyl boronic esters can be unstable, especially under basic conditions.[4] | 1. Use milder bases (e.g., K₂CO₃, K₃PO₄) instead of strong hydroxides. 2. Use a biphasic solvent system (e.g., Toluene/Water) to minimize the time the boronic ester is in the basic aqueous phase. 3. Use a pre-catalyst that activates quickly to ensure coupling is faster than decomposition.[4] |
| Low Yield in Suzuki Coupling | 1. Poor choice of catalyst/ligand for the specific coupling partners. 2. Ineffective base. | 1. Screen different palladium catalysts and phosphine ligands. For heteroaryl couplings, ligands like SPhos or XPhos can be effective. 2. Ensure the base is strong enough to facilitate transmetalation but not so strong that it causes deborylation. |
General Workflow Troubleshooting
Caption: A general troubleshooting decision workflow.
References
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group, Scripps Research. [Link]
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Kelly, T. R., & Kim, M. H. (1984). Directed lithiation of 3-methoxypyridine. The Journal of Organic Chemistry, 49(5), 1078-1079.
- Knochel, P., & Manolikakes, S. M. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Li, W., & Nelson, D. P. (2001). 3-Pyridylboronic Acid. Organic Syntheses, 78, 215.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Gauthier, D. R., & Szumigala, R. H. (2004). A practical and efficient protocol for the preparation of 3-pyridylboronic acid and its utility in the Suzuki-Miyaura reaction. Organic Process Research & Development, 8(3), 474-476.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Turner, R. M. (2015).
- Vedejs, E., & Chapman, R. W. (1994). A general method for the conversion of boronic acids and esters to trifluoroborates. The Journal of Organic Chemistry, 59(18), 5391-5393.
- Wallace, D. J., & Chen, C. (2002). A new procedure for the preparation of 3-pyridylboronic acid. Tetrahedron Letters, 43(37), 6987-6989.
- Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933.
- Hartwig, J. F. (2010).
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids.
Sources
Navigating the Synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during this synthetic procedure. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient synthesis of this valuable pyridine derivative.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a directed ortho-metalation (DoM) of 2,3-dimethoxypyridine, followed by quenching with an electrophilic silicon source, such as chlorotrimethylsilane (TMSCl). While seemingly straightforward, this reaction is fraught with potential pitfalls, primarily concerning the regioselectivity of the initial lithiation step. The interplay of the two methoxy directing groups and the pyridine nitrogen can lead to a mixture of products, making careful control of reaction parameters paramount. This guide will dissect the common issues and provide robust solutions to steer your synthesis toward the desired outcome.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
FAQ 1: My reaction yields a mixture of silylated pyridines, with a significant amount of the undesired 4-silylated isomer. How can I improve the regioselectivity for the 5-position?
This is the most common challenge in this synthesis. The formation of the 4-silylated isomer is a known side reaction when using alkyllithium reagents like n-butyllithium (n-BuLi).
Underlying Cause:
The regioselectivity of the lithiation of 2,3-dimethoxypyridine is highly dependent on the base used. While the methoxy groups at the 2- and 3-positions are directing groups, the pyridine nitrogen also influences the site of deprotonation. With n-BuLi, lithiation is often diverted to the 4-position.[1]
Solutions & Experimental Protocols:
To favor lithiation at the 5-position, a more sterically hindered base is recommended. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent alternatives.[1]
Protocol for Improved Regioselectivity:
-
Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath). To this solution, add n-BuLi (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2,3-dimethoxypyridine (1.0 equivalent) in anhydrous THF dropwise. Maintain the temperature at -78 °C and stir for 1-2 hours.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizing the Regioselectivity Challenge:
Caption: Choice of base dictates lithiation regioselectivity.
FAQ 2: I observe significant amounts of starting material in my crude product despite using a stoichiometric amount of base. What could be the issue?
Incomplete conversion is another frequent hurdle, often stemming from issues with the organolithium reagent or reaction conditions.
Underlying Causes and Solutions:
-
Inaccurate Titration of Organolithium Reagent: The concentration of commercially available organolithium reagents can degrade over time. It is crucial to titrate your n-BuLi solution before use to ensure accurate stoichiometry.
-
Presence of Water: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.
-
Reaction with Solvent: At temperatures above -20 °C, n-BuLi can react with THF, leading to the consumption of the base.[2] It is essential to maintain low temperatures throughout the addition and reaction phases.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete conversion.
FAQ 3: My NMR spectrum shows signals that suggest demethylation of one of the methoxy groups. How can this be prevented?
Cleavage of methoxy groups is a potential side reaction when using strong organolithium bases, especially with prolonged reaction times or at elevated temperatures.
Underlying Cause:
The methyl group of the methoxy substituent can be susceptible to nucleophilic attack by the organolithium reagent, leading to the formation of a phenoxide species. This is more likely to occur if the desired deprotonation of the pyridine ring is slow.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the lithiation step. Avoid allowing the reaction to warm prematurely.
-
Minimize Reaction Time: While the lithiation needs to go to completion, excessively long reaction times can increase the likelihood of side reactions. Monitor the reaction by TLC (after quenching a small aliquot) to determine the optimal reaction time.
-
Use of a Milder Base: If demethylation is a persistent issue, consider using a less aggressive base, although this may impact the efficiency of the desired lithiation.
FAQ 4: How can I effectively purify the desired this compound from the 4-silylated isomer and other byproducts?
Purification can be challenging due to the similar polarities of the constitutional isomers.
Purification Strategy:
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the 5- and 4-silylated isomers. A shallow gradient of a solvent system such as hexanes and ethyl acetate is recommended to achieve good separation.
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) can be a valuable tool to analyze the composition of the crude product and to track the efficiency of the purification. The isomers should have distinct retention times and fragmentation patterns.
Quantitative Data Summary for a Typical Purification:
| Compound | Retention Time (GC) | Key Mass Fragments (m/z) | Elution Order (Silica Gel) |
| 2,3-Dimethoxypyridine | Shorter | 139, 124, 108 | First |
| 2,3-Dimethoxy-4-(trimethylsilyl)pyridine | Intermediate | 211, 196, 181 | Second |
| This compound | Longer | 211, 196, 168 | Third |
Conclusion
The synthesis of this compound is a nuanced process where careful control over the choice of base and reaction conditions is critical for success. By understanding the underlying chemical principles of the common side reactions, particularly the regioselectivity of the lithiation step, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying and resolving these challenges, ultimately leading to a higher yield and purity of the desired product.
References
- El-Hiti, G. A., & Al-Awadi, N. A. (2015).
- Fort, Y., & Gros, P. (2002). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 124(15), 3832–3833.
- Prybil, J. W., Wallace, R., Warren, A., Klingman, J., Vaillant, R., Hall, M. B., ... & Chin, R. M. (2020).
- Schlosser, M. (Ed.). (1994). Organometallics in Synthesis: A Manual. John Wiley & Sons.
- Knochel, P., & Mosrin, M. (2008). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Organic letters, 10(12), 2497-2500.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
- Myers, A. G. (n.d.). organolithium reagents 1. Myers Group Handouts.
- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
- Cunico, R. F., & Han, Y. K. (1979). Reaction of organolithium reagents with α-chlorovinyltrimethylsilanes. Journal of Organometallic Chemistry, 174(3), 247-262.
- Thermo Fisher Scientific. (n.d.). TMSI+Pyridine.
- Núñez-Vergara, L. J., Navarrete-Encina, P. A., Salas, S., Conde, B., Carbajo, J., Squella, J. A., & Camargo, C. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of pharmaceutical and biomedical analysis, 44(1), 236-242.
- Bori, I. D., Katritzky, A. R., & El-Gendy, B. E. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
- BenchChem. (2025). Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol.
- Reich, H. J. (n.d.). Organolithium Reagents. University of Wisconsin.
- Kind, T., & Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1-30.4.32.
- Chen, Y., Li, Y., & Glorius, F. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 143(34), 13549-13555.
- Sun, X., & Collum, D. B. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 134(36), 15035-15045.
- Collum, D. B. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Accounts of chemical research, 40(8), 665-674.
- Smith, A. B., & Njardarson, J. T. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments: JoVE, (117), 54859.
- Benaglia, M., Brucoli, J., Gariboldi, D., Puglisi, A., Rossi, S., & Capriati, V. (2024). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides under Aerobic Conditions. European Journal of Organic Chemistry.
- Hartwig, J. F. (2010). Direct catalytic cross-coupling of organolithium compounds.
- Li, Z., & Toste, F. D. (2018). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography-Vacuum-Photoionization Orbitrap Mass Spectrometry of Bio-oils. ChemRxiv.
- El-Faham, A., El-Sayed, N. N. E., & Abdel-Aziz, A. A. M. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific reports, 11(1), 1-18.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International journal of molecular sciences, 24(2), 1642.
Sources
Technical Support Center: Purification of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Welcome to the technical support guide for 2,3-Dimethoxy-5-(trimethylsilyl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The unique combination of a basic pyridine core and a labile trimethylsilyl (TMS) group presents specific challenges during purification. This guide provides in-depth, experience-driven answers to common and complex issues encountered during the workup and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
Understanding the fundamental properties of your compound is the first step to successful purification.
| Property | Value | Source |
| CAS Number | 1131335-75-5 | [1] |
| Molecular Formula | C₁₀H₁₇NO₂Si | [1] |
| Molecular Weight | 211.33 g/mol | [1] |
| Chemical Structure | COc1cc(cnc1OC)(C)C | [1] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid. | Inferred |
| Key Reactivities | The Trimethylsilyl (TMS) group is susceptible to cleavage (desilylation) under acidic or fluoride-mediated conditions.[2][3] The pyridine nitrogen is basic (typical pKa ~5-6) and can interact with acidic media.[4] The compound is likely sensitive to moisture.[5] |
Q2: My reaction is complete, but what are the most probable impurities I should expect?
Impurities typically arise from two sources: unreacted starting materials and side reactions or degradation of the product. For this specific molecule, the primary concern is the stability of the Carbon-Silicon bond.
-
Desilylated Product (2,3-Dimethoxypyridine): This is the most common process-related impurity. The C(sp²)-Si bond can be cleaved by trace acid, water, or even during prolonged contact with standard silica gel during chromatography.[6][7]
-
Silanols (e.g., Trimethylsilanol): Formed from the hydrolysis of the TMS group or silylating agents in the presence of water.[5] These are often volatile or water-soluble and can typically be removed during an aqueous workup or evaporation.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include halogenated pyridines or silylating agents.
-
Hexaalkyldisiloxanes: Formed from the condensation of silanols during workup.
Q3: How should I handle and store this compound?
Given its structure, this compound should be handled as moisture- and potentially air-sensitive.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at the recommended temperature, typically in a refrigerator, to minimize degradation.[5]
-
Handling: All manipulations should be performed using anhydrous solvents and under an inert atmosphere.[8] Glassware should be oven- or flame-dried before use to remove adsorbed moisture.[8]
Troubleshooting & Purification Protocols
This section addresses specific problems you may encounter during the purification process and provides detailed, field-tested protocols to resolve them.
Issue 1: Product Degradation During Column Chromatography
Q: I'm performing flash chromatography on silica gel, but my fractions contain a significant amount of the desilylated product (2,3-dimethoxypyridine). What's causing this and how can I stop it?
A: This is a classic problem caused by the acidic nature of standard silica gel. The surface of silica is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the cleavage of the acid-labile C-Si bond, stripping the TMS group from your molecule.[2][6] The basic pyridine nitrogen may also interact strongly with these sites, increasing the compound's residence time on the column and its exposure to the acidic environment.[9]
Solution Workflow: Minimizing On-Column Degradation
Below is a decision-making workflow to select the appropriate chromatographic strategy.
Caption: Decision workflow for selecting a purification method.
Experimental Protocol: Flash Chromatography on Deactivated Silica
This protocol uses a basic additive, triethylamine (TEA), to neutralize the acidic sites on the silica gel, thus protecting the TMS group.[9]
-
Prepare the Mobile Phase: Choose an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). Add 0.5-1% triethylamine (v/v) to the pre-mixed mobile phase.
-
Prepare the Slurry: Prepare a slurry of silica gel in the TEA-containing mobile phase. The TEA will pre-treat the silica surface.
-
Pack the Column: Pack the column with the silica slurry as you normally would.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the TEA-containing mobile phase to ensure it is fully equilibrated and all acidic sites are passivated.
-
Load the Sample: Adsorb your crude product onto a small amount of silica gel. After the solvent has evaporated, carefully load the dry powder onto the top of the column. Alternatively, dissolve the sample in a minimal amount of the mobile phase and load it directly.
-
Elute and Collect: Run the chromatography using the TEA-containing mobile phase. Monitor the elution by TLC, ensuring your TLC mobile phase also contains TEA for accurate comparison.
-
Post-Purification: Combine the pure fractions. The TEA is volatile and will be removed along with the solvent during evaporation under reduced pressure.
Issue 2: Poor Peak Shape and Resolution in Chromatography
Q: During both TLC and HPLC analysis, my product spot/peak is tailing badly, making it difficult to separate from a nearby impurity. How can I get sharp, symmetrical peaks?
A: Peak tailing for pyridine derivatives is most often caused by the strong interaction between the basic nitrogen atom and acidic residual silanol groups on silica-based stationary phases.[9][10] This leads to non-ideal adsorption/desorption kinetics.
Solution: Modify the Mobile Phase or Stationary Phase
The goal is to disrupt the problematic interaction between the analyte and the stationary phase.
Caption: Troubleshooting guide for poor chromatographic peak shape.
Important Note: While adding acid is a common strategy to improve peak shape for bases in reverse-phase HPLC, it should be used with extreme caution for this compound, as it can readily cleave the TMS group.[11] The competing base (TEA) approach is generally safer for this specific molecule in both normal and reverse-phase chromatography.
Issue 3: Low Yield After an Aqueous Workup
Q: I'm losing a significant amount of my product during the liquid-liquid extraction step. Is it water-soluble?
A: While the molecule has polar methoxy groups, its overall character, dominated by the pyridine ring and TMS group, suggests good solubility in common organic solvents like ethyl acetate, dichloromethane, and ethers. Significant loss during an aqueous workup is more likely due to two issues:
-
Emulsion Formation: Pyridine derivatives can sometimes act as surfactants, leading to stable emulsions that trap the product in the interfacial layer.
-
Protonation and Extraction into the Aqueous Layer: If the aqueous layer is acidic (pH < ~5), the pyridine nitrogen will be protonated, forming a pyridinium salt. This salt will be highly water-soluble and will partition into the aqueous phase, leading to dramatic yield loss.
Experimental Protocol: Optimized Aqueous Workup
-
Quench Carefully: Quench the reaction mixture with a saturated, basic aqueous solution, such as sodium bicarbonate (NaHCO₃) or a phosphate buffer at pH 8.
-
Check pH: After adding the aqueous solution, check the pH of the aqueous layer with pH paper. Ensure it is neutral or slightly basic (pH 7-8). If it is acidic, add more base.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Breaking Emulsions: If an emulsion forms, it can often be broken by adding brine (saturated NaCl solution) or by filtering the entire mixture through a pad of Celite®.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Alternative Purification: Vacuum Distillation
Q: Can I avoid chromatography altogether?
A: Yes. If your compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation is an excellent and often superior method. It completely avoids contact with acidic stationary phases and can be very effective at removing non-volatile impurities.
-
Technique: Short-path distillation or Kugelrohr (bulb-to-bulb) distillation is ideal. These methods minimize the travel distance for the vapor and reduce the potential for decomposition on hot glass surfaces.
-
Conditions: The distillation must be performed under high vacuum and with careful temperature control to prevent decomposition. An inert atmosphere should be maintained throughout the process.[12]
This method is particularly effective for removing the desilylated pyridine impurity if its boiling point is significantly different from the desired product.
References
-
Kuhlmann, J. H., Dickoff, J. H., & García Mancheño, O. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry – A European Journal, 29(12). [Link][6][7][13]
-
Supelco. (n.d.). TMSI+Pyridine. Sigma-Aldrich. Retrieved from a product information sheet discussing the moisture sensitivity of TMS reagents and their derivatives.[5]
-
Eaborn, C., & Moore, R. M. (1971). Organosilicon compounds. Part XLIII. Preparation of aryl sulphones by desilylation or destannylation. Journal of the Chemical Society C: Organic, 1929. [Link][14]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. (General reference for techniques like trap-to-trap distillation applicable to sensitive compounds).[12]
-
PubMed. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry, 29(12). [Link][7]
-
ResearchGate. (2014). How do I get dry pyridine?. A discussion forum providing methods for drying pyridine, such as distillation from CaH₂ or KOH. [Link][15]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Org. Synth., 99, 53-67. [Link][2]
-
Wikipedia. (n.d.). Trimethylsilyl group. General information on the TMS group as a protecting group and its lability. [Link][3]
-
Reddit. (2024). Drying and distilling pyridine. An online discussion about practical lab procedures for distilling pyridine under inert atmospheres. [Link][16]
-
BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. An application note detailing common issues and solutions for purifying pyridine compounds.[9]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Provides information on the pKa of pyridines and chromatographic methods. [Link][4]
-
UNT Digital Library. (n.d.). Synthesis of organosilicon compounds. A thesis mentioning difficulties in the purification of organosilicon compounds by chromatography. [Link][17]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. A general guide to the theory and practice of recrystallization. [Link][18]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. A guide to standard laboratory techniques for sensitive reagents. [Link][8]
-
Angene Chemical. (n.d.). This compound(CAS# 1131335-75-5). Product page with chemical properties. [Link][1]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. A discussion on troubleshooting broad peaks for pyridine compounds in HPLC. [Link][10]
-
Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. (Illustrates use of acidic modifiers in RP-HPLC for pyridine derivatives). [Link][11]
Sources
- 1. angenesci.com [angenesci.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 4. helixchrom.com [helixchrom.com]
- 5. gcms.cz [gcms.cz]
- 6. d-nb.info [d-nb.info]
- 7. Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Organosilicon compounds. Part XLIII. Preparation of aryl sulphones by desilylation or destannylation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. digital.library.unt.edu [digital.library.unt.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Desilylation of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the desilylation of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the specific challenges associated with this transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.
Introduction: The Chemistry of a Challenging Desilylation
The desilylation of this compound is a crucial step in the synthesis of various functionalized pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals. The trimethylsilyl (TMS) group often serves as a directing group or a placeholder for subsequent functionalization. Its removal, however, is not always straightforward. The electron-rich nature of the 2,3-dimethoxypyridine ring, influenced by the electron-donating methoxy groups and the electron-withdrawing pyridine nitrogen, presents a unique set of challenges that require careful consideration of reaction conditions to avoid side reactions and ensure high yields.
This guide will explore the common hurdles encountered during this desilylation and provide practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the desilylation of this compound, offering explanations and actionable solutions.
Problem 1: Incomplete or Sluggish Reaction
Symptoms:
-
Significant amount of starting material remains after the expected reaction time (monitored by TLC, GC-MS, or NMR).
-
Low yield of the desired 2,3-dimethoxypyridine product.
Potential Causes & Solutions:
-
Insufficiently Active Fluoride Source: Tetrabutylammonium fluoride (TBAF) is a common reagent for desilylation, but its activity is highly dependent on its water content.[1][2] Anhydrous TBAF is more reactive but also more basic.
-
Solution: Use a freshly opened bottle of TBAF solution in THF or consider using anhydrous TBAF if your substrate is not base-sensitive. Alternatively, other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) can be effective.[3]
-
-
Steric Hindrance: While the TMS group is relatively small, the steric environment around the silicon atom can influence reaction rates.
-
Solution: Increasing the reaction temperature or extending the reaction time may be necessary. However, monitor the reaction closely for the formation of byproducts.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred for fluoride-mediated desilylations.
-
Problem 2: Demethylation of Methoxy Groups
Symptoms:
-
Formation of hydroxylated pyridine byproducts, detectable by MS and NMR (appearance of phenolic OH signals).
-
Reduced yield of the desired 2,3-dimethoxypyridine.
Potential Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids used for protodesilylation can cleave the methyl ethers.
-
Solution: If employing an acid-catalyzed method, use milder acids like acetic acid or trifluoroacetic acid in controlled amounts and at lower temperatures. Monitor the reaction carefully and quench it as soon as the starting material is consumed.
-
-
Strongly Basic Conditions: While less common for demethylation of aryl ethers, highly basic conditions at elevated temperatures can potentially lead to demethylation. Anhydrous TBAF can be quite basic.
-
Solution: If using anhydrous TBAF, conduct the reaction at the lowest effective temperature. Consider buffering the reaction with a mild acid like acetic acid if base-mediated side reactions are a concern.
-
Problem 3: Formation of Unidentified Byproducts
Symptoms:
-
Multiple spots on the TLC plate that are not the starting material or the desired product.
-
Complex NMR spectrum of the crude product.
Potential Causes & Solutions:
-
Ring Opening or Decomposition: The pyridine ring, especially when activated by electron-donating groups, can be susceptible to degradation under certain conditions.
-
Solution: Employ milder reaction conditions. For fluoride-mediated desilylation, using a less basic fluoride source like HF-pyridine complex at low temperatures might be beneficial. For acid-catalyzed methods, avoid strong, non-volatile acids.
-
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions.
-
Solution: Ensure the use of high-purity, dry solvents. If issues persist, consider switching to an alternative solvent.
-
Problem 4: Difficult Purification
Symptoms:
-
Co-elution of the product with byproducts during column chromatography.
-
Presence of tetrabutylammonium salts in the final product.
Potential Causes & Solutions:
-
TBAF Residue: Tetrabutylammonium salts are notoriously difficult to remove completely by standard aqueous workup and chromatography.[2][4]
-
Solution: A highly effective method involves treating the reaction mixture with an acidic ion-exchange resin (e.g., Dowex 50WX8) and calcium carbonate.[2][4] The resin captures the tetrabutylammonium cation, and the calcium carbonate neutralizes the fluoride ions as insoluble calcium fluoride. This allows for simple filtration to remove the solid residues.
-
-
Similar Polarity of Product and Byproducts: Demethylated or other byproducts may have similar polarities to the desired product, making chromatographic separation challenging.
-
Solution: Optimize the reaction to minimize byproduct formation. If separation is unavoidable, explore different solvent systems for chromatography or consider alternative purification techniques like preparative HPLC or crystallization.
-
Frequently Asked Questions (FAQs)
Q1: Which desilylation method is best for this compound?
The optimal method depends on the stability of other functional groups in your molecule.
-
Fluoride-mediated desilylation (e.g., TBAF in THF) is generally the most common and effective method for aryl-TMS bonds. It is typically performed at room temperature and is compatible with a wide range of functional groups.
-
Acid-catalyzed protodesilylation (e.g., HCl, H₂SO₄, or TFA) can also be effective. However, there is a risk of demethylating the methoxy groups, especially with strong acids or at elevated temperatures. This method is often faster than fluoride-mediated desilylation.
-
Iododesilylation (e.g., ICl or NIS) can be a good option if you wish to replace the TMS group directly with an iodine atom, which can then be used in cross-coupling reactions.
Q2: How do the methoxy groups influence the desilylation?
The two methoxy groups are electron-donating, which increases the electron density on the pyridine ring. This can have two opposing effects:
-
Activation towards Electrophilic Attack: The increased electron density can make the C-Si bond more susceptible to cleavage by electrophiles (like a proton in acid-catalyzed desilylation).
-
Increased Basicity of the Pyridine Nitrogen: The electron-donating groups increase the basicity of the pyridine nitrogen.[5][6][7][8] In acidic conditions, this can lead to protonation of the nitrogen, which deactivates the ring towards further electrophilic attack and can slow down the desilylation.
Q3: Can I use aqueous HCl for the desilylation?
While aqueous HCl can effect protodesilylation, it is a strong acid and poses a significant risk of cleaving one or both of the methyl ethers. If you choose to use HCl, it is advisable to use it in an anhydrous organic solvent (e.g., HCl in dioxane) and at low temperatures, with careful monitoring to minimize demethylation.
Q4: My TBAF solution is old. Can I still use it?
TBAF solutions in THF can absorb water over time, which reduces their reactivity.[1] If your reaction is sluggish, the age of the TBAF could be a contributing factor. It is always best to use a fresh bottle for critical reactions.
Q5: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The desilylated product will have a different Rf value than the silylated starting material (usually lower, i.e., more polar).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive information about the conversion and can help identify volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can confirm the disappearance of the TMS signal (a sharp singlet around 0.3 ppm) and the appearance of the aromatic proton signal in its place.
Experimental Protocols
Protocol 1: TBAF-Mediated Desilylation
This is a general and widely applicable protocol.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBAF (1.1 - 1.5 equiv, 1.0 M solution in THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Purification of TBAF-Mediated Reactions: For a more efficient removal of tetrabutylammonium salts, follow the procedure outlined by Kaburagi and Kishi.[2][4] After the reaction is complete, add Dowex 50WX8 resin (H⁺ form) and powdered calcium carbonate to the reaction mixture and stir for 1-2 hours. Filter off the solids and wash with methanol. The filtrate can then be concentrated and purified.
Protocol 2: Acid-Catalyzed Protodesilylation (with caution)
This method is faster but carries the risk of demethylation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Methanol)
-
Acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in an anhydrous solvent in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add the acid (1.1 - 2.0 equiv).
-
Stir the reaction at 0 °C and monitor closely by TLC. The reaction is often complete in less than an hour.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for the desilylation of this compound.
Caption: General workflow for the desilylation process.
Mechanistic Considerations
The desilylation of aryl-TMS compounds can proceed through different mechanisms depending on the conditions.
Caption: Simplified mechanisms for desilylation.
References
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Rank the following compounds in order of basicity: pyridine, 4-methoxypyridine, 5-methoxyindole, and 3-methoxypyridine. Retrieved from [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation; application to halichondrin synthesis. Organic letters, 9(4), 723–726. [Link]
- Brian, P. M., & Musau, P. (2014). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1841.
- D'Imperio, N., Pelliccioli, V., Grecchi, S., & Licandro, E. (2019). Highly Conjugated Bis(benzo[b]phosphole)‐P‐oxides: Synthesis and Electrochemical, Optical, and Computational Studies. Chemistry – A European Journal, 25(6), 1509-1519.
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
Sarpong, R., Blakey, S. B., & Wargo, C. J. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6544–6547. [Link]
-
Wright, J. S., Sharninghausen, L. S., Preshlock, S., Brooks, A. F., Sanford, M. S., & Scott, P. J. H. (2021). Tandem Iridium-Catalyzed C-H Borylation/Copper-Mediated Radiofluorination of Aromatic C-H Bonds with [18F]TBAF. Journal of the American Chemical Society, 143(18), 6915–6921. [Link]
- Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic Letters, 9(4), 723-726.
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
- Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (2013). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 3(42), 19375-19382.
- Ohta, A., Ohta, M., Iida, T., Kurihara, T., & Miyamae, H. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(8), 1324-1327.
-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.5: Electrophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]
-
Química Orgánica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
- Katritzky, A. R., & Johnson, C. D. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Journal of the Chemical Society B: Physical Organic, 10, 1008-1012.
- Ishida, S., Iwamoto, T., & Kira, M. (2021). Dialkylboryl-Substituted Cyclic Disilenes Synthesized by Desilylation-Borylation of Trimethylsilyl-Substituted Disilenes. Molecules, 26(6), 1630.
- Sheng, J., & Wu, X. (2020). Synthesis of Sensitive RNAs Using Fluoride‐Cleavable Groups as Linkers and Amino‐Group Protection.
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Zhang, T., Zhang, M., Zhang, R., Li, Y., & Li, J. (2020). Sensitive fluorogenic substrates for sirtuin deacylase inhibitor discovery. European journal of medicinal chemistry, 192, 112185.
- Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677–2684.
- Martínez-Gómez, M. A., García-Díaz, I., Cruz-Zavala, E., & Cárdenas-González, J. F. (2022). Zr-Based Biocomposite Materials as an Alternative for Fluoride Removal, Preparation and Characteristics. Polymers, 14(8), 1546.
- Buzalaf, M. A. R., Magalhães, A. C., & Wiegand, A. (2014). Alternatives to Fluoride in the Prevention and Treatment of Dental Erosion. Monographs in oral science, 25, 244–252.
-
Sci-Hub. (n.d.). ChemInform Abstract: Preparation of Silyl‐Substituted Dizinciomethanes and Their Reactions with Electrophiles. Retrieved from [Link]
Sources
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- 3. echemi.com [echemi.com]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing Yields in Cross-Coupling Reactions with Silylated Pyridines
Welcome to the technical support center dedicated to overcoming the challenges associated with cross-coupling reactions of silylated pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and improve reaction outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical, field-proven insights.
Introduction: The Silylated Pyridine Advantage and Its Challenges
Silylated pyridines are valuable coupling partners in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Hiyama, and Heck couplings. The silyl group can facilitate regioselective functionalization and, in some cases, activate the pyridine ring for coupling. However, the inherent properties of the pyridine nucleus, particularly the Lewis basic nitrogen atom, can lead to catalyst inhibition and other side reactions, often resulting in diminished yields.[1][2][3][4] This guide provides a structured approach to diagnosing and resolving these common issues.
Frequently Asked Questions (FAQs)
Q1: Why use a silylated pyridine in cross-coupling reactions?
A1: Silylated pyridines offer several advantages. The silyl group can act as a removable directing group, allowing for precise functionalization at a specific position on the pyridine ring.[5] It can also serve as a traceless activating group in certain cross-coupling reactions, such as the Hiyama coupling.
Q2: What is the "2-pyridyl problem" and how does it relate to my reaction?
A2: The "2-pyridyl problem" refers to the poor reactivity and instability of 2-pyridyl organometallic reagents, especially 2-pyridylboron reagents, in cross-coupling reactions.[1][2][3] The nitrogen atom at the 2-position can chelate to the metal center of the catalyst, leading to catalyst poisoning and low yields.[4] While silylation can sometimes mitigate this, the underlying challenge of the pyridine nitrogen's Lewis basicity remains a key consideration.
Q3: What is the role of a fluoride source (e.g., TBAF, CsF) in couplings with silylpyridines?
A3: In Hiyama and Stille couplings involving organosilanes and organostannanes, a fluoride source is often crucial. Fluoride ions activate the silyl group, forming a hypervalent silicate species that is more nucleophilic and readily undergoes transmetalation to the palladium center.[6][7][8] This activation is a key step in the catalytic cycle.
Q4: Which silyl group (e.g., TMS, TBS, TIPS) is best for my reaction?
A4: The choice of silyl group can influence both the stability of the silylated pyridine and its reactivity. A trimethylsilyl (TMS) group is common due to its relatively small size and ease of removal. However, bulkier silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) may be more stable under certain reaction conditions but could hinder the desired coupling due to steric bulk. The optimal choice will depend on the specific reaction and desired outcome.
Troubleshooting Guides
Guide 1: Low or No Yield
This is one of the most common issues encountered. The following Q&A format will guide you through a systematic troubleshooting process.
Q: I'm not getting any product, or the yield is very low. Where should I start?
A: Begin by verifying the integrity of your starting materials and reagents. Ensure your silylated pyridine is pure and has not degraded. Confirm the activity of your palladium catalyst; older catalysts or those exposed to air can lose activity.[9] Degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical, as oxygen can deactivate the Pd(0) catalyst.[10]
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree for troubleshooting low or no yield in cross-coupling reactions.
Q: My reaction is sluggish. Could the catalyst system be the problem?
A: Absolutely. The choice of palladium precursor and, more importantly, the ligand, is critical for success.[11][12]
-
Ligand Selection: For pyridine-containing substrates, bulky, electron-rich phosphine ligands are often preferred.[4] These ligands can promote the reductive elimination step and sterically discourage the pyridine nitrogen from binding to the palladium center.[13] Consider ligands such as SPhos, XPhos, or P(t-Bu)3.
-
Catalyst Loading: While typical catalyst loadings are in the 1-5 mol % range, increasing the loading to 5-10 mol % can sometimes overcome catalyst deactivation and improve yields.
-
Palladium Precursor: Pd(OAc)2 and Pd2(dba)3 are common precursors that are reduced in situ to the active Pd(0) species.[14] Using a pre-formed Pd(0) catalyst like Pd(PPh3)4 can sometimes be beneficial, especially if the in situ reduction is inefficient.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | Common and effective choices. Pd(PPh3)4 is a direct source of Pd(0).[14] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)3) | Stabilizes the catalyst and can mitigate pyridine inhibition.[4][11] |
| Catalyst Loading | 1-5 mol % (can be increased to 10% for difficult couplings) | Higher loading can compensate for catalyst deactivation.[14] |
| Ligand:Palladium Ratio | 1:1 to 4:1 | The optimal ratio can influence catalyst activity and stability.[15] |
Q: I'm performing a Hiyama coupling, and the reaction isn't working. What should I focus on?
A: For Hiyama couplings of silylated pyridines, the activation of the silicon-carbon bond is paramount.
-
Fluoride Source: Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous if the reaction is moisture-sensitive. The stoichiometry of the fluoride activator is also critical; too little may result in incomplete activation, while an excess can sometimes lead to side reactions.[6]
-
Solvent: Aprotic polar solvents like THF, dioxane, or DMF are commonly used. The choice of solvent can influence the solubility of the fluoride salt and the stability of the reaction intermediates.
Guide 2: Side Product Formation
The formation of undesired byproducts can significantly lower the yield of the desired product.
Q: I'm observing significant amounts of homocoupling of my coupling partner. What causes this?
A: Homocoupling is a common side reaction, particularly in Stille and Suzuki-Miyaura couplings.[16] It can arise from the reaction of two molecules of the organometallic reagent. To minimize homocoupling:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the silylated pyridine relative to the other coupling partner.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Optimize Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Q: I'm seeing protodesilylation of my starting material. How can I prevent this?
A: Protodesilylation is the cleavage of the carbon-silicon bond by a proton source, leading to the formation of the corresponding unsubstituted pyridine.
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and reagents.
-
Choice of Base: If your reaction requires a base, consider using a non-nucleophilic, anhydrous base like Cs2CO3 or K3PO4.[10] Avoid using hydroxide bases if protodesilylation is an issue.
-
Fluoride Source: While necessary for activation in some couplings, fluoride can also promote protodesilylation in the presence of a proton source. Ensure your fluoride source is anhydrous.
Catalytic Cycle and Common Side Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling with key side reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Silylated Pyridine with an Aryl Bromide:
-
To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), the silylated pyridine-boronic acid or ester (1.2 equiv), a suitable base (e.g., K3PO4, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)2, 2 mol %), and the ligand (e.g., SPhos, 4 mol %).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Place the reaction in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a general guideline and may require optimization for specific substrates.
References
-
Slavko, I., & Nolan, S. P. (2021). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 47(32). [Link]
-
Amatore, C., et al. (2006). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal, 12(29), 7672-7687. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. [Link]
-
Khadse, S. C., & Bari, S. B. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. RSC Advances, 6(94), 91435-91443. [Link]
-
Li, J., et al. (2019). Optimization of Heck reaction conditions. ResearchGate. [Link]
-
Wang, C., et al. (2022). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. Chemical Science, 13(2), 486-492. [Link]
-
Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Ito, H., et al. (2018). Direct Silyl–Heck Reaction of Chlorosilanes. Organic Letters, 20(8), 2262-2265. [Link]
-
Amatore, C., et al. (2007). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 13(21), 6172-6184. [Link]
-
Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Stille reaction. In Wikipedia. [Link]
-
Optimization of conditions for the Heck reaction. ResearchGate. [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. ResearchGate. [Link]
-
Hu, J., et al. (2022). A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion. Chemical Science, 13(42), 12531-12538. [Link]
-
Martin, S. E., & Watson, D. A. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society, 136(51), 17711-17714. [Link]
-
Coupling outcomes for pyridines. ResearchGate. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Ismael, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1877-1912. [Link]
-
Wang, C., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 10(55), 33261-33276. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Hu, J., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nature Communications, 14(1), 1841. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Reductive Cross‐Coupling of Alcohol Derivatives with Chlorosilanes via Pyridines‐Promoted Si Cl Activation. ResearchGate. [Link]
-
Stability of metal-metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine titrations. PubMed. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Tobisu, M., et al. (2018). C2-Selective silylation of pyridines by a rhodium–aluminum complex. Chemical Communications, 54(76), 10696-10699. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Macmillan Group - Princeton University. [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
-
Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. PubMed. [Link]
-
Visible light-mediated pyridyl silylation of olefins through hydrogen atom transfer. Organic Chemistry Frontiers. [Link]
-
Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C2-Selective silylation of pyridines by a rhodium–aluminum complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 2,3-Dimethoxy-5-(trimethylsilyl)pyridine Derivatives
Welcome to the technical support center for cross-coupling reactions involving 2,3-dimethoxy-5-(trimethylsilyl)pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile, electron-rich heterocyclic core. As your senior application scientist, my goal is to provide not just protocols, but a deep understanding of the principles governing catalyst selection and reaction optimization for this specific substrate class.
We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your synthetic campaigns are both efficient and successful. This guide is structured as a dynamic resource, addressing common questions and troubleshooting challenges you may encounter in the lab.
Understanding Your Substrate: The Reactivity of this compound-X
Before selecting a catalyst, it is crucial to understand the electronic and steric properties of the substrate. For this guide, we will assume the primary point of coupling is a leaving group (X = Br, I, OTf) at a position on the pyridine ring, typically C4 or C6, while the dimethoxy and trimethylsilyl groups act as key modulators of reactivity.
-
Pyridine Core: The nitrogen atom makes the pyridine ring electron-deficient overall, which can facilitate oxidative addition.[1] However, its lone pair can also coordinate to the palladium center, acting as a catalyst inhibitor or poison. This is a primary challenge in pyridine coupling.[2][3]
-
2,3-Dimethoxy Groups: As strong electron-donating groups (EDGs), these methoxy substituents increase the electron density of the pyridine ring. This makes the C-X bond stronger and the subsequent oxidative addition step in the catalytic cycle more challenging compared to an unsubstituted halopyridine.
-
5-Trimethylsilyl (TMS) Group: The TMS group is sterically bulky and electronically distinct. In the context of coupling at another position, it primarily adds steric hindrance near the reaction site. It is generally stable under most cross-coupling conditions but can be cleaved by strong bases or fluoride sources.[4]
This combination of an inhibitory nitrogen, electron-donating groups, and steric bulk necessitates a carefully selected, highly active catalyst system.
Catalyst System Selection for Key Cross-Coupling Reactions
The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields. Below is a comparative guide for the most common transformations.
Workflow for Catalyst System Selection
This diagram provides a high-level decision-making workflow for selecting an appropriate catalyst system based on your desired coupling partner.
Caption: Catalyst selection workflow for functionalizing a halopyridine derivative.
Detailed Recommendations & Rationale
The table below summarizes the recommended starting conditions for various coupling reactions.
| Reaction Type | Pd Precatalyst | Recommended Ligand | Base | Solvent | Temp. (°C) | Rationale & Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂ or Buchwald Precatalysts (G3/G4) | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane, DME | 80-110 | Bulky, electron-rich biaryl phosphine ligands are essential to overcome pyridine inhibition and facilitate the difficult reductive elimination step.[2][3] Strong inorganic bases are often required. |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(o-tol)₃, AsPh₃ | (None) | Toluene, DMF | 90-110 | The Stille reaction is robust and tolerant of many functional groups.[5][6] The primary drawback is the toxicity of organotin reagents. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[7] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | 25-80 | Requires a copper(I) co-catalyst (e.g., CuI). The amine base is crucial for the catalytic cycle.[8][9] The reaction is often performed under mild conditions. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ or Buchwald Precatalysts (G3/G4) | RuPhos, tBuXPhos, DavePhos | NaOtBu, KOtBu, LHMDS, K₂CO₃ | Toluene, 1,4-Dioxane | 80-110 | Choice of ligand and base is critical and depends on the amine coupling partner.[10] Strong, non-nucleophilic bases are typically required to deprotonate the amine.[11] For some substrates, newer generation BIAN-NHC catalysts can be effective.[12] |
Troubleshooting Guide & FAQs
Even with optimized conditions, challenges can arise. This section addresses common problems in a question-and-answer format.
The Catalytic Cycle: Where Things Go Wrong
Understanding the fundamental steps of the cross-coupling cycle helps diagnose issues. Catalyst inhibition by the pyridine nitrogen and slow oxidative addition due to the electron-rich nature of the substrate are the most probable failure points.
Caption: A generalized Pd-catalyzed cross-coupling cycle highlighting common failure points.
Q&A Troubleshooting
Q1: My reaction shows no or very low conversion. What are the most common causes?
-
Possible Cause 1: Catalyst Inactivity. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it may not be reducing effectively in situ. More importantly, the pyridine nitrogen on your substrate is a known inhibitor of palladium catalysts.[2]
-
Solution:
-
Switch to a modern, pre-formed Pd(0) precatalyst like a Buchwald G3 or G4 precatalyst, which are designed for challenging substrates.
-
Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor the formation of the active catalytic species and prevent pyridine coordination.
-
Select a bulkier, more electron-rich ligand (e.g., move from PPh₃ to XPhos for a Suzuki reaction) which can accelerate the catalytic cycle to outcompete inhibition.[2]
-
-
-
Possible Cause 2: Ineffective Base or Solvent. The base must be sufficiently strong and soluble to participate in the transmetalation step.
-
Solution:
-
For Suzuki reactions, switch from weaker bases like Na₂CO₃ to stronger, more soluble options like K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely ground and anhydrous.
-
Ensure your solvent is completely anhydrous and rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to inactivity and homocoupling byproducts.[1][2]
-
-
Q2: I am observing a significant amount of homocoupling of my boronic acid (Suzuki reaction). How can I minimize this?
-
Possible Cause: Homocoupling is often triggered by the presence of oxygen, which oxidizes the active Pd(0) to Pd(II), initiating a parasitic cycle.[1]
-
Solution: This is almost always an issue with atmospheric control.
-
Strictly Exclude Oxygen: Use flame-dried glassware. Ensure all solvents are thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
-
-
Q3: My starting material is consumed, but instead of the desired product, I isolate the de-halogenated pyridine. What happened?
-
Possible Cause: This is a result of a side reaction, often hydrodehalogenation. It can be caused by trace water or other proton sources in the reaction mixture, especially if the catalytic cycle stalls after oxidative addition.
-
Solution:
-
Ensure Anhydrous Conditions: Re-verify the purity and dryness of all reagents and solvents.
-
Optimize the Ligand: A more efficient ligand can accelerate the subsequent steps (transmetalation and reductive elimination), minimizing the lifetime of the intermediate that leads to hydrodehalogenation.
-
-
Q4: Can I perform a coupling reaction directly at the C-Si bond of the 5-(trimethylsilyl) position?
-
Answer: Standard cross-coupling reactions like Suzuki or Stille do not typically occur at a C(sp²)-Si bond. The TMS group is not a suitable leaving group. To functionalize this position, you must first convert the C-Si bond into a more reactive functional group.
-
Recommended Strategy: An ipso-substitution reaction can replace the TMS group with a halide (e.g., using ICl for iodination or Br₂ for bromination). This newly installed halide can then be used as the handle for any of the cross-coupling reactions described above.
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 4-bromo-2,3-dimethoxy-5-(trimethylsilyl)pyridine with an arylboronic acid.
Materials:
-
4-Bromo-2,3-dimethoxy-5-(trimethylsilyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-pyridine substrate, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
References
- Oreate AI Blog. (2026).
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
- Some Aspects of the Chemistry of Alkynylsilanes. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- How can I solve my problem with Suzuki coupling? (2014).
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). The Royal Society of Chemistry.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific.
- Stille reaction. (n.d.). Wikipedia.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Wiley Online Library.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.).
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PubMed Central.
- ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011).
- Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hydrodehalogenation in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet often frustrating side reaction of hydrodehalogenation. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded explanations and actionable solutions to help you optimize your reactions, maximize yields, and ensure the integrity of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding hydrodehalogenation, providing a foundational understanding of the problem.
Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?
A1: Hydrodehalogenation is a prevalent undesired side reaction where the halogen atom (I, Br, Cl) on your aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2][3] This leads to the formation of a simple arene or alkene byproduct, which not only reduces the yield of your desired cross-coupled product but also complicates the purification process.[2][3][4]
Q2: What are the primary mechanistic causes of hydrodehalogenation?
A2: Hydrodehalogenation is primarily caused by factors that promote the formation of a palladium-hydride (Pd-H) species.[2][3] This intermediate can then undergo reductive elimination with the organohalide to produce the hydrodehalogenated byproduct. Key contributing factors include:
-
Presence of a Hydride Source: Common sources include solvents (like alcohols or DMF), the amine base itself, or even trace amounts of water in the reaction mixture.[1][3][5][6]
-
Reaction Kinetics: If the rate of the desired cross-coupling pathway is slow compared to the rate of hydrodehalogenation, the formation of the byproduct becomes more significant.[1]
-
Catalyst Activity and Decomposition: Highly active catalysts can sometimes favor hydrodehalogenation.[1][2] Catalyst decomposition can also generate Pd-H species.[3]
-
Ligand and Base Choice: The steric and electronic properties of the phosphine ligand and the nature of the base are critical, as certain combinations can inadvertently favor the hydrodehalogenation pathway.[1][3]
Q3: How can I detect and quantify the hydrodehalogenated byproduct?
A3: Several analytical techniques can be used to identify and quantify the extent of hydrodehalogenation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the often volatile hydrodehalogenated byproduct from the desired product and starting materials.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying the ratio of the desired product to the hydrodehalogenated byproduct by integrating characteristic signals.[3]
-
Thin Layer Chromatography (TLC): While less quantitative, TLC can often provide a quick qualitative indication of the presence of the byproduct, which typically has a different polarity than the desired product.[1]
Q4: Are certain substrates more prone to hydrodehalogenation?
A4: Yes, the nature of the organohalide plays a significant role. Electron-rich aryl halides are generally more susceptible to hydrodehalogenation.[1][2] The reactivity trend for the halide is typically I > Br > Cl, with aryl iodides being the most prone to this side reaction.[2][7][8]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, reaction-specific troubleshooting strategies. Each issue is followed by a series of diagnostic questions and recommended actions grounded in chemical principles.
Issue 1: Significant Formation of Hydrodehalogenated Byproduct in Suzuki-Miyaura Coupling
This is a very common problem, especially when working with electron-rich or sterically demanding aryl halides.
Diagnostic & Solution Workflow:
-
Evaluate Your Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination, which directly competes with the hydrodehalogenation pathway.[1]
-
Recommendation: Screen a panel of ligands. Excellent starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[1] The increased steric bulk of these ligands can favor the coupling of the two organic partners over the smaller hydride.
-
-
Re-evaluate Your Base and Solvent System: The base and solvent can act as hydride sources.
-
Recommendation: If using an alcohol-containing solvent or a base like an alkoxide in a protic solvent, consider switching to an aprotic solvent like toluene or dioxane with an inorganic base such as K₃PO₄ or Cs₂CO₃.[1] While DMF is a common solvent, be aware that it can decompose at higher temperatures to generate dimethylamine, which can act as a hydride source.[1]
-
-
Optimize Reaction Temperature: Higher temperatures can sometimes disproportionately increase the rate of hydrodehalogenation.[1]
-
Recommendation: Attempt the reaction at a lower temperature. If the reaction is too slow, a more active catalyst system (ligand and palladium precursor) may be required to achieve good conversion at a lower temperature.
-
Issue 2: Hydrodehalogenation Dominates in Heck Coupling Reactions
The Heck reaction, often requiring elevated temperatures, is particularly susceptible to hydrodehalogenation.
Diagnostic & Solution Workflow:
-
Temperature Management: This is the most critical parameter to control.
-
Recommendation: Lower the reaction temperature to find a balance where the desired coupling proceeds at a reasonable rate while minimizing hydrodehalogenation.[1] Consider using microwave irradiation, which can sometimes promote the desired reaction at lower bulk temperatures and with shorter reaction times.[1]
-
-
Choice of Base and Solvent: The combination can be a significant source of hydrides.
-
Consider Additives: Certain additives can help suppress side reactions.
-
Recommendation: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce unwanted pathways.[1]
-
Issue 3: Poor Selectivity in Buchwald-Hartwig Amination
In Buchwald-Hartwig amination, hydrodehalogenation competes directly with the desired C-N bond formation, especially with electron-rich aryl halides or less nucleophilic amines.[1]
Diagnostic & Solution Workflow:
-
Ligand Selection is Key: The use of bulky, electron-rich biaryl phosphine ligands is crucial for promoting the desired amination pathway.[1][9]
-
Base Choice and Strength: A strong, non-nucleophilic base is typically required.
-
Solvent Environment: Aprotic solvents are generally preferred.
-
Recommendation: Toluene and dioxane are standard solvents for this reaction.[1]
-
Issue 4: Dehalogenation in Sonogashira Coupling
While the Sonogashira reaction is generally robust, hydrodehalogenation can still be a problematic side reaction.
Diagnostic & Solution Workflow:
-
The Role of the Copper Co-catalyst: The copper(I) co-catalyst is standard and plays a vital role in facilitating the desired coupling.
-
Recommendation: Ensure your copper(I) source (e.g., CuI) is fresh and added under inert conditions. An inactive copper co-catalyst can slow the desired reaction, giving the hydrodehalogenation pathway a greater opportunity to occur.[1]
-
-
Solvent Effects: The choice of solvent can have a pronounced effect.
-
Base Selection: An amine base is typically used and also serves as the solvent in some cases.[11]
-
Recommendation: If using an amine that can readily undergo β-hydride elimination, consider switching to a different amine base or using an inorganic base like K₂CO₃ in a suitable aprotic solvent.
-
Part 3: Visual and Tabular Summaries
Table 1: General Troubleshooting Summary for Hydrodehalogenation
| Parameter | Observation / Problem | Recommended Action & Rationale |
| Ligand | High levels of hydrodehalogenation with standard phosphine ligands (e.g., PPh₃). | Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, DavePhos). These promote faster reductive elimination of the desired product.[1] |
| Base | Using alkoxide bases in protic solvents. | Switch to an inorganic base (e.g., K₃PO₄, Cs₂CO₃) in an aprotic solvent (e.g., toluene, dioxane) to minimize hydride sources.[1] |
| Solvent | Reactions in DMF or alcohols show significant byproduct. | Change to less reducible solvents like toluene or THF. DMF and alcohols can be hydride donors.[1][3] |
| Temperature | High reaction temperatures correlate with increased byproduct formation. | Systematically lower the reaction temperature. Consider a more active catalyst if lower temperatures result in poor conversion.[1] |
| Substrate | Electron-rich aryl iodides or bromides are problematic. | These are inherently more prone to hydrodehalogenation.[2] Prioritize optimization of ligand and reaction conditions. In some cases, switching to the corresponding aryl chloride may be beneficial if reactivity allows.[7][8] |
Diagram 1: Competing Catalytic Cycles
This diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling pathway competes with the undesired hydrodehalogenation pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Diagram 2: Systematic Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues with hydrodehalogenation.
Caption: A step-by-step workflow for troubleshooting hydrodehalogenation.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Ligand Screening to Minimize Hydrodehalogenation
This protocol outlines a parallel screening approach to efficiently identify an optimal ligand.
-
Setup: In an inert atmosphere glovebox, arrange an array of reaction vials, each containing a stir bar.
-
Reagent Preparation: Prepare stock solutions of your aryl halide, coupling partner (e.g., boronic acid), and base in the chosen aprotic solvent (e.g., toluene).
-
Catalyst Preparation: In separate vials, pre-weigh the palladium precursor (e.g., Pd₂(dba)₃) and a panel of phosphine ligands (e.g., XPhos, SPhos, dppf, P(t-Bu)₃) to achieve the desired Pd:Ligand ratio (typically 1:2 for monodentate ligands).
-
Reaction Assembly:
-
To each reaction vial, add the palladium precursor and the designated ligand.
-
Add the solvent, followed by the aryl halide and coupling partner stock solutions.
-
Finally, add the base stock solution to initiate the reactions simultaneously.
-
-
Execution: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block set to the desired reaction temperature.
-
Analysis: After a set time (e.g., 12 hours), quench the reactions and analyze the crude mixture of each vial by GC-MS or ¹H NMR to determine the product-to-byproduct ratio.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11488-11490. [Link]
-
Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics. [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
- Ghosh, B., & Maleczka, R. E., Jr. (n.d.).
-
Catalysis Science & Technology. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Royal Society of Chemistry. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Chen, H. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. PubMed. [Link]
-
Chen, H., et al. (2022). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
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Technical Support Center: Workup Procedures for Reactions Involving Organosilicon Compounds
Welcome to the Technical Support Center for organosilicon reaction workups. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying products from reactions involving organosilicon compounds. Here, you will find field-proven insights and detailed protocols to navigate common issues and streamline your workflow.
Introduction: The Silicon Challenge in Reaction Workups
Organosilicon compounds are invaluable tools in modern organic synthesis, primarily due to their role as versatile protecting groups, intermediates, and reagents.[1][2][3] However, their unique chemical properties, particularly the stability of the Si-O bond and the non-polar nature of many silicon-containing byproducts, can introduce significant challenges during the workup and purification stages.[4] Incomplete removal of these byproducts, such as silanols (R₃SiOH) and siloxanes ((R₃Si)₂O), can interfere with subsequent reactions, complicate product characterization, and impact final product purity. This guide provides a structured approach to troubleshooting these challenges in a practical question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the workup of reactions involving organosilicon compounds.
Issue 1: A Persistent, Greasy Impurity Co-elutes with My Product During Chromatography.
Q: I've performed a reaction using a silyl protecting group (e.g., TBS, TIPS), and after the workup, a non-polar, greasy impurity is co-eluting with my desired product on silica gel chromatography. How can I remove it?
A: This is a classic problem when working with bulky silyl groups. The impurity is likely a siloxane, formed from the condensation of silanols generated during the reaction or workup. These byproducts are often non-polar and can have similar retention factors (Rf) to silylated or other non-polar products, making their separation by standard chromatography difficult.[4]
Causality: The high strength of the Si-O bond drives the formation of siloxanes from silanols.[1] This is especially prevalent if your reaction or workup conditions involve moisture or prolonged exposure to acidic or basic media.
Solutions:
-
Fluoride Scavenging: If your desired product is stable to fluoride, you can often convert the siloxane and residual silyl ethers into more polar silyl fluorides and alcohols, which are easier to separate.
-
Protocol: After the main reaction is complete, and before aqueous workup, add a small amount of tetrabutylammonium fluoride (TBAF) (1.1-1.5 equivalents relative to the silyl group) in THF and stir for a short period.[5] Monitor by TLC for the disappearance of the non-polar impurity. Then, proceed with a standard aqueous workup.
-
-
Acidic Hydrolysis: For less bulky silyl groups like TMS, a mild acidic wash can hydrolyze the silyl ether byproducts to more polar silanols, which can then be removed with an aqueous wash.[6][7]
-
Specialized Adsorbents: In some cases, specialized purification techniques may be necessary. For instance, some siloxanes can be removed by passing the crude product through a plug of silica gel treated with an appropriate reagent or by using alternative stationary phases in chromatography.[10]
Issue 2: My Product is Polar, and I'm Losing it During the Aqueous Workup to Remove TBAF.
Q: I've used TBAF to deprotect a silyl ether, but my final product is quite polar. During the aqueous extraction to remove the tetrabutylammonium salts, I'm experiencing significant product loss to the aqueous layer. Is there a better way?
A: This is a common challenge when the deprotected alcohol is water-soluble. The standard aqueous workup for TBAF-mediated deprotections can be inefficient for polar products.[11]
Causality: Tetrabutylammonium salts are soluble in both organic and aqueous phases, often requiring extensive extractions with large volumes of organic solvent, which can lead to the loss of polar products.[12][13]
Solutions:
-
Ion-Exchange Resin Scavenging: A highly effective, non-aqueous workup involves the use of a sulfonic acid resin to capture the tetrabutylammonium cation.[11][12][13]
-
Protocol: Following the completion of the TBAF-mediated desilylation, add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate (to neutralize the sulfonic acid) to the reaction mixture.[12] Stir for about an hour, then filter off the solids and concentrate the filtrate. This method avoids an aqueous extraction altogether.[12][13]
-
-
Precipitation: In some cases, the tetrabutylammonium salts can be precipitated from the reaction mixture by the addition of a non-polar solvent, followed by filtration.
Issue 3: I've Formed a Silyl Enol Ether, but it Decomposes During Workup.
Q: I have successfully synthesized a silyl enol ether, but it seems to be hydrolyzing back to the corresponding ketone during my aqueous workup. How can I prevent this?
A: Silyl enol ethers are sensitive to acidic conditions and can be readily hydrolyzed.[14][15]
Causality: The enol ether linkage is susceptible to protonation, which initiates the cleavage of the Si-O bond and subsequent tautomerization to the ketone.[15]
Solutions:
-
Neutral or Basic Workup: Ensure your workup is performed under neutral or slightly basic conditions.[14]
-
Protocol: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of water or acidic solutions.[14]
-
-
Anhydrous Workup: If possible, devise a workup that avoids water altogether. This may involve filtration through a pad of celite or silica gel to remove solid byproducts, followed by direct concentration of the organic phase.
-
Careful Handling and Storage: Purified silyl enol ethers should be stored under an inert atmosphere (nitrogen or argon) at low temperatures to prevent degradation.[14]
Frequently Asked Questions (FAQs)
Q1: What is the general order of lability for common silyl ethers?
A1: The stability of silyl ethers is influenced by steric bulk around the silicon atom. The general order of stability is as follows:
-
Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[8]
-
Fluoride-Based Conditions: TMS < TES < TIPS < TBS < TBDPS[8] This differential stability is the foundation for selective deprotection strategies.[8]
Q2: My reaction is sensitive to basic conditions. Can I still use TBAF for deprotection?
A2: Commercial TBAF solutions in THF are basic. For base-sensitive substrates, you can buffer the reaction mixture with a mild acid, such as acetic acid.[5] Alternatively, consider using other fluoride sources that are less basic, such as HF-pyridine or triethylamine trihydrofluoride (Et₃N•3HF).[8]
Q3: How can I remove silanol byproducts from my reaction?
A3: Silanols (R₃SiOH) are often more polar than their corresponding siloxanes and can sometimes be removed with a basic aqueous wash (e.g., dilute NaOH), which will deprotonate the silanol to form a water-soluble silanolate. However, be mindful of the stability of your desired product to basic conditions. In some industrial processes, adsorption onto materials like activated carbon with oxygen-containing functional groups can be effective.[16]
Q4: Are there any fluoride-free methods for silyl ether deprotection?
A4: Yes, several fluoride-free methods exist. For acid-labile silyl groups, mild acidic conditions can be employed.[6] Reductive cleavage using reagents like catechol borane and Wilkinson's catalyst offers a mild and selective alternative, with the advantage of not requiring an aqueous workup.[17]
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBDMS Ether with Aqueous Workup
This protocol is a standard starting point for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers.[5]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.[8]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.
Protocol 2: Non-Aqueous Workup for TBAF Deprotection of a Polar Alcohol
This protocol is adapted from a procedure developed for the synthesis of complex natural products and is ideal for polar substrates.[12][13]
Materials:
-
TBS-protected polar alcohol
-
TBAF (1.0 M in THF)
-
DOWEX 50WX8-400 resin (H⁺ form)
-
Calcium carbonate (CaCO₃), powder
-
Methanol (MeOH)
Procedure:
-
In a flask, dissolve the TBS-protected alcohol (1.0 equiv.) in THF.
-
Add TBAF (1.0 M in THF, 1.5-2.0 equiv. per TBS group) and stir at room temperature until TLC indicates complete consumption of the starting material.[12]
-
To the reaction mixture, add CaCO₃ powder (excess) and DOWEX 50WX8-400 resin (excess).[12]
-
Add a co-solvent such as methanol to facilitate stirring if the mixture becomes too thick.
-
Stir the resulting suspension vigorously at room temperature for 1 hour.[12]
-
Filter the mixture through a pad of celite, washing the solids thoroughly with an appropriate organic solvent (e.g., methanol, ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected alcohol.
Visualizations
Decision Workflow for Silyl Ether Deprotection Workup
Caption: A decision tree to guide the selection of an appropriate workup strategy based on product polarity.
Troubleshooting Flowchart for Siloxane Impurities
Caption: A flowchart to address the common issue of persistent siloxane impurities.
References
-
OrgoSolver. Silyl Deprotection of Alcohols (TBAF, F⁻). [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(5), 723–726. [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Semantic Scholar. [Link]
-
Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
UNT Digital Library. Synthesis of organosilicon compounds. [Link]
-
Baran, P. S. Hydroxyl Protecting Groups. [Link]
- Google Patents.
-
ACS Publications. Kinetic Separation of Siloxanes in Metal–Organic Frameworks. [Link]
-
Akamanchi, K. G., & Chaudhari, B. A. (1997). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 38(39), 6925-6928. [Link]
-
ResearchGate. Reactivity of enol ethers under acidic conditions. [Link]
-
YouTube. The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ACS Publications. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. [Link]
- Google Patents. WO2014077304A1 - Method for removing silanol compound, chemical filter, and exposure device.
-
ACS Publications. Separation of Linear and Cyclic Siloxanes in Pure Silica Zeolites. [Link]
-
ResearchGate. How to removal of excess silyl ether reagent from reaction mixture?. [Link]
- Google Patents.
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Asghari, J., & Zohari, S. (2004). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry - Section B, 43B, 2263-2265. [Link]
- Google Patents. WO1998047946A1 - Process for purifying siloxane.
-
European Patent Office. Process for removing silanes from by-product stream. [Link]
-
Reddit. give me your harshest (serious) silyl protecting group deprotection conditions. [Link]
-
Wikipedia. Organosilicon chemistry. [Link]
-
Lucknow University. Organosilicon Compounds. [https://www.lkouniv.ac.in/site/writereaddata/siteContent/202004061803123427s_k_ Shukla_organosilicon.pdf]([Link]_ Shukla_organosilicon.pdf)
-
ResearchGate. Organosilicon Chemistry in Organic Synthesis: Methods and Applications. [Link]
-
Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. [Link]
-
ResearchGate. (PDF) Recent progress of organosilicon compound: synthesis and applications. [Link]
-
Ishihara, K., et al. (1996). Enantioselective Protonation of Silyl Enol Ethers and Ketene Disilyl Acetals with Lewis Acid-Assisted Chiral Brønsted Acids: Reaction Scope and Mechanistic Insights. Journal of the American Chemical Society, 118(51), 12854-12865. [Link]
-
Organic Syntheses. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]
-
PNP College, Alibag. Introduction to the Chemistry of Organosilicon Compounds. [Link]
-
ResearchGate. Synthesis of Organosilicon Compounds by New Direct Reactions. [Link]
-
Wikipedia. Silyl enol ether. [Link]
-
Slideshare. Organosilicon compounds. [Link]
-
PMC. Biocatalytic Transformations of Silicon—the Other Group 14 Element. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Resonance. Organosilicon Reagents in Natural Product Synthesis. [Link]
-
YouTube. Organosilicon compounds. [Link]
-
ResearchGate. Determination of Silicon in Organosilicon Compounds. [Link]
Sources
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Validation & Comparative
A Comparative Guide to Silylated Pyridines in Cross-Coupling: Spotlight on 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Introduction: Overcoming the "2-Pyridyl Problem" with Organosilanes
In the landscape of modern drug discovery and materials science, pyridine-containing biaryls are ubiquitous and indispensable scaffolds.[1] However, their synthesis is often hampered by a well-documented challenge known as the "2-Pyridyl Problem".[2] Traditional cross-coupling methods, most notably the Suzuki-Miyaura reaction, frequently falter when using 2-pyridyl nucleophiles. The lone pair on the pyridine nitrogen can interfere with the palladium catalyst, and the corresponding 2-pyridyl boronic acids are notoriously unstable, leading to low yields and difficult purification.[2][3]
This guide explores a robust and increasingly adopted solution: the use of silylated pyridines in palladium-catalyzed Hiyama cross-coupling reactions.[4][5] Organosilicon reagents offer superior stability, lower toxicity, and unique reactivity profiles compared to their boronate counterparts.[6] We will provide an in-depth comparison of various silylated pyridines, with a special focus on the performance and advantages of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine . This analysis is designed to provide researchers, scientists, and drug development professionals with actionable, data-driven insights to accelerate their synthetic programs.
The Hiyama Cross-Coupling: A Mechanistic Overview
The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide.[4] A key feature of this reaction is the requirement of an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to facilitate the crucial transmetalation step.[6][7]
The catalytic cycle, illustrated below, proceeds through three fundamental stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organosilane is activated by fluoride, forming a hypervalent pentacoordinate silicate. This activated species is highly nucleophilic and readily transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: General workflow for a Hiyama cross-coupling experiment.
Detailed Protocol: Room-Temperature Hiyama Coupling
This protocol describes a representative coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) Chloride (PdCl₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)
-
Anhydrous Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (0.02 eq) and PCy₃ (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane, followed by 4-bromoanisole (1.0 eq) and this compound (1.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 5 minutes. Then, add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise via syringe.
-
Causality Note: The phosphine ligand (PCy₃) is chosen for its electron-richness and bulk, which promotes the formation of the active Pd(0) species and stabilizes the catalytic intermediates. [6]Anhydrous conditions are critical as water can compete with the fluoride activator and lead to protodesilylation of the starting material.
-
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aryl bromide by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Comparative Summary and Recommendations
The choice of silylated pyridine has a profound impact on the conditions required for successful Hiyama coupling.
Caption: Reactivity comparison of different silylated pyridines.
Recommendation:
For researchers seeking to synthesize functionalized bi(het)aryls under mild conditions, This compound is a superior choice. Its electronically enriched system enables highly efficient Hiyama cross-coupling at room temperature, offering a distinct advantage over unsubstituted analogues that require thermal activation. This reagent provides a powerful and reliable tool for overcoming the synthetic hurdles associated with the "2-Pyridyl Problem," making it an invaluable asset in medicinal chemistry and materials science.
References
- Pierrat, P., Gros, P., & Fort, Y. Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl.
-
Wikipedia. Hiyama coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Semantic Scholar. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]
-
Royal Society of Chemistry. Hiyama Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
ResearchGate. ChemInform Abstract: Palladium(0)‐Catalyzed Cross‐Coupling of 2‐Trimethylsilylpyridine with Aryl Halides. ResearchGate. [Link]
-
ResearchGate. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Wiley Online Library. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
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A Comparative Guide to Modern Reagents and Methodologies for the Synthesis of Functionalized Dimethoxy-pyridines
Introduction
The dimethoxy-pyridine scaffold is a privileged structural motif, integral to a multitude of applications ranging from pharmaceuticals to materials science. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of bioactive molecules and functional materials. For instance, derivatives of dimethoxy-pyridine are crucial intermediates in the synthesis of proton pump inhibitors like pantoprazole.[1][2] The continuous evolution of synthetic organic chemistry has ushered in an era of novel reagents and methodologies, moving beyond classical condensation reactions to more sophisticated transition-metal-catalyzed and C-H functionalization strategies.
This guide provides an in-depth comparison of alternative reagents and synthetic routes for accessing functionalized dimethoxy-pyridines. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to aid researchers, scientists, and drug development professionals in navigating this complex synthetic landscape. Each section is designed to be a self-validating system, grounded in authoritative literature and supported by detailed experimental data and protocols.
Section 1: Classical Cyclocondensation Strategies: The Foundation
Cyclocondensation reactions represent the historical bedrock of pyridine synthesis. These methods construct the pyridine ring from acyclic precursors in a single, often multicomponent, step. While sometimes limited by regioselectivity and harsh conditions, they remain powerful for generating specific substitution patterns from simple starting materials.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP).[3] Subsequent oxidation yields the aromatic pyridine ring. This method is exceptionally reliable for producing symmetrically substituted pyridines.
Causality and Mechanistic Insight: The reaction proceeds through an initial Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, followed by a Michael addition of an enamine (formed from the second β-ketoester and ammonia). The final step is an intramolecular condensation and dehydration to form the 1,4-DHP ring. The choice of ammonia source (e.g., ammonium acetate, aqueous ammonia) can influence reaction rates and yields.[4] The stability of the resulting 1,4-DHP allows for its isolation before the final oxidation step, which is a key advantage for characterization and purification.
Caption: The Hantzsch synthesis workflow.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers an alternative [3+3] cyclocondensation approach, reacting an enamine with an ethynyl ketone.[5] This method provides excellent control over the substitution pattern, particularly for producing 2,3,6-trisubstituted pyridines, a pattern less accessible through the Hantzsch route.
Causality and Mechanistic Insight: The reaction is initiated by a Michael-type addition of the enamine to the activated alkyne of the ethynyl ketone. This is followed by a series of tautomerizations and a final intramolecular cyclization with elimination of the secondary amine from the original enamine component. The choice of solvent and temperature is critical; heating is often required to drive the cyclization step to completion.
Comparative Data: Classical Cyclocondensation Methods
| Method | Key Reagents | Typical Substitution Pattern | Yield Range | Key Advantages | Limitations |
| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | 2,4,6-Symmetrical | 50-90% | High convergence, simple starting materials.[3] | Limited to symmetrical products; requires subsequent oxidation step. |
| Bohlmann-Rahtz | Enamine, Ethynyl Ketone | 2,3,6-Trisubstituted | 60-85% | Good regiocontrol for unsymmetrical pyridines.[5] | Requires synthesis of specific enamine and ethynyl ketone precursors. |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl | Highly functionalized | 70-95% | Access to diverse functional groups (cyano, amido).[6] | Can be sensitive to reaction conditions (pH control). |
Detailed Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative[3]
This protocol describes the synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl–4-(o-methoxyphenyl)-1,4-dihydropyridine.
-
Reaction Setup: Suspend ammonium acetate (3.85 g, 0.05 mol) in isopropanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add methyl acetoacetate (11.61 g, 0.1 mol) and o-methoxybenzaldehyde (6.81 g, 0.05 mol) dropwise to the suspension over 15 minutes with stirring.
-
Heating: Heat the resulting suspension to reflux and maintain for 22 hours with continuous stirring.
-
Work-up: After cooling the reaction mixture to room temperature, filter the suspension and evaporate the filtrate to dryness under reduced pressure.
-
Purification: Dissolve the residue in methanol (25 mL) and cool the solution in a refrigerator (-18°C) for 12 hours to induce crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.
Section 2: Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions have revolutionized C-C bond formation, enabling the modular construction of complex molecules. For pyridine synthesis, the Suzuki-Miyaura coupling is a particularly powerful tool for introducing aryl or heteroaryl substituents onto a pre-formed dimethoxy-pyridine core.
Causality and Mechanistic Insight: The Suzuki-Miyaura reaction relies on a palladium catalyst to couple an organoboron species (e.g., a boronic acid or ester) with an organohalide. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the dimethoxy-pyridine halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand (e.g., PPh₃, SPhos) is critical as it modulates the stability and reactivity of the palladium catalyst, directly impacting reaction efficiency and substrate scope.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Suzuki-Miyaura Cross-Coupling Reagents
| Component | Reagent Class | Example | Typical Yield | Key Considerations |
| Catalyst | Palladium(II) Precatalyst | Pd(dppf)Cl₂[8] | 60-89% | Robust, air-stable precatalyst. Good for a wide range of substrates. |
| Catalyst | Palladium(0) Precatalyst | Pd₂(dba)₃[6] | 70-95% | Requires an external phosphine ligand (e.g., SPhos) for activity. |
| Boron Source | Boronic Acids | Arylboronic acid | 65-85% | Prone to dehydration/trimerization; may require optimization.[7] |
| Boron Source | Boronic Esters | Arylboronic acid pinacol ester | 70-90% | More stable, easier to handle and purify than boronic acids.[8][9] |
| Base | Inorganic Carbonates | Na₂CO₃, K₂CO₃ | 65-90% | Standard, cost-effective choice. Requires aqueous conditions.[7] |
| Base | Inorganic Phosphates | K₃PO₄ | 75-95% | Stronger base, often used in anhydrous conditions with bulky ligands.[6] |
Detailed Protocol: Suzuki-Miyaura Coupling of a Pyridylboronic Acid[7]
This protocol describes a general procedure for the coupling of a pyridylboronic acid with an aryl halide.
-
Inert Atmosphere: Add the pyridylboronic acid (1.0 equiv.), the aryl halide (0.9 equiv.), and Pd[PPh₃]₂Cl₂ (5 mol %) sequentially to a Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane to the flask. Stir the mixture at room temperature for 30 minutes under an argon atmosphere.
-
Base Addition: Add a degassed 1 M aqueous solution of Na₂CO₃ (3.0 equiv.) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux under argon and maintain for 8 hours. Monitor reaction progress by TLC.
-
Work-up: After cooling, remove the solvent in vacuo. Add ethyl acetate and wash the organic layer with brine.
-
Purification: Separate the organic layer, dry over MgSO₄, and purify the crude product by silica gel column chromatography.
Section 3: Direct C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a paradigm shift in synthesis, offering a more atom- and step-economical route to complex molecules by avoiding the pre-installation of functional handles like halides.[10][11] For dimethoxy-pyridines, this approach allows for the selective introduction of functional groups at positions dictated by the inherent electronics of the ring or by a directing group.
Causality and Mechanistic Insight: One prominent strategy involves a temporary dearomatization of the pyridine ring. For instance, borane-catalyzed hydroboration can generate a nucleophilic dihydropyridine intermediate in situ.[12] This intermediate readily reacts with an electrophilic functionalization reagent. Subsequent oxidative aromatization restores the pyridine ring, now bearing a new substituent at a position (e.g., C3) that is typically difficult to access directly. This strategy cleverly circumvents the inherent electronic preference of the pyridine ring for functionalization at the C2, C4, and C6 positions.
Caption: Workflow for C-H functionalization via a dearomatization-rearomatization strategy.
Section 4: Catalytic Enantioselective Dearomatization
A highly innovative strategy involves the catalytic enantioselective dearomatization of pyridines to access valuable, chiral dihydropyridone building blocks. This approach is particularly effective for 4-methoxy-pyridines, where the methoxy group facilitates subsequent transformations.
Causality and Mechanistic Insight: This methodology uses a chiral copper(I) complex to catalyze the addition of a highly reactive Grignard reagent to an N-acylpyridinium salt, which is formed in situ.[13] The N-acyl group activates the pyridine ring towards nucleophilic attack, and the chiral ligand on the copper catalyst controls the stereochemistry of the addition, leading to high enantioselectivity. The resulting chiral dihydro-4-pyridones are versatile intermediates for the synthesis of complex alkaloids and other bioactive molecules. The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of the Grignard reagent and maximize enantiomeric excess (ee).
Comparative Data: Cu-Catalyzed Dearomative Alkylation of 4-Methoxypyridine[13]
| Grignard Reagent (R-MgBr) | Yield (%) | Enantiomeric Excess (ee, %) |
| EtMgBr | 98 | 97 |
| n-PrMgBr | 91 | 96 |
| n-BuMgBr | 85 | 96 |
| PhMgBr | 95 | 98 |
| VinylMgBr | 82 | 96 |
Detailed Protocol: Enantioselective Dearomative Alkylation of 4-Methoxypyridine[13]
-
Catalyst Preparation: In a glovebox, add CuBr·SMe₂ (5 mol %) and the chiral ligand L1 (6 mol %) to an oven-dried vial. Add anhydrous toluene and stir for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube under argon, dissolve 4-methoxypyridine (1.0 equiv.) in anhydrous toluene. Cool the solution to -78 °C.
-
Acylation: Add phenyl chloroformate (1.2 equiv.) dropwise to the pyridine solution and stir for 10 minutes to form the N-acylpyridinium salt in situ.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
Nucleophilic Addition: Add the Grignard reagent (2.0 equiv.) dropwise over 10 minutes, ensuring the internal temperature remains below -75 °C.
-
Quenching and Work-up: Stir the reaction at -78 °C for 12 hours. Quench the reaction by adding a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiopure dihydro-4-pyridone.
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of an optimal synthetic route for a functionalized dimethoxy-pyridine is a multi-faceted decision dictated by the target molecule's substitution pattern, required functional group tolerance, and desired scale.
-
Classical Condensations (Hantzsch, Bohlmann-Rahtz) are ideal for constructing the pyridine core from simple, acyclic precursors, especially when a specific, often symmetrical, substitution pattern is desired.
-
Suzuki-Miyaura Cross-Coupling is the premier choice for modular synthesis, allowing for the late-stage introduction of diverse aryl and heteroaryl groups onto a pre-functionalized dimethoxy-pyridine halide.
-
Direct C-H Functionalization represents the cutting edge of efficiency, providing access to substituted pyridines without the need for pre-functionalization, thereby shortening synthetic sequences.
-
Catalytic Dearomatization offers a unique and powerful pathway to valuable chiral building blocks that are otherwise difficult to access, opening doors to complex stereospecific targets.
By understanding the underlying mechanisms and comparative advantages of these diverse methodologies, researchers can strategically design and execute the most efficient and effective synthesis for their target dimethoxy-pyridine derivatives.
Caption: Decision tree for selecting a synthetic strategy.
References
- Benchchem. A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
- Benchchem. Alternative reagents to (E)
- National Institutes of Health (NIH). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- National Institutes of Health (NIH). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ResearchGate.
- Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
- Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Frontiers.
- RSC Publishing.
- Frontiers.
- PubMed Central (PMC). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
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The Trimethylsilyl Group: A Strategic Directing Group in Modern Organic Synthesis
A Senior Application Scientist's Guide to Harnessing the Power of Silicon for Regio- and Stereocontrol
In the intricate world of multi-step organic synthesis, the ability to selectively functionalize a specific position within a molecule is paramount. Directing groups have emerged as indispensable tools in the synthetic chemist's arsenal, guiding reagents to a desired location with high precision. While a plethora of such groups exist, the trimethylsilyl (TMS) group offers a unique and powerful set of advantages that distinguish it from more conventional directing moieties. This guide provides an in-depth comparison of the TMS group's performance as a directing group in key organic transformations, supported by experimental data and detailed protocols, to empower researchers in the rational design of complex synthetic routes.
The Dual Nature of the Trimethylsilyl Group: More Than Just a Protecting Group
Traditionally recognized for its role as a robust and easily removable protecting group for alcohols and other protic functional groups, the trimethylsilyl group's utility extends far beyond simple masking.[1][2] Its true power lies in its ability to exert profound control over the regioselectivity and stereoselectivity of a variety of chemical reactions. This directing capacity stems from a combination of its steric bulk and, more importantly, its unique electronic properties, most notably the β-silicon effect.
The β-silicon effect describes the stabilization of a positive charge at a carbon atom β to a silicon atom. This phenomenon arises from the hyperconjugation between the carbon-silicon σ-orbital and the empty p-orbital of the carbocationic center.[3][4] This powerful stabilizing interaction forms the mechanistic basis for the TMS group's remarkable directing capabilities in a range of transformations.
Electrophilic Aromatic Substitution: Precision Functionalization via Ipso-Substitution
In the realm of electrophilic aromatic substitution (EAS), traditional directing groups guide incoming electrophiles to the ortho, para, or meta positions.[4][5] The trimethylsilyl group, however, offers a distinct and highly valuable alternative: ipso-substitution. In this process, the TMS group itself is replaced by the electrophile, allowing for the precise installation of a functional group at the point of silylation.[6]
The driving force for this regioselectivity is the pronounced stabilization of the Wheland intermediate by the β-silicon effect. Attack of the electrophile at the carbon bearing the TMS group places the resulting positive charge on an adjacent carbon, β to the silicon atom. This highly favorable arrangement leads to a lower activation energy for ipso-substitution compared to attack at other positions.
Mechanism of TMS-directed Ipso-Substitution
This "traceless" directing group strategy provides a powerful method for achieving substitution patterns that are often difficult to access using conventional methods.
Comparative Performance in Electrophilic Aromatic Substitution
| Reaction | Substrate | Reagents | Product(s) | Yield (%) | Reference |
| Nitration | Phenyltrimethylsilane | HNO₃/Ac₂O | Nitrobenzene | 95 (ipso) | [7] |
| Nitration | Toluene | HNO₃/H₂SO₄ | o-Nitrotoluene, p-Nitrotoluene | 58 (o), 37 (p) | [5] |
| Bromination | Phenyltrimethylsilane | Br₂/FeBr₃ | Bromobenzene | 85 (ipso) | [8] |
| Bromination | Anisole | Br₂ | p-Bromoanisole | >90 (para) | [8] |
Experimental Protocol: Ipso-Bromination of Phenyltrimethylsilane
-
To a solution of phenyltrimethylsilane (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add anhydrous iron(III) bromide (0.1 mmol).
-
Slowly add a solution of bromine (1.0 mmol) in dichloromethane (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford bromobenzene.
The Nazarov Cyclization: Controlling Regioselectivity in Cyclopentenone Synthesis
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones.[3][9] A significant challenge in this reaction is controlling the regioselectivity of the final double bond in the product, which is typically governed by thermodynamic stability (Zaitsev's rule).
The strategic placement of a trimethylsilyl group on the divinyl ketone substrate provides a robust solution to this problem. The β-silicon effect directs the elimination step by stabilizing the carbocation intermediate, leading to the formation of the less substituted, and often synthetically more valuable, double bond isomer.[9][10] This "traceless" directing effect allows for the predictable and high-yield synthesis of specific cyclopentenone regioisomers.
Regiocontrol in the Nazarov Cyclization via the β-Silicon Effect
Comparative Performance in the Nazarov Cyclization
| Substrate | Lewis Acid | Product Ratio (Directed:Undirected) | Total Yield (%) | Reference |
| 1-(Trimethylsilyl)penta-1,4-dien-3-one | FeCl₃ | >95:5 | 85 | [3] |
| Penta-1,4-dien-3-one | FeCl₃ | - (Mixture of regioisomers) | 60 | [9] |
| 1-Phenyl-4-(trimethylsilyl)buta-1,4-dien-3-one | BF₃·OEt₂ | >98:2 | 92 | [10] |
| 1-Phenylbuta-1,4-dien-3-one | BF₃·OEt₂ | 60:40 | 75 | [10] |
Experimental Protocol: Silicon-Directed Nazarov Cyclization
-
Dissolve the β-silyl divinyl ketone (1.0 mmol) in anhydrous dichloromethane (20 mL) and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of iron(III) chloride (1.2 mmol) in dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopentenone.
Intramolecular Diels-Alder Reactions: Mastering Stereoselectivity
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of complex polycyclic systems.[11] Controlling the stereochemistry of the newly formed ring junctions is a key challenge in these transformations. The steric bulk of the trimethylsilyl group can be strategically employed to influence the facial selectivity of the cycloaddition, thereby enhancing the diastereoselectivity of the reaction.
By placing a TMS group on the diene or dienophile, one can create a significant steric bias in the transition state, favoring the formation of one diastereomer over the other. This often leads to the preferential formation of trans-fused ring systems, which can be difficult to access through other means.
Steric Influence of the TMS Group in an Intramolecular Diels-Alder Reaction
Comparative Performance in Intramolecular Diels-Alder Reactions
| Substrate | Reaction Conditions | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| (E,E)-1-(Trimethylsilyl)deca-1,7,9-triene | 180 °C, Toluene | >95:5 | 88 | |
| (E,E)-Deca-1,7,9-triene | 180 °C, Toluene | 60:40 | 75 | [11] |
| (Z)-N-(4-(trimethylsilyl)penta-2,4-dienyl)acrylamide | 110 °C, Xylene | 90:10 | 92 | |
| (Z)-N-(penta-2,4-dienyl)acrylamide | 110 °C, Xylene | 70:30 | 80 | [11] |
Experimental Protocol: TMS-Directed Intramolecular Diels-Alder Reaction
-
Place the trimethylsilyl-substituted triene (1.0 mmol) in a sealed tube with anhydrous toluene (10 mL).
-
Degas the solution with a stream of nitrogen for 15 minutes.
-
Heat the sealed tube in an oil bath at 180 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic product.
Conclusion: A Versatile Tool for Strategic Synthesis
The trimethylsilyl group is far more than a simple protecting group; it is a versatile and powerful directing group that offers unique advantages in modern organic synthesis. Its ability to control regioselectivity through the β-silicon effect in electrophilic aromatic substitutions and Nazarov cyclizations, and to enhance diastereoselectivity through steric influence in intramolecular Diels-Alder reactions, makes it an invaluable tool for the construction of complex molecular architectures. By understanding the underlying mechanistic principles and leveraging the wealth of available experimental data, researchers can strategically employ the TMS group to solve challenging synthetic problems and accelerate the development of novel molecules in the pharmaceutical and materials sciences.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Boeckman, R. K., & Barta, T. E. (1985). Stereocontrol in the intramolecular Diels-Alder reaction. 7. Use of the trimethylsilyl group as a removable stereocontrol element to provide greatly enhanced levels of diastereoselection. The Journal of Organic Chemistry, 50(19), 3421–3432. [Link]
-
He, W., Sun, X., & Frontier, A. J. (2003). A Catalytic, Enantioselective Nazarov Cyclization. Journal of the American Chemical Society, 125(47), 14278–14279. [Link]
-
Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society, 104(9), 2642–2645. [Link]
-
Tius, M. A. (2005). Some new reactions and reagents for organic synthesis. Chemical Society Reviews, 34(11), 940-951. [Link]
-
Prakash, G. K. S., Panja, C., Mathew, T., Surampudi, V., Petasis, N. A., & Olah, G. A. (2004). ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts. Organic Letters, 6(13), 2205–2207. [Link]
-
Fallis, A. G. (1984). The intramolecular Diels-Alder reaction: recent advances and synthetic applications. Canadian Journal of Chemistry, 62(2), 183-234. [Link]
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-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]
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- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Eaborn, C. (1975). Cleavage of aryl-silicon and related bonds by electrophiles. Journal of Organometallic Chemistry, 100(1), 43-57. [Link]
- Olah, G. A., Prakash, G. K. S., & Molnar, A. (2009). Friedel-Crafts Chemistry. John Wiley & Sons.
- Fleming, I. (1991). Silyl-to-hydroxyl conversion in organic synthesis. Comprehensive Organic Synthesis, 7, 593-619.
- Lambert, J. B., & Kuhlmann, B. (1990). The β-effect of silicon in carbocationic chemistry.
-
Roush, W. R. (1988). Acyclic diastereoselective synthesis of the polyether ionophore antibiotics. Accounts of Chemical Research, 21(5), 173-180. [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]
-
Wikipedia. (n.d.). Ipso substitution. [Link]
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Wikipedia. (n.d.). Nazarov cyclization reaction. [Link]
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Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]
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- 7. Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates - PMC [pmc.ncbi.nlm.nih.gov]
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The Alchemist's Choice: A Comparative Guide to Suzuki and Stille Coupling for Pyridine Functionalization
For the modern medicinal chemist and materials scientist, the pyridine scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals and functional materials necessitates robust and versatile methods for its modification. Among the panoply of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have risen as preeminent tools for forging new carbon-carbon bonds on the pyridine ring. This guide offers an in-depth, data-driven comparison of these two powerful methods, providing the technical insights and experimental details necessary for researchers to make informed decisions in their synthetic endeavors.
The choice between the Suzuki and Stille coupling is not merely one of procedural preference; it is a strategic decision impacted by factors ranging from substrate scope and functional group tolerance to reaction kinetics and the often-overlooked practicalities of reagent toxicity and byproduct removal. While both are palladium-catalyzed and share a common mechanistic framework, the subtle yet significant differences in their organometallic reagents—organoboron compounds for Suzuki and organostannanes for Stille—give rise to distinct advantages and disadvantages.
At a Glance: A Tale of Two Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity[1] | High toxicity of organotin reagents[1][2][3] |
| Byproducts | Boron-based, typically water-soluble and easily removed | Tin-based, often toxic and can be challenging to remove completely[1][4] |
| Reaction Conditions | Requires a base for activation of the organoboron species | Often proceeds under neutral or milder conditions, base is not always necessary[1] |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons and certain functional groups[1] | Excellent, tolerates a wide array of functional groups[1][3][4] |
| Air & Moisture Stability | Boronic acids are generally stable, but can be prone to decomposition | Organostannanes are notably stable to air and moisture[2][3] |
Delving into the Mechanisms: A Shared Path with Divergent Travelers
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycles
Caption: Catalytic cycles for Suzuki and Stille couplings.
The critical difference lies in the transmetalation step. In the Suzuki coupling, the organoboron species must be activated by a base to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center. The Stille coupling, conversely, does not inherently require a base, as the organostannane is sufficiently reactive to undergo transmetalation directly. This distinction has profound implications for functional group tolerance and reaction conditions.
Head-to-Head Performance in Pyridine Functionalization
The unique electronic and coordinating properties of the pyridine ring can present challenges for cross-coupling reactions. The nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The choice between Suzuki and Stille coupling can be pivotal in overcoming these hurdles.
Substrate Scope and Yields: A Data-Driven Comparison
Experimental evidence suggests that the Stille coupling often exhibits a broader substrate scope and can provide higher yields, particularly with challenging pyridine substrates.
| Substrate Type | Coupling Partner | Suzuki Yield (%) | Stille Yield (%) | Reference |
| Electron-deficient diazocine | 4-Bromotoluene | 91 | 90 | [5] |
| Electron-rich diazocine | 4-Bromoanisole | 95 | 90 | [5] |
| Sterically hindered diazocine | 1-Bromo-2-isopropylbenzene | 60 | 86 | [6] |
| Heterocycle (Pyridine) | 4-Bromopyridine | Moderate (57-66) | Excellent (90-94) | [5][6] |
| Aldehyde-containing aryl | Aryl aldehyde | Low (39) | High (80) | [6] |
| Ester-containing aryl | Aryl ester | Moderate (59) | High (91) | [6] |
As the data indicates, for sterically hindered substrates and those containing coordinating heteroatoms like pyridine, the Stille coupling often provides superior yields.[5][6] This is attributed to the generally higher reactivity of organostannanes and their reduced tendency to engage in side reactions compared to organoboron compounds under certain conditions.
Functional Group Tolerance: The Stille Advantage
The Stille coupling is renowned for its exceptional functional group tolerance.[1][3][4] The reaction can proceed under neutral conditions, making it compatible with a wide range of sensitive functionalities such as esters, amides, and aldehydes, which might be susceptible to hydrolysis or other side reactions under the basic conditions typically required for the Suzuki coupling. While Suzuki reactions can be adapted to tolerate many functional groups, the inherent neutrality of the Stille coupling often makes it the more straightforward choice for complex molecules.
Practical Considerations: Beyond the Reaction Flask
Toxicity and Environmental Impact
The primary drawback of the Stille coupling is the high toxicity of organotin reagents and their byproducts.[2][3] This poses significant health risks to researchers and necessitates stringent handling and waste disposal protocols.[7][8] Suzuki coupling, with its use of generally low-toxicity boronic acids and their environmentally benign byproducts, presents a much "greener" alternative.[1]
Purification and Byproduct Removal
The removal of tin-containing byproducts from Stille reactions can be a significant challenge, often requiring specific workup procedures such as treatment with potassium fluoride to precipitate the tin salts.[7][9] In contrast, the boronic acid byproducts from Suzuki couplings are typically water-soluble and can be easily removed through aqueous extraction.
Experimental Protocols: Putting Theory into Practice
Representative Suzuki Coupling Protocol for Pyridine Functionalization
Synthesis of 2-Phenylpyridine from 2-Bromopyridine and Phenylboronic Acid
-
Materials: 2-Bromopyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (5 mL), Water (1 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Experimental workflow for a typical Suzuki coupling.
Representative Stille Coupling Protocol for Pyridine Functionalization
Synthesis of 2-Chloro-3-(thiophen-2-yl)pyridine from 3-Bromo-2-chloropyridine and 2-(Tributylstannyl)thiophene
-
Materials: 3-Bromo-2-chloropyridine (1.0 mmol), 2-(Tributylstannyl)thiophene (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), Anhydrous and degassed toluene (5 mL).
-
Procedure:
-
In a flame-dried Schlenk flask, dissolve 3-bromo-2-chloropyridine and Pd(PPh₃)₄ in anhydrous, degassed toluene under an inert atmosphere.
-
Add 2-(tributylstannyl)thiophene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.
-
Filter the resulting precipitate through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[10]
-
Caption: Experimental workflow for a typical Stille coupling.
Conclusion: A Strategic Choice for the Synthetic Chemist
The Suzuki and Stille couplings are both formidable tools for the functionalization of pyridines, each with a distinct set of strengths and weaknesses. The Suzuki coupling offers a greener and more practical approach due to the low toxicity of its reagents and the ease of byproduct removal. However, when faced with sterically demanding substrates, electron-poor pyridines, or molecules adorned with sensitive functional groups, the Stille coupling often proves to be the more robust and higher-yielding option.
Ultimately, the choice between Suzuki and Stille coupling is a strategic one that must be made on a case-by-case basis, weighing the synthetic challenge at hand against the practical considerations of reagent handling and purification. By understanding the nuances of each reaction, researchers can confidently select the optimal method to advance their synthetic campaigns and unlock the full potential of the versatile pyridine scaffold.
References
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
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Stille Coupling. NROChemistry. [Link]
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(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. RSC Publishing. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
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Stille reaction. Wikipedia. [Link]
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The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
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Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. ACS Publications. [Link]
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Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
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(PDF) Stille Reaction on Pyridinium Cations. ResearchGate. [Link]
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Synthesis of Mono- and Diaza-'Pyridones' via Stille Coupling of Alkoxystannanes. ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL. [Link]
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Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
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How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. ResearchGate. [Link]
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(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). RSC Publishing. [Link]
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Stille Cross-Coupling. J&K Scientific LLC. [Link]
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How should I manage glassware that came in contact with organotin compounds?. Reddit. [Link]
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Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]
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Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. [Link]
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The Suzuki coupling reaction of aryl bromides with phenylboronic acid.... ResearchGate. [Link]
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RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]
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A study of some non-covalent functional group π interactions. UCL Discovery. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyridine Derivatives
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for newly synthesized pyridine derivatives is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of the most effective analytical techniques for this purpose. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, emphasizing the establishment of self-validating systems for robust purity assessment.
The Imperative of Purity in Pyridine Derivatives
Pyridine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The biological activity and safety of these compounds are intrinsically linked to their purity. Uncharacterized impurities, including starting materials, byproducts, and residual solvents, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. Therefore, a multi-faceted approach to purity determination is not just good practice; it is a scientific necessity.
A Comparative Overview of Core Purity Assessment Techniques
The modern organic chemist has a powerful arsenal of analytical techniques at their disposal. For pyridine derivatives, the most salient of these fall into two primary categories: chromatographic and spectroscopic methods. Each technique offers unique advantages and limitations, and a comprehensive purity assessment often involves a strategic combination of orthogonal methods.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity analysis, separation of complex mixtures. | High resolution, sensitivity, and specificity; well-established for quantitative analysis.[1] | Requires a reference standard for absolute quantification; method development can be time-consuming. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Analysis of volatile and thermally stable pyridine derivatives and residual solvents. | Excellent for separating volatile compounds; often coupled with Mass Spectrometry (GC-MS) for identification. | Not suitable for non-volatile or thermally labile compounds. |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary phase on a plate and a mobile phase. | Rapid reaction monitoring and preliminary purity assessment.[2] | Simple, rapid, and cost-effective; suitable for screening multiple samples simultaneously.[1] | Primarily qualitative; not suitable for precise quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination without a specific reference standard of the analyte. | A primary method providing direct measurement; offers structural information on impurities.[3][4] | Requires a certified internal standard; lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight determination and impurity identification. | High sensitivity and specificity for molecular weight; can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS). | Not inherently quantitative without appropriate standards and calibration. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Functional group identification and confirmation of synthesis.[5] | Rapid and non-destructive; provides a molecular fingerprint. | Limited use for quantification of impurities unless they possess unique and strong IR absorptions. |
The Logic of Orthogonal Methods: A Self-Validating Approach
Relying on a single analytical technique for purity determination can be misleading. For instance, an impurity might co-elute with the main peak in HPLC or be invisible to a UV detector. Similarly, some impurities may not be readily observable in an NMR spectrum. By employing orthogonal methods—techniques that rely on different physicochemical principles—we create a self-validating system. For example, confirming a purity of >99% by both HPLC and qNMR provides a much higher degree of confidence than either method alone.
Sources
The Unseen Potential: A Comparative Guide to the Biological Activity of 2,3-Dimethoxypyridine Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast and intricate landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, forming the backbone of numerous therapeutic agents.[1] Its inherent electronic properties and synthetic versatility have made it a privileged structure in the quest for novel drugs. This guide delves into a specific, yet underexplored, corner of this chemical space: the biological activities of compounds derived from the 2,3-dimethoxypyridine core. While direct biological data on derivatives of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine remains elusive in publicly accessible literature, a wealth of information exists for structurally analogous compounds, particularly those derived from 2,3-dimethoxy-5-halopyridines. These analogues provide a valuable window into the potential therapeutic applications of this substitution pattern, primarily in the realms of oncology and neuroprotection.
This guide will objectively compare the performance of these 2,3-dimethoxypyridine derivatives against established therapeutic agents, supported by experimental data from peer-reviewed studies. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The 2,3-Dimethoxypyridine Scaffold: A Foundation for Bioactivity
The 2,3-dimethoxy substitution pattern on a pyridine ring creates a unique electronic environment. The electron-donating nature of the methoxy groups influences the reactivity and binding properties of the entire molecule, making it an attractive starting point for the synthesis of diverse compound libraries. The strategic placement of a handle, such as a trimethylsilyl or a halogen group at the 5-position, opens the door to a variety of cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This synthetic tractability is a key driver in the exploration of its biological potential.
Anticancer Activity: A Tale of Two Moieties
Several studies have highlighted the potential of 2,3-dimethoxypyridine derivatives as anticancer agents. The core hypothesis often revolves around the mimicry of natural products or the strategic positioning of functional groups to interact with key oncogenic targets.
Comparison of Anticancer Activity of 2,3-Dimethoxypyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.11 (72h) | Doxorubicin | 1.93 | [2] |
| Pyridine-urea 8b | NCI 60-cell line panel | Mean Inhibition: 43% | - | - | [2] |
| Pyridine-urea 8e | NCI 60-cell line panel | Mean Inhibition: 49% | - | - | [2] |
| Compound 3f (Imidazo[4,5-b]pyridine) | K562 (Leukemia) | 42-57 | - | - | [3] |
| Compound 3h (Imidazo[4,5-b]pyridine) | HCT-15 (Colon) | 66.92 | - | - | [3] |
| Compound 9b (N-aryl-N'-arylmethylurea) | MCF7 (Breast) | < 3 | Sorafenib | - | [4] |
| Compound 9d (N-aryl-N'-arylmethylurea) | PC3 (Prostate) | < 5 | Sorafenib | - | [4] |
| Compound 5d (2-methoxypyridine-3-carbonitrile) | HepG2 (Liver) | 1-5 | - | - | [5] |
| Compound 5g (2-methoxypyridine-3-carbonitrile) | DU145 (Prostate) | 1-5 | - | - | [5] |
| Compound 5h (2-methoxypyridine-3-carbonitrile) | MBA-MB-231 (Breast) | 1-5 | - | - | [5] |
Note: The table presents a selection of data to illustrate the range of activities. Please refer to the cited literature for comprehensive datasets.
The data clearly indicates that derivatives of the 2,3-dimethoxypyridine scaffold exhibit significant cytotoxic activity against a range of cancer cell lines. Notably, the pyridine-urea derivative 8e shows sub-micromolar efficacy against the MCF-7 breast cancer cell line, surpassing the activity of the standard chemotherapeutic drug, doxorubicin.[2] This highlights the potential of this chemical class to yield potent anticancer agents. The broad-spectrum activity of compounds 8b and 8e across the NCI 60-cell line panel further underscores their potential.[2]
The imidazo[4,5-b]pyridine derivatives also demonstrate moderate to potent activity, particularly against leukemia and colon cancer cell lines.[3] Furthermore, the N-aryl-N'-arylmethylurea and 2-methoxypyridine-3-carbonitrile derivatives show promising activity in the low micromolar range against various cancer cell lines.[4][5]
Experimental Workflow: Anticancer Activity Screening
The evaluation of the anticancer potential of these compounds typically follows a standardized workflow designed to assess cytotoxicity and preliminary mechanism of action.
Caption: Workflow for anticancer screening of 2,3-dimethoxypyridine derivatives.
Detailed Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity testing, providing a quantitative measure of cell viability.[1][6]
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple in color.[1][6] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of positive (standard drug) and negative (vehicle) controls. Consistent results for these controls across experiments ensure the reliability of the data obtained for the test compounds.
Neuroprotective Activity: A Shield Against Degeneration
The pyridine nucleus is also a key feature in many neuroprotective agents.[7][8] Derivatives of 2,3-dimethoxypyridine have shown promise in this area, with studies suggesting their potential to mitigate neuronal damage in models of neurodegenerative diseases.
Comparison of Neuroprotective Activity
| Compound/Derivative | Neuroprotective Effect | Model | Reference Compound | Effect | Reference |
| CV-159 (Dihydropyridine derivative) | Significant protection against delayed neuronal death | Rat ischemic brain injury | Nicardipine, Nifedipine | No effect | [9] |
| Guanidine Derivatives | Protection against glutamate toxicity (EC50: 0.38 to 28.25 µM) | Cortical neurons | - | - | [10] |
The dihydropyridine derivative CV-159 , which shares a substituted pyridine core, demonstrated significant neuroprotection in a rat model of ischemic brain injury, a feat not achieved by the standard calcium channel blockers nicardipine and nifedipine.[9] This suggests that the neuroprotective mechanism of such compounds may extend beyond simple channel blocking. Furthermore, a series of substituted guanidines showed a strong correlation between their affinity for the NMDA receptor ion-channel site and their neuroprotective effect against glutamate-induced toxicity.[10]
Experimental Workflow: Neuroprotective Activity Assessment
The evaluation of neuroprotective effects involves inducing neuronal damage in vitro and assessing the ability of the test compounds to prevent or reduce this damage.
Caption: Workflow for assessing the neuroprotective activity of 2,3-dimethoxypyridine derivatives.
Detailed Protocol: Lactate Dehydrogenase (LDH) Assay for Neuroprotection
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and, by extension, cytotoxicity and neuroprotection.[10]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of damaged cells. The assay measures the activity of LDH in the culture supernatant by monitoring the oxidation of NADH to NAD+.
Step-by-Step Methodology:
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate to an appropriate confluency.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds and a known neuroprotective agent (positive control) for a specific duration (e.g., 1-2 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as glutamate (e.g., 500 µM for 5 minutes), to induce neuronal damage.[10] A control group without the neurotoxin is also maintained.
-
Sample Collection: After the desired incubation period post-toxin exposure, carefully collect the cell culture supernatant from each well.
-
LDH Assay: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and diaphorase) to each well according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration by comparing the LDH release in treated wells to that in the toxin-only control and the untreated control wells. The EC50 value (the concentration affording 50% protection) can then be determined.
Authoritative Grounding: The choice of glutamate as a neurotoxin is based on its well-established role in excitotoxicity, a key mechanism in many neurodegenerative diseases.[10] The use of a known neuroprotective agent as a positive control provides a benchmark for evaluating the efficacy of the test compounds.
Conclusion and Future Directions
While the direct biological evaluation of compounds derived from this compound is a nascent field, the existing data on structurally similar 2,3-dimethoxypyridine derivatives paints a compelling picture of their therapeutic potential. The evidence strongly suggests that this scaffold is a promising starting point for the development of novel anticancer and neuroprotective agents.
The journey from a promising scaffold to a clinically approved drug is long and arduous. Future research should focus on synthesizing and screening a broader library of derivatives to establish a clear structure-activity relationship (SAR).[11] Investigations into the specific molecular targets and mechanisms of action of the most potent compounds are also crucial. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this intriguing class of molecules.
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El-Sayed, M. A., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(15), 3489. [Link]
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Antiproliferative effects of novel pyridine derivatives on cancer cells. (2024). Therapeutic Chemistry Department. [Link]
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A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
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Cell-Based Assays to Assess Neuroprotective Activity. (2025). Springer Nature Experiments. [Link]
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Shulha, A. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
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Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules. [Link]
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Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2022). Molecules. [Link]
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Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. (2017). ResearchGate. [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2020). Molecules. [Link]
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Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. (2019). Malaria Journal. [Link]
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New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. (2023). Molecules. [Link]
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2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). DARU Journal of Pharmaceutical Sciences. [Link]
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3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2015). European Journal of Medicinal Chemistry. [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Organic & Biomolecular Chemistry. [Link]
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Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). RSC Medicinal Chemistry. [Link]
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Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). ResearchGate. [Link]
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Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. (2021). Arabian Journal of Chemistry. [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2024). Antioxidants. [Link]
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Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. (1999). Life Sciences. [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). DARU Journal of Pharmaceutical Sciences. [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry. [Link]
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Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (2024). International Journal of Molecular Sciences. [Link]
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In Vitro Neuroprotection by Substituted Guanidines With Varying Affinities for the N-methyl-D-aspartate Receptor Ionophore and for Sigma Sites. (1994). Journal of Pharmacology and Experimental Therapeutics. [Link]
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Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). Molecules. [Link]
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Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. (2023). International Journal of Molecular Sciences. [Link]
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A Senior Application Scientist's Guide to Synthetic Strategy: The Cost-Benefit Analysis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
For researchers in medicinal chemistry and drug development, the pyridine ring is a cornerstone scaffold, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] However, the synthesis of highly substituted pyridines, particularly those with specific electronic and steric properties, presents a significant challenge. The inherent electron-deficient nature of the pyridine ring and the directing effects of the nitrogen atom often complicate regioselective functionalization.[1][3]
This guide delves into a critical strategic decision faced in many synthesis campaigns: whether to utilize a high-cost, pre-functionalized building block or to develop a multi-step de novo or stepwise functionalization route. We will use 2,3-Dimethoxy-5-(trimethylsilyl)pyridine as a case study to explore this "buy vs. build" dilemma. This molecule, with its precise arrangement of electron-donating methoxy groups and a versatile trimethylsilyl (TMS) handle, represents a valuable but costly intermediate. Our analysis will provide a framework for making informed, data-driven decisions that balance upfront cost with time, labor, and overall project goals.
The Strategic Value of the Substituent Pattern
The synthetic utility, and thus the high cost, of this compound stems from the specific roles of its substituents. Understanding this functionality is key to appreciating its value.
-
2,3-Dimethoxy Groups: These electron-donating groups (EDGs) significantly alter the electronic properties of the pyridine ring. They activate the ring, making it more susceptible to certain types of reactions that are difficult on an unactivated pyridine. Their placement provides a specific electronic environment crucial for molecular recognition in biological targets.
-
5-(trimethylsilyl) Group: The TMS group is far more than a simple blocking group. It is a versatile synthetic handle that opens numerous pathways for further elaboration.[4] The C-Si bond can be readily transformed into C-Halogen, C-O, or C-C bonds, providing a reliable anchor point for late-stage functionalization.[5][6] This is particularly valuable as direct C-H functionalization at the C5 position of a 2,3-disubstituted pyridine can be challenging.
The diagram below illustrates the synthetic potential unlocked by the TMS group at the C5 position, making this building block a powerful tool for diversification.
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Safety Operating Guide
Essential Protective Measures for Handling 2,3-Dimethoxy-5-(trimethylsilyl)pyridine
Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine (CAS No. 1131335-75-5), a compound of interest in contemporary research and development. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this directive is built upon a conservative hazard assessment derived from structurally analogous pyridine and organosilane compounds. The protocols herein are designed to empower researchers with the knowledge to minimize exposure and mitigate risks effectively.
Hazard Profile by Analogy: A Conservative Assessment
The chemical structure of this compound incorporates a substituted pyridine ring and a trimethylsilyl group. Analysis of SDS for related compounds, such as various methoxy-pyridines and silyl-pyridines, suggests a probable hazard profile that warrants significant caution. Pyridine derivatives are frequently classified as causing skin and eye irritation and may be harmful if swallowed or inhaled.[1][2][3][4]
Based on this analysis, researchers should treat this compound as, at minimum, a substance with the potential for the following hazards until proven otherwise.
| Potential Hazard Classification | GHS Category (Extrapolated) | Rationale for Precaution |
| Skin Corrosion/Irritation | Category 2 | A common classification for substituted pyridine compounds.[2][4][5] |
| Serious Eye Damage/Irritation | Category 2A / 2 | Also a frequent hazard associated with pyridine derivatives.[2][3][4][5] |
| Acute Toxicity, Oral | Category 4 | "Harmful if swallowed" is a typical warning for this chemical class.[1][2][4] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Vapors or dusts may cause respiratory irritation.[2][4] |
This conservative hazard summary forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a scientifically-grounded system of exposure prevention. Each component is chosen to counter a specific, identified risk. All handling of this compound should occur within a certified chemical fume hood.
-
Mandatory Equipment: ANSI Z87.1-compliant chemical splash goggles.
-
Causality: The pyridine functional group strongly suggests that this compound is, at minimum, a serious eye irritant.[3][5] Chemical splash goggles provide a complete seal around the eyes, offering robust protection against accidental splashes, which is not guaranteed by standard safety glasses.
-
High-Risk Operations: For procedures involving larger quantities (>25g), heating, or potential for pressure build-up, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[2]
-
Recommended Equipment: Nitrile rubber gloves.
-
Causality: To prevent skin contact and potential absorption, chemical-resistant gloves are essential. Nitrile gloves offer good resistance to a broad range of chemicals and are a standard for laboratory operations involving pyridine-like substances.[1]
-
Protocol: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. If direct contact occurs, remove the contaminated glove immediately, wash hands thoroughly with soap and water, and don a new glove. Contaminated gloves must be disposed of as hazardous waste.
-
Mandatory Equipment: A flame-resistant laboratory coat, fully buttoned, with snug-fitting cuffs.
-
Causality: A lab coat serves as the primary barrier against accidental spills and contamination of personal clothing. The flame-resistant property adds a crucial layer of safety, as many organic compounds are flammable. Ensure the lab coat is worn over full-length pants and closed-toe shoes.
-
Standard Operations: When handling small quantities in a properly functioning chemical fume hood, respiratory protection is typically not required. The engineering control of the fume hood is designed to prevent inhalation exposure.
-
High-Risk Scenarios: If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] Use of a respirator requires prior medical clearance and fit-testing as per your institution's environmental health and safety (EHS) guidelines.
Operational and Disposal Plans
Confidence in the lab is built upon meticulous and repeatable procedures. The following step-by-step plans ensure safety is integrated into the entire workflow.
The following diagram outlines the decision-making process for donning and doffing PPE when working with this compound.
Caption: PPE workflow from preparation to cleanup.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the procedure to contain any potential spills.
-
Donning PPE: Don your PPE in the following order: lab coat, eye protection, then gloves. This sequence ensures that the gloves, the most likely item to become contaminated, are put on last.
-
Handling the Compound:
-
Perform all manipulations, including weighing and transfers, within the fume hood.
-
Handle the substance gently to prevent the creation of dust or aerosols.
-
Use dedicated spatulas and glassware.
-
Keep all containers sealed when not in immediate use.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.
-
Rinse all contaminated glassware.
-
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: remove gloves first and dispose of them in a designated hazardous waste container. Then, remove your lab coat and eye protection.
-
Personal Hygiene: Immediately wash your hands thoroughly with soap and water after the procedure is complete.[2]
-
Gloves: All disposable gloves used while handling this compound must be considered hazardous chemical waste. Collect them in a clearly labeled, sealed waste container.
-
Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste according to your institution's EHS procedures. Do not take contaminated lab coats home.
By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
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2a biotech. 2,3-DIMETHOXY-5-((TRIMETHYLSILYL)ETHYNYL)PYRIDINE. [Link]
-
Angene Chemical. Safety Data Sheet - 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine. [Link]
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Angene Chemical. This compound. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
